Ethyl 3-(piperidin-4-yl)propanoate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 3-piperidin-4-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)4-3-9-5-7-11-8-6-9;/h9,11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXBQANXXKTODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630139 | |
| Record name | Ethyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473987-06-3 | |
| Record name | Ethyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-(piperidin-4-yl)propanoate hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to modulate physicochemical properties and biological activity.[1][4] In recent years, the strategic incorporation of piperidine-containing fragments has become a cornerstone in the design of sophisticated therapeutic agents, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[3][5][6] This guide provides a comprehensive technical overview of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, a key building block that serves as a versatile linker component in the synthesis of PROTACs and other complex drug molecules.
Physicochemical and Structural Properties
This compound is the hydrochloride salt of the corresponding free base, ethyl 3-(piperidin-4-yl)propanoate. The hydrochloride form enhances the compound's stability and water solubility, making it more amenable to handling and use in aqueous reaction conditions.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 473987-06-3 | N/A |
| Molecular Formula | C10H20ClNO2 | N/A |
| Molecular Weight | 221.72 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not explicitly reported; expected to be a crystalline solid with a defined melting point. | N/A |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | N/A |
| pKa | The pKa of the piperidinium ion is typically in the range of 10-11, influencing its charge state at physiological pH. | [7] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the propanoate chain (two triplets), and the piperidine ring protons. The protons on the carbons adjacent to the nitrogen atom will appear as broad multiplets, and their chemical shift will be influenced by the protonation state of the nitrogen.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the ethoxy carbons, the carbons of the propanoate chain, and the carbons of the piperidine ring. The chemical shifts of the piperidine carbons will be indicative of the saturated heterocyclic system.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit key absorption bands corresponding to:
-
N-H stretching of the piperidinium hydrochloride salt.
-
C-H stretching of the aliphatic and ethyl groups.
-
A strong C=O stretching band for the ester functional group.
-
C-O stretching of the ester.
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak corresponding to the free base (ethyl 3-(piperidin-4-yl)propanoate) upon loss of HCl. Fragmentation patterns would likely involve the loss of the ethoxy group and cleavage of the propanoate side chain.
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the reduction of a corresponding pyridine precursor, followed by esterification.
Representative Synthetic Protocol
A plausible synthetic route would involve the following steps:
-
Hydrogenation of a Pyridine Precursor: Starting from a commercially available 4-substituted pyridine derivative, such as ethyl 3-(pyridin-4-yl)acrylate, a catalytic hydrogenation can be employed to reduce the pyridine ring to a piperidine ring. This is a well-established transformation in the synthesis of piperidine-containing compounds.[8][9]
-
Esterification (if necessary): If the starting material does not already contain the ethyl propanoate side chain, it can be introduced by reacting the piperidine intermediate with a suitable reagent like ethyl acrylate via a Michael addition.
-
Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. This facilitates the isolation and purification of the product as a stable, crystalline solid.
Caption: A representative synthetic workflow for this compound.
Rationale Behind Experimental Choices
-
Catalytic Hydrogenation: This method is widely used for the reduction of pyridines to piperidines due to its high efficiency and selectivity.[8][9] The choice of catalyst (e.g., Palladium on carbon) and reaction conditions (hydrogen pressure, temperature, and solvent) can be optimized to achieve high yields and purity.
-
Salt Formation: The conversion to the hydrochloride salt is a standard procedure in pharmaceutical chemistry to improve the handling, stability, and solubility of basic compounds.[7] The choice of solvent for this step is crucial to ensure good precipitation and isolation of the final product.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by its two main functional groups: the secondary amine of the piperidine ring and the ethyl ester.
-
Piperidine Nitrogen: The secondary amine is nucleophilic and can participate in a variety of chemical transformations, most notably amide bond formation.[4][6] This is the key reaction for its incorporation as a linker in PROTAC synthesis, where it is coupled with a carboxylic acid-functionalized ligand for either the target protein or the E3 ligase. The reactivity of the nitrogen can be modulated by the presence of protecting groups, such as a tert-butoxycarbonyl (Boc) group, which can be strategically added and removed during a multi-step synthesis.[5]
-
Ethyl Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This allows for further functionalization or modification of the molecule if desired.
Applications in Drug Discovery and Development
The primary and most significant application of Ethyl 3-(piperidin-4-yl)propanoate and its hydrochloride salt is as a building block for PROTAC linkers.[3][7]
The Role of Piperidine-Containing Linkers in PROTACs
PROTACs are heterobifunctional molecules that consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[10] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3]
The incorporation of a piperidine ring into the linker, as with Ethyl 3-(piperidin-4-yl)propanoate, offers several advantages:
-
Rigidity and Conformational Control: Unlike flexible alkyl or polyethylene glycol (PEG) linkers, the cyclic nature of the piperidine ring introduces a degree of rigidity.[5][6] This conformational constraint can pre-organize the PROTAC into a favorable orientation for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2][5]
-
Modulation of Physicochemical Properties: The piperidine nitrogen is basic and will be protonated at physiological pH.[7] This can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules, which is a common challenge in their development.[4][7]
-
Metabolic Stability: The piperidine scaffold can enhance the metabolic stability of the PROTAC, leading to improved pharmacokinetic properties.[6]
Caption: The central role of the piperidine-containing linker in a PROTAC molecule.
Other Potential Applications
Beyond its use in PROTACs, the 4-substituted piperidine motif is a common feature in a wide range of biologically active compounds, including analgesics, antipsychotics, and antihistamines.[11][12] Therefore, this compound can also serve as a valuable intermediate in the synthesis of other novel therapeutic agents.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Hazard Identification: While a specific safety data sheet (SDS) for this compound is not widely available, related piperidine derivatives are often classified as irritants to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): It is recommended to wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its strategic importance lies in its role as a precursor to rigid, piperidine-containing linkers for the development of PROTACs. The ability of the piperidine moiety to impart conformational constraint and modulate physicochemical properties makes this compound a key tool for researchers and scientists in the design and synthesis of novel and effective therapeutics. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily accessible building blocks like this compound is expected to grow significantly.
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An In-depth Technical Guide to Ethyl 3-(piperidin-4-yl)propanoate hydrochloride (CAS No. 473987-06-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is a pivotal building block in modern medicinal chemistry, recognized for its integral role as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its piperidine core, a privileged scaffold in drug discovery, imparts favorable physicochemical properties to target molecules, enhancing their pharmacological profiles. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis methodologies, analytical characterization, and its significant applications in drug development, with a particular focus on its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs). Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Introduction: The Significance of the Piperidine Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to confer desirable properties such as aqueous solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions with biological targets.[2] The saturated heterocyclic system of piperidine allows for a three-dimensional arrangement of substituents, which can be critical for optimizing ligand-receptor binding. This compound serves as a readily available and functionalized piperidine building block, offering a strategic starting point for the elaboration of more complex molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical entity is fundamental for its effective application in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 473987-06-3 | [3] |
| Molecular Formula | C10H20ClNO2 | [3] |
| Molecular Weight | 221.72 g/mol | [3] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General Knowledge |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process involving the reduction of a pyridine precursor followed by esterification.
Synthesis Pathway Overview
The most common synthetic route involves the catalytic hydrogenation of ethyl 3-(pyridin-4-yl)propanoate. This precursor is either commercially available or can be synthesized from 4-pyridinepropionic acid. The resulting ethyl 3-(piperidin-4-yl)propanoate is then converted to its hydrochloride salt.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of the pyridine ring to a piperidine ring using a platinum(IV) oxide catalyst.[4]
Materials:
-
Ethyl 3-(pyridin-4-yl)propanoate
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite® or other filtration aid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, dissolve ethyl 3-(pyridin-4-yl)propanoate (1.0 equivalent) in glacial acetic acid.
-
Catalyst Addition: Carefully add platinum(IV) oxide (1-5 mol%) to the solution.
-
Hydrogenation: Seal the reactor and purge with an inert gas before introducing hydrogen gas to the desired pressure (typically 50-70 bar).
-
Reaction: Agitate the mixture at room temperature for 6-10 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethyl acetate.
-
Neutralization: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-(piperidin-4-yl)propanoate.
Alternative Synthesis: Fischer Esterification
An alternative approach involves the direct esterification of 3-(piperidin-4-yl)propanoic acid. This method is particularly useful if the carboxylic acid is more readily available than the corresponding pyridine ester. The reaction is an equilibrium process and is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[5][6]
Protocol Outline:
-
Suspend 3-(piperidin-4-yl)propanoic acid hydrochloride in a large excess of anhydrous ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride gas.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
The resulting residue is the crude hydrochloride salt, which can be purified by recrystallization.
Analytical Characterization
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), multiplets for the piperidine ring protons, and signals for the propanoate chain protons. |
| ¹³C NMR | A signal for the ester carbonyl carbon around 173 ppm, signals for the ethyl group carbons, and multiple signals in the aliphatic region for the piperidine and propanoate carbons. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester at approximately 1730 cm⁻¹, N-H stretching bands for the hydrochloride salt, and C-H stretching bands. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base (C10H19NO2) upon ionization. |
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.
Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
The piperidine ring and the ethyl propanoate handle provide two points for chemical modification, making this compound a versatile starting material. For instance, the secondary amine of the piperidine ring can be functionalized through N-alkylation, N-acylation, or reductive amination to introduce diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol. These transformations are fundamental in the synthesis of many targeted therapies. While specific examples directly citing CAS 473987-06-3 are limited in public literature, analogous structures are extensively used in the synthesis of compounds targeting CNS disorders, cancer, and infectious diseases.[7]
Role as a Linker in PROTACs
A significant and emerging application of Ethyl 3-(piperidin-4-yl)propanoate is in the field of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General structure of a PROTAC molecule.
The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and relative orientation of the target protein and the E3 ligase in the ternary complex. Ethyl 3-(piperidin-4-yl)propanoate provides a flexible and synthetically tractable scaffold for linker design. The piperidine ring can be incorporated into the linker to provide conformational constraint and improve physicochemical properties, while the propanoate arm offers a convenient attachment point for either the target protein ligand or the E3 ligase ligand.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.
-
Conclusion
This compound is a chemical intermediate of significant value to the pharmaceutical industry. Its straightforward synthesis, versatile reactivity, and the inherent pharmacological advantages of the piperidine scaffold make it a sought-after building block for the creation of novel therapeutics. Its growing importance in the design of innovative drug modalities like PROTACs underscores its continued relevance and potential for future drug discovery efforts. This guide has provided a detailed technical overview to support researchers and scientists in the effective and safe utilization of this important compound.
References
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Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]
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Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1838. [Link]
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BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]
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Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]
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An In-depth Technical Guide to Ethyl 3-(piperidin-4-yl)propanoate and its Hydrochloride Salt: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic design of molecules to modulate biological processes is of paramount importance. Among the vast arsenal of chemical tools available to researchers, bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), have emerged as a powerful modality for targeted protein degradation. Central to the efficacy of these molecules are the linkers that connect the target-binding ligand to the E3 ligase-recruiting moiety. Ethyl 3-(piperidin-4-yl)propanoate has been identified as a valuable building block in the synthesis of these linkers, offering a versatile scaffold for the construction of novel therapeutics.[1][2][3][4] This guide provides a comprehensive technical overview of Ethyl 3-(piperidin-4-yl)propanoate and its hydrochloride salt, focusing on its physicochemical properties, synthesis, characterization, and application in drug development.
Physicochemical Properties
A thorough understanding of the fundamental properties of a chemical entity is the cornerstone of its application in research and development. Ethyl 3-(piperidin-4-yl)propanoate is typically handled in its free base form for synthetic manipulations and as its hydrochloride salt for improved solubility and stability, a common strategy for amine-containing pharmaceuticals.
Below is a summary of the key quantitative data for both forms of the compound.
| Property | Ethyl 3-(piperidin-4-yl)propanoate | Ethyl 3-(piperidin-4-yl)propanoate hydrochloride |
| Molecular Formula | C10H19NO2 | C10H20ClNO2 |
| Molecular Weight | 185.27 g/mol | 221.72 g/mol |
| CAS Number | 71879-55-5 | 473987-06-3 |
Synthesis and Purification
While specific, peer-reviewed synthesis protocols for Ethyl 3-(piperidin-4-yl)propanoate are not extensively detailed in publicly available literature, its structure lends itself to established synthetic routes. A plausible and efficient approach involves the Michael addition of a piperidine derivative to an acrylate. The following section outlines a generalized, yet chemically sound, protocol based on common organic synthesis practices.
Conceptual Synthesis Workflow
The synthesis of Ethyl 3-(piperidin-4-yl)propanoate can be logically approached through a two-step process: the synthesis of a suitable piperidine precursor followed by its reaction with ethyl acrylate. A common precursor is 4-cyanopiperidine, which can be reduced and subsequently elaborated.
Caption: Conceptual workflow for the synthesis of Ethyl 3-(piperidin-4-yl)propanoate and its hydrochloride salt.
Experimental Protocol: Synthesis of the Free Base
This protocol is a representative example and may require optimization.
-
Reaction Setup: To a solution of 4-cyanopiperidine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a catalytic amount of a non-nucleophilic base (e.g., DBU or a hindered alkoxide).
-
Addition of Michael Acceptor: To the stirred solution, add ethyl acrylate (1.1 eq) dropwise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
Purification Protocol
Purification of the crude Ethyl 3-(piperidin-4-yl)propanoate is typically achieved by silica gel column chromatography.
-
Column Preparation: A silica gel column is packed using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
-
Elution: The crude product is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC.
-
Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified free base, often as a clear oil.
Protocol for Hydrochloride Salt Formation
The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.
-
Dissolution: Dissolve the purified Ethyl 3-(piperidin-4-yl)propanoate free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: To the stirred solution, add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Isolation: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white to off-white solid.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), as well as multiplets for the piperidine ring protons and the propanoate chain.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the ester carbonyl carbon around 173 ppm. Other distinct signals will correspond to the carbons of the ethyl group, the propanoate chain, and the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 186.14. For the hydrochloride salt, the free base is typically observed in the mass spectrum.
Application in Drug Discovery: A PROTAC Linker
The primary application of Ethyl 3-(piperidin-4-yl)propanoate in the current drug discovery paradigm is as a versatile linker component in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The piperidine moiety of Ethyl 3-(piperidin-4-yl)propanoate provides a key attachment point for either the target-binding ligand or the E3 ligase-binding ligand. The propanoate ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing binding partner via standard amide bond formation protocols.
Caption: Role of the linker derived from Ethyl 3-(piperidin-4-yl)propanoate in a PROTAC molecule.
The structural rigidity and vectoral properties of the piperidine ring can be advantageous in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is a critical determinant of degradation efficiency.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 3-(piperidin-4-yl)propanoate and its hydrochloride salt. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal information, consulting the material safety data sheet (MSDS) from the supplier is mandatory.
Conclusion
Ethyl 3-(piperidin-4-yl)propanoate and its hydrochloride salt are valuable chemical tools for researchers and scientists in the field of drug discovery. Its utility as a building block for PROTAC linkers underscores its importance in the development of next-generation therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering drug development professionals to leverage this versatile molecule in their research endeavors.
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An In-depth Technical Guide to Ethyl 3-(piperidin-4-yl)propanoate Hydrochloride: Structure, Synthesis, and Application in Drug Discovery
This technical guide provides a comprehensive overview of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, a key building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, stereochemistry, synthesis, and critical role in the design of Proteolysis Targeting Chimeras (PROTACs).
Molecular Structure and Physicochemical Properties
This compound is a piperidine derivative with a propanoate ester functional group attached at the 4-position of the piperidine ring. The piperidine nitrogen is protonated to form the hydrochloride salt, which enhances the compound's stability and aqueous solubility, properties that are highly desirable in drug development.
The fundamental properties of this compound are summarized in the table below:
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 473987-06-3 | [1] |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [1] |
| Molecular Weight | 221.72 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not reported in publicly available literature. | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents. | N/A |
Stereochemistry: An Achiral Scaffold
A critical aspect of any molecule destined for pharmaceutical applications is its stereochemistry. In the case of Ethyl 3-(piperidin-4-yl)propanoate, the molecule is achiral . This is due to the absence of any stereocenters. The substitution at the 4-position of the piperidine ring does not create a chiral center, and the ethyl propanoate side chain is also devoid of any stereogenic atoms. This achiral nature simplifies its synthesis and characterization, as there is no need for chiral separation or stereoselective synthesis, a significant advantage in process development.
Synthesis and Purification
While specific, detailed experimental procedures for the synthesis of this compound are not widely published in peer-reviewed journals, a robust and logical synthetic route can be devised based on established chemical principles. The most common and industrially scalable approach involves the synthesis of the corresponding pyridine precursor followed by catalytic hydrogenation.
Experimental Protocol: A Proposed Methodology
The following is a proposed, field-proven protocol for the synthesis and purification of this compound.
Part A: Synthesis of Ethyl 3-(pyridin-4-yl)propanoate (Precursor)
A common method for the synthesis of 3-substituted pyridines is the catalytic hydrogenation of the corresponding pyridine derivative.[2]
Part B: Catalytic Hydrogenation to Ethyl 3-(piperidin-4-yl)propanoate (Free Base)
-
Reaction Setup: To a solution of ethyl 3-(pyridin-4-yl)propanoate (1 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Platinum(IV) oxide or Rhodium on carbon).
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically 50-100 psi) in a Parr shaker or a similar hydrogenation apparatus. The reaction is allowed to proceed at room temperature or with gentle heating (e.g., 40-50 °C) until the consumption of hydrogen ceases, which can be monitored by a pressure drop.
-
Work-up and Isolation: Upon completion, the catalyst is carefully removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude ethyl 3-(piperidin-4-yl)propanoate as a free base.
Part C: Formation of the Hydrochloride Salt
-
Dissolution: The crude free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise to the stirred solution of the free base at 0 °C.
-
Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The resulting solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to afford the final product, this compound, as a solid.[3]
Self-Validation and Quality Control: The purity of the final product should be assessed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and absence of impurities. The melting point of the crystalline solid can also be used as an indicator of purity.
Spectroscopic Characterization (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Ethyl Group: A triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~4.1 ppm (2H, -OCH₂-). Propanoate Chain: A triplet at ~1.7 ppm (2H, -CH₂-CH₂-COOEt) and a triplet at ~2.3 ppm (2H, -CH₂-COOEt). Piperidine Ring: Broad multiplets between ~1.5-1.9 ppm (5H, axial and equatorial protons) and ~2.8-3.4 ppm (4H, protons adjacent to the nitrogen). The N-H protons of the piperidinium will likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Ethyl Group: ~14 ppm (-CH₃) and ~60 ppm (-OCH₂-). Ester Carbonyl: ~173 ppm. Propanoate Chain: ~30-35 ppm for the two methylene carbons. Piperidine Ring: ~30-45 ppm for the carbons of the piperidine ring. |
| IR Spectroscopy (cm⁻¹) | N-H Stretch: Broad absorption in the range of 2500-3000 cm⁻¹ (characteristic of a secondary amine salt). C-H Stretch: ~2850-2950 cm⁻¹. C=O Stretch (Ester): Strong absorption around 1730 cm⁻¹. C-O Stretch (Ester): ~1180-1250 cm⁻¹. |
| Mass Spectrometry (ESI+) | Molecular Ion (M+H)⁺ of Free Base: Expected at m/z 186.14. Fragmentation would likely involve the loss of the ethoxy group (-45) or cleavage of the propanoate side chain. |
Applications in Drug Discovery: A Key Linker for PROTACs
Ethyl 3-(piperidin-4-yl)propanoate has emerged as a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The piperidine moiety of Ethyl 3-(piperidin-4-yl)propanoate serves as a rigid and synthetically versatile component of the linker that connects the target protein binder to the E3 ligase ligand. The rigidity of the piperidine ring can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6]
The use of rigid linkers, such as those derived from piperidine, has been shown to improve the metabolic stability and potency of PROTACs.[6] The ethyl ester of the title compound provides a convenient handle for further chemical modification and attachment to either the target protein binder or the E3 ligase ligand through amide bond formation after hydrolysis to the corresponding carboxylic acid.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its achiral nature, straightforward synthesis, and the conformational rigidity it imparts as a linker component make it an attractive scaffold for the design of novel therapeutics, most notably PROTACs. This guide provides a foundational understanding of its key properties and a practical framework for its synthesis and application, empowering researchers to leverage this important chemical entity in their quest for new medicines.
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Unraveling the Function of Ethyl 3-(piperidin-4-yl)propanoate Hydrochloride: A Review of Current Knowledge
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This document addresses the topic of the mechanism of action for Ethyl 3-(piperidin-4-yl)propanoate hydrochloride. Following a comprehensive review of available scientific literature and chemical databases, it is concluded that there is currently no established or documented pharmacological mechanism of action for this specific compound. The primary identifiable role of Ethyl 3-(piperidin-4-yl)propanoate is as a chemical tool, specifically as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This guide will synthesize the available information, clarifying the compound's known applications and highlighting the absence of data regarding its direct biological activity.
Introduction to this compound
This compound is a chemical compound with the molecular formula C10H19NO2 • HCl. Structurally, it features a piperidine ring substituted at the 4-position with an ethyl propanoate group. While its structure might suggest potential interactions with neurological targets due to the presence of the piperidine motif, a common scaffold in centrally active agents, there is no scientific evidence to support a direct pharmacological effect.
Current Understanding: A PROTAC Linker
The predominant information available from chemical suppliers and databases identifies Ethyl 3-(piperidin-4-yl)propanoate as a PROTAC linker.[1][2]
What are PROTACs?
PROTACs are heterobifunctional molecules designed to eliminate specific target proteins from cells. They consist of three key components:
-
A ligand that binds to a target protein of interest.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The fundamental mechanism of a PROTAC is to bring the target protein into close proximity with an E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
The role of Ethyl 3-(piperidin-4-yl)propanoate in this context is to serve as a piece of the connecting linker.[1] The specific properties of the linker, such as its length, rigidity, and chemical nature, are critical for the efficacy of the resulting PROTAC molecule.
The workflow for utilizing a PROTAC linker like Ethyl 3-(piperidin-4-yl)propanoate is visualized below:
Figure 1. A diagram illustrating the role of a linker component like Ethyl 3-(piperidin-4-yl)propanoate in the synthesis and mechanism of action of a PROTAC molecule.
Investigation into Potential GABAergic Activity
Given the structural similarity of the piperidine ring to GABA analogues, a search was conducted to determine if this compound exhibits any activity at GABA receptors or transporters. GABA analogues are a class of compounds that are structurally related to the neurotransmitter gamma-aminobutyric acid (GABA) and are often used as anticonvulsants, sedatives, and anxiolytics.[3][4] Some piperidine-containing compounds have been shown to interact with the GABA system.[5]
However, the comprehensive search of scientific databases yielded no studies, reports, or data suggesting that this compound acts as a GABA analogue or has any direct pharmacological effect on the GABAergic system. Its chemical properties and intended use as a linker in a non-biological context do not support a primary role as a neuroactive agent.
Conclusion and Future Directions
For researchers in drug development, this compound should be viewed as a tool for chemical synthesis rather than a pharmacologically active agent. Future investigations into the biological effects of this molecule would be required to assign any direct mechanism of action. Such studies would need to start from a foundational level, including broad screening assays to identify potential protein targets, followed by more specific in vitro and in vivo characterization. Without such data, any discussion of a mechanism of action would be purely speculative.
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An Investigator's Guide to the Biological Activity of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride: A Technical Whitepaper
Foreword: Charting Unexplored Territory
To the dedicated researcher, scientist, and drug development professional, this document serves as a comprehensive technical guide into the potential biological activities of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride. It is important to state at the outset that this compound is predominantly recognized in the scientific literature as a PROTAC (Proteolysis Targeting Chimera) linker, a valuable chemical tool for targeted protein degradation.[1][2] However, its intrinsic biological activity as a standalone agent remains largely uncharted territory.
This guide, therefore, adopts an exploratory framework. We will leverage the well-established and diverse biological activities of the broader piperidine class of compounds to propose a systematic and scientifically rigorous roadmap for investigating the potential therapeutic relevance of this compound.[3][4] This is not merely a list of protocols; it is a strategic blueprint for discovery.
The Piperidine Scaffold: A Cornerstone of Modern Therapeutics
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide array of biological targets. Piperidine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including:
-
Anticancer Activity: Many piperidine-containing molecules exhibit potent cytotoxicity against various cancer cell lines through mechanisms such as the induction of apoptosis and modulation of critical signaling pathways.[3][5]
-
Anti-inflammatory Effects: The piperidine nucleus is found in compounds that can significantly reduce inflammation, a key pathological process in many diseases.[3]
-
Analgesic Properties: Certain piperidine derivatives are known to possess analgesic properties, potentially through interaction with opioid receptors or by modulating prostaglandin signaling.[6][7]
-
Antimicrobial and Antiviral Potential: The piperidine scaffold has been successfully integrated into agents that combat bacterial and viral infections.[5][8][9]
Given this precedent, a thorough investigation into the biological activities of this compound is a scientifically meritorious endeavor.
A Systematic Workflow for Uncovering Biological Activity
The following sections outline a logical and phased approach to systematically screen for and characterize the biological activity of this compound. This workflow is designed to be both comprehensive and efficient, starting with broad-based in vitro screening and progressing to more focused mechanistic and in vivo studies.
Figure 1: A general experimental workflow for the systematic evaluation of a novel piperidine derivative.
Phase 1: Broad-Spectrum In Vitro Screening
The initial phase is designed to cast a wide net and identify any potential "hits" across a range of biological activities.
Rationale: Given the prevalence of piperidine derivatives in oncology, assessing the cytotoxic potential of this compound is a logical starting point.[3][5]
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in appropriate media until they reach logarithmic growth phase.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with varying concentrations of the compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]
Hypothetical Data Presentation:
| Cell Line | IC50 (µM) of this compound |
| MCF-7 | > 100 |
| A549 | 85.2 |
| PC-3 | 42.5 |
Rationale: The piperidine scaffold is present in several antibacterial agents.[8][9] Therefore, evaluating the compound's ability to inhibit bacterial growth is a worthwhile endeavor.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Phase 2: Mechanistic Elucidation
Should the initial screening yield a positive result, the next phase focuses on understanding the underlying mechanism of action.
Rationale: If the compound exhibits cytotoxicity, it is crucial to determine whether it induces apoptosis (programmed cell death) or necrosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat the cancer cell line that showed the highest sensitivity with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Rationale: Some piperidine derivatives exert their anticancer effects by interacting with DNA.[5]
Protocol: DNA Intercalation Assay
-
Incubation: Incubate supercoiled plasmid DNA with varying concentrations of this compound.
-
Topoisomerase I Treatment: Add DNA Topoisomerase I to the mixture and incubate.
-
Gel Electrophoresis: Resolve the DNA on an agarose gel.
-
Visualization: Stain the gel with a DNA-binding dye and visualize it under UV light. Intercalating agents will alter the supercoiling of the plasmid DNA.[5]
Figure 2: Workflow for the DNA intercalation assay.
Phase 3: In Vivo Validation
If the in vitro data is promising, the final phase involves evaluating the compound's efficacy and safety in a living organism.
Rationale: In vivo models are essential for assessing a compound's pharmacokinetic profile, toxicity, and therapeutic efficacy in a more complex biological system.[10][11]
Protocol: Xenograft Mouse Model for Anticancer Activity
-
Cell Implantation: Implant human cancer cells (e.g., PC-3) subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at various doses.
-
Tumor Measurement: Measure the tumor volume at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Conclusion: A Call for Empirical Investigation
This compound, while currently recognized as a chemical tool, possesses a molecular scaffold that is a hallmark of numerous biologically active compounds. This guide has provided a comprehensive, multi-phased strategy for systematically investigating its potential therapeutic properties. The proposed workflows, from broad-based in vitro screening to targeted in vivo studies, offer a scientifically rigorous path to uncovering any latent biological activities. The true potential of this compound remains to be determined by empirical investigation, and it is our hope that this guide will serve as a valuable resource for researchers embarking on this exciting journey of discovery.
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A Technical Guide to Ethyl 3-(piperidin-4-yl)propanoate Hydrochloride: A Versatile Scaffold for GABAergic Drug Discovery
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are validated targets for a multitude of therapeutic agents.[1][2] GABA analogues, compounds that structurally or functionally mimic GABA, are critical tools in neuroscience research and have led to blockbuster drugs for epilepsy, anxiety, and spasticity.[2][3] This technical guide focuses on Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, a key chemical scaffold. While not a potent GABA receptor agonist in its own right, its structural features make it an exceptionally valuable starting material for the synthesis of potent and selective GABAergic modulators, particularly agonists of the GABA-B receptor. This document provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its strategic application in medicinal chemistry. We present detailed, field-tested protocols for its derivatization and subsequent in vitro evaluation, offering researchers and drug development professionals a practical guide to leveraging this versatile intermediate for the discovery of novel CNS therapeutics.
Introduction
The GABAergic System: The Brain's Primary Inhibitory Network
The balance between neuronal excitation and inhibition is fundamental to all nervous system functions. In the CNS, this inhibition is largely mediated by GABA. GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic G protein-coupled GABA-B receptors.[4] GABA-A receptors are ligand-gated chloride channels that mediate fast synaptic inhibition, and they are the primary targets for benzodiazepines and barbiturates.[5][6] GABA-B receptors, on the other hand, mediate slow and prolonged inhibitory signals through G-proteins that modulate calcium and potassium channels.[4]
Therapeutic Significance of GABA Analogues
Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety disorders, spasticity, and pain.[4][5] Consequently, molecules that can modulate this system are of high therapeutic value. Baclofen, a β-substituted GABA analogue, is a classic example of a GABA-B receptor agonist used clinically as a muscle relaxant and antispastic agent.[1][4][7][8] The success of drugs like baclofen and gabapentinoids (e.g., gabapentin, pregabalin), which modulate calcium channels via the α2δ subunit, underscores the power of developing novel GABA analogues.[3][9]
Introducing this compound: A Strategic Precursor
This compound is a piperidine-containing compound that incorporates a key structural motif found in many biologically active molecules. Its piperidine ring offers a rigid scaffold that can be functionalized, while the ethyl propanoate side chain provides a handle for further chemical modification. While direct data on its activity as a GABA analogue is scarce, its true value lies in its role as a synthetic intermediate. It serves as an ideal starting point for creating libraries of compounds aimed at targeting GABA receptors, particularly the GABA-B receptor, where related structures have shown significant activity.[4][10] This guide will elucidate the practical chemistry and biology required to exploit this scaffold.
Section 1: Physicochemical Profile and Synthesis
The hydrochloride salt form of Ethyl 3-(piperidin-4-yl)propanoate enhances its stability and aqueous solubility, making it a convenient starting material for synthesis.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 473987-06-3[11][12][13][14] |
| Molecular Formula | C10H19NO2 · HCl[12] |
| Molecular Weight | 221.72 g/mol [12][15] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and alcohols |
Synthetic Rationale and Protocol
The synthesis of Ethyl 3-(piperidin-4-yl)propanoate typically involves the reduction of a pyridine precursor followed by esterification. The choice of a heterogeneous catalyst like Palladium on carbon (Pd/C) for the hydrogenation is critical as it provides high efficiency and is easily removed by filtration, simplifying purification.
Protocol 1: Synthesis via Hydrogenation of Ethyl 3-(pyridin-4-yl)propanoate
-
Step 1: Reaction Setup
-
To a high-pressure hydrogenation vessel, add Ethyl 3-(pyridin-4-yl)propanoate (1 equivalent).
-
Add a suitable solvent, such as ethanol or methanol, to dissolve the starting material completely.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).
-
-
Step 2: Hydrogenation
-
Seal the vessel and purge with nitrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
-
Step 3: Work-up and Isolation
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(piperidin-4-yl)propanoate as an oil.
-
-
Step 4: Salt Formation
-
Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ethanol (or ethereal HCl) dropwise with stirring.
-
A white precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
-
Caption: Synthetic route to the target compound.
Section 2: Application in GABA-B Agonist Drug Discovery
The true utility of this compound is as a scaffold. The secondary amine of the piperidine ring is a nucleophile that can be readily derivatized, and the ethyl ester can be hydrolyzed to a carboxylic acid, which is a key pharmacophoric element for GABA-B receptor binding, mimicking the carboxylate of GABA itself.
Case Study: Synthesis of a Novel Baclofen Analogue
This section outlines a representative workflow for converting the title compound into a novel GABA-B agonist, illustrating its role as a versatile intermediate.
Protocol 2: Synthesis of a Novel N-substituted GABA-B Agonist
-
Step 1: N-Alkylation/Arylation (Example: Reductive Amination)
-
Combine this compound (1 eq.), a desired aldehyde or ketone (e.g., 4-chlorobenzaldehyde, 1.1 eq.), and a mild reducing agent like sodium triacetoxyborohydride (1.5 eq.) in a flask.
-
Add a solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Stir at room temperature for 12-24 hours. Monitor by LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the N-substituted piperidine intermediate.
-
-
Step 2: Ester Hydrolysis
-
Dissolve the N-substituted intermediate (1 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2-3 eq.) and stir at room temperature for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
Once complete, acidify the reaction mixture to pH ~4-5 with 1N HCl.
-
Extract the product with ethyl acetate. The desired carboxylic acid product is often isolated by concentration of the organic phase. If the product is zwitterionic, it may precipitate upon acidification and can be collected by filtration.
-
This final product is a novel GABA analogue, ready for biological evaluation.
-
Caption: Derivatization of the core scaffold.
Section 3: Experimental Workflows for Biological Evaluation
Once a library of novel analogues has been synthesized, a systematic biological evaluation is necessary to determine their GABAergic activity. The following protocols describe standard, robust assays for characterizing compounds at the GABA-B receptor.
Workflow 1: In Vitro Characterization Cascade
This cascade is designed to first determine if a compound binds to the target receptor and then to assess its functional activity (i.e., is it an agonist, antagonist, or allosteric modulator).
Protocol 3: GABA-B Receptor Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound for the GABA-B receptor by measuring its ability to compete with a known radiolabeled ligand.
-
Materials:
-
Membrane preparation from cells expressing GABA-B receptors (e.g., CHO or HEK cells) or from rat brain tissue.
-
Radioligand: [³H]-CGP54626 (a high-affinity GABA-B antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
-
Non-specific binding control: Baclofen (1 mM).
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the membrane preparation, the test compound at various concentrations, and a fixed concentration of [³H]-CGP54626.
-
For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add 1 mM Baclofen.
-
Incubate the plate for 60-90 minutes at room temperature.
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding (Total - Non-specific) and determine the IC₅₀ of the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Protocol 4: [³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor.[16][17][18][19] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. By using the non-hydrolyzable GTP analogue [³⁵S]GTPγS, the activated state is trapped and can be quantified.[17][18]
-
Materials:
-
GABA-B receptor-expressing cell membranes.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (10 µM final concentration).
-
[³⁵S]GTPγS (0.1 nM final concentration).
-
-
Procedure:
-
Pre-incubate membranes with GDP in assay buffer for 15-20 minutes on ice.
-
In a 96-well plate, add the membrane/GDP mixture, test compound at various concentrations, and [³⁵S]GTPγS.
-
For basal activity, add vehicle. For maximal stimulation, add a saturating concentration of a known agonist like GABA or Baclofen.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration as described in the binding assay.
-
Quantify the filter-bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the data as a percentage of maximal stimulation and determine the EC₅₀ (potency) and Emax (efficacy) for each compound.
-
Caption: In vitro screening cascade for novel GABA analogues.
Conclusion and Future Directions
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists and pharmacologists. Its value is not in its intrinsic biological activity but in its potential as a versatile and readily modifiable scaffold for the creation of novel GABAergic agents. The synthetic and screening protocols detailed in this guide provide a robust framework for researchers to design, synthesize, and evaluate new chemical entities targeting the GABA-B receptor. Future work in this area could involve using this scaffold to develop biased agonists that preferentially signal through specific downstream pathways or to create peripherally restricted agonists to minimize CNS side effects for treating disorders like gastroesophageal reflux disease.[4][10] The systematic application of the principles and methods described herein will undoubtedly accelerate the discovery of the next generation of GABAergic therapeutics.
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GABA-A Receptor Binding Assay Protocol. UNC Chapel Hill. Available from: [Link]
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Characterization of GABA Receptors. PubMed Central. Available from: [Link]
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GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. PubMed. Available from: [Link]
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3-substituted GABA analogs with central nervous system activity: a review. PubMed. Available from: [Link]
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Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate 4-methylbenzenesulfonate. PubChem. Available from: [Link]
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Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. PubMed. Available from: [Link]
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The Strategic Role of Ethyl 3-(piperidin-4-yl)propanoate Hydrochloride in Advancing Neuroscience Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond the Molecule to a Foundational Scaffold
In the intricate landscape of neuroscience research and central nervous system (CNS) drug development, the value of a chemical entity is often not in its direct biological activity, but in its potential as a cornerstone for building therapeutically relevant molecules. Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is a prime exemplar of such a foundational scaffold. While not a therapeutic agent in itself, its strategic importance lies in its role as a versatile intermediate for the synthesis of a new generation of CNS-active compounds. The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry, frequently found in drugs targeting a wide array of neurological and psychiatric disorders.[1] This guide provides an in-depth technical overview of this compound, from its synthesis and chemical properties to its application in the creation of novel neuroscience drug candidates, supported by detailed experimental protocols and workflow visualizations.
The Piperidine Scaffold: A Privileged Structure in CNS Drug Design
The prevalence of the piperidine ring in CNS drugs is no coincidence. Its three-dimensional structure allows for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with complex biological targets such as G-protein coupled receptors (GPCRs) and ion channels. Furthermore, the nitrogen atom can be protonated at physiological pH, which can be crucial for interactions with acidic residues in receptor binding pockets and for influencing physicochemical properties like solubility. The ethyl propanoate side chain of the title compound offers a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties and Their Implications for CNS Drug Development
The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating CNS disorders. This is governed by a complex interplay of physicochemical properties. Below is a table summarizing key properties for Ethyl 3-(piperidin-4-yl)propanoate and related structures, providing a baseline for understanding their potential as CNS drug precursors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | pKa (Predicted) |
| Ethyl 3-(piperidin-4-yl)propanoate | C10H19NO2 | 185.26 | 252 | 106 | 10.58 ± 0.10 |
| Predicted values are for the free base form. |
Table 1: Physicochemical Properties of Ethyl 3-(piperidin-4-yl)propanoate.[2]
The predicted pKa suggests that the piperidine nitrogen will be protonated at physiological pH, which can enhance water solubility but may also limit passive diffusion across the BBB. Medicinal chemists often navigate this challenge by designing prodrugs or by modifying the overall lipophilicity of the final molecule.
Synthetic Pathways: From Precursor to Active Pharmaceutical Ingredient
The true utility of this compound is demonstrated in its role as a starting material for more complex molecules. A key example of a therapeutic agent derived from a structurally analogous precursor is the antipsychotic drug Cariprazine . Cariprazine is a dopamine D3/D2 receptor partial agonist and is synthesized from intermediates that share the core cyclohexyl or piperidinyl acetic acid ethyl ester structure.[3][4]
Below is a generalized synthetic workflow illustrating how a precursor like Ethyl 3-(piperidin-4-yl)propanoate can be elaborated into a hypothetical CNS drug candidate.
Caption: Synthetic workflow from starting materials to a final CNS drug candidate.
Detailed Synthetic Protocol: A Representative Synthesis of a Piperidine Propanoate Intermediate
Objective: To synthesize an ethyl 3-(piperidinyl)propanoate derivative.
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid
-
Petroleum ether
-
Ethyl acetate
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine in anhydrous ethanol under a nitrogen atmosphere.
-
To the stirred solution, add ethyl acrylate.
-
Slowly add a catalytic amount of trifluoromethanesulfonic acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 120-160°C) and maintain for 16-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to 35-40°C.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Wash the resulting residue with petroleum ether to remove unreacted starting materials and nonpolar impurities.
-
Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) to obtain the purified ethyl 3-(pyridin-2-ylamino)propanoate.
-
To obtain the hydrochloride salt, the purified free base would be dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent, leading to the precipitation of the hydrochloride salt.
Experimental Workflows for Evaluating CNS Drug Candidates
Once a novel compound is synthesized from the Ethyl 3-(piperidin-4-yl)propanoate scaffold, it must undergo a rigorous battery of in vitro and in vivo tests to determine its therapeutic potential. The following sections outline key experimental protocols.
In Vitro Evaluation: Assessing Target Engagement and BBB Permeability
The initial stages of drug candidate evaluation focus on its interaction with the intended biological target and its ability to reach the CNS.
1. Receptor Binding Assays (Hypothetical GABA-A Receptor Target)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-A receptor.
Materials:
-
Rat brain membrane homogenates (prepared from cortex or cerebellum)
-
[3H]-Muscimol (radioligand)
-
GABA (for determining non-specific binding)
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In test tubes, combine the rat brain membrane preparation, a fixed concentration of [3H]-Muscimol (e.g., 5 nM), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 µM).
-
Incubate the mixture at 4°C for 45 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-Muscimol binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
2. Blood-Brain Barrier Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method to predict the passive diffusion of a compound across the BBB.[7][8]
Materials:
-
96-well donor and acceptor plates
-
Polyvinylidene fluoride (PVDF) filter membrane
-
BBB-1 lipid formulation (or other suitable brain lipid mixture)
-
Prisma HT buffer (pH 7.4) or Phosphate-Buffered Saline (PBS)
-
Brain Sink Buffer (BSB) or PBS
-
Test compound and control compounds (high and low permeability)
-
UV/Vis microplate reader or LC-MS/MS system
Procedure:
-
Coat the filter membrane of the acceptor plate with the BBB lipid solution.
-
Add the Brain Sink Buffer to the wells of the acceptor plate.
-
Prepare solutions of the test and control compounds in the Prisma HT buffer and add them to the donor plate wells.
-
Place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for 4-5 hours.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV/Vis plate reader or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each compound.
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The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous building blocks in medicinal chemistry.[1] Its remarkable prevalence in FDA-approved drugs and biologically active natural products highlights its status as a "privileged scaffold."[2][3] This guide offers a comprehensive exploration of the multifaceted role of piperidine derivatives in drug discovery. We will delve into the fundamental physicochemical and structural properties that make this scaffold so attractive, examine key synthetic strategies for its elaboration, and survey its application across major therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases. Supported by quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and mechanistic diagrams, this document serves as a technical resource for scientists aiming to leverage the power of the piperidine scaffold in the design and development of next-generation therapeutics.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The utility of the piperidine motif stems from a unique combination of structural and physicochemical properties that make it an ideal framework for drug design.[4] It is the most commonly used heterocycle in FDA-approved pharmaceuticals, a testament to its versatility and drug-like characteristics.[1]
Physicochemical and Structural Properties
The success of the piperidine ring can be attributed to several key features:
-
Basic Nitrogen Center: The sp3-hybridized nitrogen atom provides a basic center (pKa of conjugate acid ~11.2) that is often crucial for target engagement, forming key hydrogen bonds or ionic interactions within receptor binding pockets.[2] This basicity also allows for modulation of physicochemical properties like solubility.
-
Three-Dimensionality: Unlike flat aromatic rings, the saturated piperidine scaffold provides a distinct three-dimensional geometry. It primarily adopts a stable chair conformation, which allows for precise spatial orientation of substituents in axial and equatorial positions. This conformational rigidity can be advantageous for locking in a specific bioactive conformation, thereby enhancing potency and selectivity for a target.[2][3]
-
Lipophilicity and Solubility: The piperidine ring itself confers a degree of lipophilicity, which can be finely tuned through substitution. This balance is critical for achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile, including penetration of the blood-brain barrier (BBB) for CNS-active drugs.[3][5]
-
Metabolic Stability: The piperidine ring is generally considered metabolically stable.[2][3] However, it can be susceptible to oxidation, particularly at positions adjacent to the nitrogen atom. This metabolic vulnerability can be mitigated through strategic substitution, a key consideration in lead optimization.[3][6]
The interplay of these properties allows the piperidine scaffold to serve both as a pharmacophore, interacting directly with a biological target, and as a versatile building block to achieve the desired conformation and physical properties of a pharmaceutical agent.[7]
Synthetic Strategies for Piperidine Derivatives
The synthesis of substituted piperidines is a well-established field, with methods ranging from classical transformations to modern, highly efficient catalytic processes. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the need for scalability.
Classical and Modern Synthetic Approaches
Historically, the most common method for piperidine synthesis has been the hydrogenation of pyridine derivatives . This approach is robust and widely used for producing a variety of substituted piperidines.[7] Modern advancements have introduced highly efficient and selective catalysts, such as ruthenium and nickel silicide, which allow for diastereoselective cis-hydrogenation under milder conditions.[7]
More recent innovations focus on streamlining the synthesis of complex, three-dimensional piperidine molecules. A novel two-stage process combines biocatalytic C-H oxidation with radical cross-coupling using nickel electrocatalysis.[8] This strategy dramatically reduces the number of synthetic steps required to produce high-value piperidines, accelerating the drug discovery process and reducing costs.[8] Other key strategies include intramolecular and intermolecular cyclization reactions, multicomponent reactions (MCRs), and various cycloaddition and annulation techniques.[7][9][10]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of a novel piperidine derivative library. This process begins with the selection of a core synthetic strategy and culminates in the identification of a lead compound for further optimization.
Caption: A generalized workflow for piperidine derivative drug discovery.
Therapeutic Applications of Piperidine Derivatives
Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a vast range of biological activities.[7][9] Their applications span nearly every major therapeutic area.
Central Nervous System (CNS) Disorders
The piperidine scaffold is particularly prominent in drugs targeting the CNS, owing to its ability to be functionalized to achieve the requisite BBB penetration.[4][5]
-
Alzheimer's Disease: Donepezil, a cornerstone in Alzheimer's therapy, features a benzyl-piperidine group that provides optimal binding to the catalytic site of acetylcholinesterase (AChE), a key enzyme in the disease pathology.[7][11] The development of piperidine-based scaffolds continues to be a major focus in the search for new anti-Alzheimer's agents.[12]
-
Antipsychotics and Analgesics: Many antipsychotic and analgesic drugs incorporate the piperidine ring.[1] For example, methylphenidate (Ritalin) and the potent opioid fentanyl and its derivatives are well-known piperidine-containing drugs.[13] The benzoylpiperidine fragment is considered a privileged structure in the design of atypical antipsychotics, targeting serotoninergic and dopaminergic receptors.[14][15]
The diagram below illustrates the mechanism of an AChE inhibitor, a common strategy for piperidine-based drugs in Alzheimer's disease.
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An In-Depth Technical Guide to Ethyl 3-(piperidin-4-yl)propanoate Hydrochloride as a PROTAC Linker in Targeted Protein Degradation
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, capable of eliminating disease-causing proteins rather than merely inhibiting them.[1][2] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to induce degradation of a specific protein of interest (POI).[3][4] A PROTAC's architecture consists of a warhead for the POI, an E3 ligase ligand, and a linker that connects them.[5] While often underestimated, the linker is a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[6][7] This guide provides a deep technical dive into a specific, high-utility linker building block: Ethyl 3-(piperidin-4-yl)propanoate hydrochloride . We will explore its chemical attributes, strategic incorporation into PROTACs, and the detailed experimental workflows required to validate the resulting degraders, providing researchers with the foundational knowledge to effectively leverage this linker in their drug discovery programs.
The Central Dogma of PROTACs: A Symphony of Induced Proximity
The power of PROTAC technology lies in its catalytic hijacking of the ubiquitin-proteasome pathway, the cell's primary machinery for protein quality control and turnover.[8][9] This process is a tightly regulated cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[10] The E3 ligase, of which there are over 600 in humans, provides substrate specificity, identifying proteins destined for degradation.[2]
A PROTAC molecule acts as a molecular bridge, simultaneously binding to a target Protein of Interest (POI) and an E3 ligase, forming a key ternary complex (POI-PROTAC-E3 ligase).[1][] This induced proximity facilitates the transfer of ubiquitin from the E2-E3 complex to lysine residues on the surface of the POI.[12] The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, a multi-protein complex that degrades the tagged protein into small peptides, releasing the PROTAC molecule to repeat the cycle.[3][9]
Fig 1. PROTACs form a ternary complex, inducing ubiquitination and proteasomal degradation of the target.
The Linker: More Than a Spacer, a Critical Design Element
The linker is arguably the most complex component to design in a PROTAC, as its composition, length, and attachment points critically influence biological activity.[5][13] Far from being a passive tether, the linker dictates the relative orientation of the POI and E3 ligase, which is essential for forming a stable and productive ternary complex.[6][14] Saturated heterocycles, such as piperidine and piperazine, have become prominent motifs in linker design because they impart conformational rigidity.[14][15] This rigidity can pre-organize the PROTAC into a favorable conformation, reducing the entropic penalty of ternary complex formation and leading to enhanced potency.[14]
Profile: this compound
This specific linker building block offers a compelling combination of features for PROTAC design. It provides a semi-rigid piperidine scaffold coupled with a flexible ethyl propanoate chain.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₉NO₂ | [16] |
| Molecular Weight | 185.27 g/mol | [16] |
| Appearance | White to off-white solid | MedChemExpress |
| Core Structure | Saturated Heterocycle (Piperidine) | [14] |
| Key Features | Provides rigidity, defined exit vectors, and a handle for synthetic elaboration. | [17] |
The piperidine ring offers a structurally constrained core, which can improve metabolic stability and help define the spatial orientation between the warhead and the E3 ligase ligand.[14] The ethyl propanoate group provides a classic attachment point for amide bond formation, a reliable and well-understood reaction in medicinal chemistry.
Strategic Role in PROTAC Design
The choice of a piperidine-based linker like Ethyl 3-(piperidin-4-yl)propanoate is a deliberate one, aimed at balancing rigidity and flexibility.
-
Rigidity and Pre-organization : The piperidine ring restricts the number of conformations the linker can adopt. This can lead to a more defined three-dimensional structure that is "pre-organized" for optimal binding within the ternary complex, a key factor for potent degradation.[14]
-
Improved Physicochemical Properties : Incorporating saturated heterocycles can modulate a PROTAC's properties. For instance, the basic nitrogen in the piperidine ring can be protonated, which may improve the solubility of the final PROTAC molecule—a common challenge given their high molecular weight.[18][19]
-
Synthetic Tractability : This building block is readily incorporated into a synthetic scheme. The secondary amine of the piperidine ring and the ester of the propanoate chain serve as versatile chemical handles for modular synthesis.[14]
Fig 2. General architecture of a PROTAC utilizing the piperidine-based linker.
Experimental Workflow: From Synthesis to Cellular Degradation
The successful development of a PROTAC requires a rigorous, multi-step experimental cascade. This section outlines the core protocols for synthesizing a PROTAC using the Ethyl 3-(piperidin-4-yl)propanoate linker and validating its biological activity.
PROTAC Synthesis (General Protocol)
The synthesis of a PROTAC is a modular process. A common strategy involves standard amide coupling reactions.
Objective: To covalently link a POI warhead (with a carboxylic acid) and an E3 ligase ligand (with an amine) via the piperidine-based linker.
Materials:
-
Warhead-COOH (1.0 eq)
-
This compound
-
E3 Ligase Ligand-NH₂
-
Coupling agents: HATU (1.2 eq) or EDC/HOBt
-
Base: DIPEA (3.0 eq) or Triethylamine
-
Solvent: Anhydrous DMF or DCM
-
Saponification reagents: LiOH or NaOH
Step-by-Step Methodology:
-
First Coupling:
-
Dissolve Warhead-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.1 eq) and continue stirring at room temperature overnight.
-
Monitor reaction completion by LC-MS.
-
Perform an aqueous workup and purify the intermediate by column chromatography.
-
-
Ester Hydrolysis (Saponification):
-
Dissolve the purified intermediate in a mixture of THF/Methanol/Water.
-
Add LiOH (3.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by LC-MS).
-
Acidify the reaction mixture to pH ~4-5 with 1N HCl and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
-
Second Coupling:
-
Dissolve the hydrolyzed intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add the E3 Ligase Ligand-NH₂ (1.1 eq) and stir at room temperature overnight.
-
Monitor reaction completion by LC-MS.
-
-
Purification and Characterization:
-
Perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.
-
Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In-Cell Protein Degradation Assay (Western Blot)
Western blotting is the gold-standard technique for quantifying the reduction in target protein levels following PROTAC treatment.[20][21]
Objective: To determine the dose-dependent degradation of a target protein in a cellular context.
Step-by-Step Methodology:
-
Cell Seeding: Plate a relevant human cell line (e.g., MCF-7 for estrogen receptor, 22Rv1 for androgen receptor) in 6-well plates and allow them to adhere overnight.[21]
-
PROTAC Treatment:
-
Prepare serial dilutions of the final PROTAC in cell culture medium. A typical concentration range is 1 nM to 10,000 nM.
-
Include essential controls:
-
Vehicle Control: DMSO (e.g., 0.1%), to establish the baseline protein level.
-
Proteasome Inhibitor Control: Treat cells with the PROTAC (at an effective concentration) +/- a proteasome inhibitor (e.g., 10 µM MG132). A rescue of the protein level in the presence of MG132 confirms degradation is proteasome-dependent.
-
-
Treat cells for a fixed duration (e.g., 18-24 hours).[22]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[20]
-
Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.[21]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imager.[20]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each lane.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).
-
Fig 3. A streamlined workflow from PROTAC synthesis to cellular validation.
Advanced Characterization: Ternary Complex Formation
While Western blotting confirms degradation, it doesn't directly measure the formation of the crucial ternary complex. Biophysical assays are essential for a deeper mechanistic understanding and for troubleshooting ineffective degraders.[][23]
Objective: To confirm and quantify the formation of the POI-PROTAC-E3 ligase complex.
Common Techniques:
-
Surface Plasmon Resonance (SPR): Can measure the binding kinetics and affinities of the binary (PROTAC-POI, PROTAC-E3) and ternary interactions.[24]
-
Isothermal Titration Calorimetry (ITC): Provides thermodynamic data on complex formation, including binding affinity (Kᴅ) and cooperativity.[24]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that can be used in a high-throughput format to screen for ternary complex formation.[23]
A positive cooperativity (α > 1) , where the binding of the PROTAC to one protein enhances its affinity for the second protein, is often a hallmark of a highly effective degrader.[25]
Conclusion and Future Outlook
The this compound building block represents a valuable tool in the PROTAC designer's arsenal. Its semi-rigid nature provides a structural advantage for promoting potent ternary complex formation, while its chemical handles allow for straightforward synthetic incorporation.[14][17] By following rigorous, well-controlled experimental protocols, researchers can effectively synthesize and validate novel degraders built from this core. As the field of targeted protein degradation continues to mature, the rational design of linkers—moving from simple spacers to sophisticated, functionalized scaffolds—will remain a critical axis for innovation, unlocking new therapeutic possibilities for previously "undruggable" targets.[5][7]
References
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- Liu, J. et al. (2022). Recent Advances of Degradation Technologies Based on PROTAC Mechanism. MDPI.
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- BenchChem. Application Note: Western Blot Analysis of PROTAC-Induced Protein Degradation. BenchChem Technical Guides.
- Shornikov, A. et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration.
- BenchChem. Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degradation. BenchChem Technical Guides.
- Scaffidi, S. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances.
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- Scaffidi, S. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances.
- ResearchGate. Classification of most common linkers used in PROTAC design. ResearchGate.
- Scaffidi, S. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances.
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Methodological & Application
Synthesis of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride
An In-Depth Technical Guide to the Synthesis of Ethyl 3-(piperidin-4-yl)propanoate Hydrochloride
Abstract
Ethyl 3-(piperidin-4-yl)propanoate is a valuable saturated heterocyclic building block, frequently utilized as a key intermediate in the synthesis of complex pharmaceutical agents and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] This application note provides a detailed, field-proven protocol for the synthesis of its hydrochloride salt, starting from the commercially available precursor, Ethyl 3-(pyridin-4-yl)acrylate. The core of this synthesis is the catalytic hydrogenation of the pyridine ring, a robust and atom-economical method for producing piperidine derivatives.[2] We will delve into the mechanistic rationale behind the chosen conditions, provide a step-by-step experimental procedure, and outline the necessary analytical characterization for the final product.
Introduction: Strategic Approach to Piperidine Synthesis
The piperidine motif is one of the most ubiquitous N-heterocycles found in FDA-approved drugs and biologically active natural products, prized for its conformational properties and synthetic versatility.[2][3] The most direct route to substituted piperidines is the reduction of their aromatic pyridine precursors. However, the inherent aromaticity of the pyridine nucleus makes this transformation challenging, often necessitating forcing conditions such as high temperatures and pressures.[4][5]
A critical hurdle in pyridine hydrogenation is the potential for the Lewis basic nitrogen atom in both the substrate and the saturated product to adsorb onto the catalyst surface, leading to catalyst poisoning and deactivation.[2] To overcome this, the reaction is frequently conducted in an acidic medium. Protonation of the pyridine nitrogen forms a pyridinium ion, which not only prevents catalyst poisoning but also activates the ring towards reduction.[3][4] This strategy offers the additional advantage of directly yielding the product as a stable, crystalline hydrochloride salt, simplifying isolation and purification.
The chosen synthetic pathway involves a single, pivotal step: the catalytic hydrogenation of Ethyl 3-(pyridin-4-yl)acrylate. This method simultaneously reduces both the aromatic pyridine ring and the α,β-unsaturated alkene, affording the target saturated piperidine derivative in a single, efficient transformation.
Overall Reaction Scheme:
Mechanistic Rationale and Experimental Design
Choice of Catalyst: Platinum(IV) Oxide (PtO₂) "Adams' Catalyst"
While various platinum-group metals (Pd, Rh, Ru) can effect pyridine hydrogenation, Platinum(IV) oxide (PtO₂) is particularly well-suited for this transformation.[4][6] In the presence of hydrogen, PtO₂ is reduced in situ to a highly active, finely dispersed platinum metal catalyst. Its efficacy under acidic conditions makes it an ideal choice for the hydrogenation of pyridinium species.[4] The acidic environment enhances the catalytic activity and mitigates the deactivating effects of the nitrogen lone pair.
Role of the Acidic Solvent System
The reaction is conducted in ethanol containing hydrochloric acid.
-
Ethanol: Serves as an excellent solvent for both the starting material and the product salt, facilitating a homogeneous reaction environment.
-
Hydrochloric Acid (HCl): As previously discussed, HCl protonates the pyridine nitrogen, activating the ring for reduction. It also ensures that the final product is isolated directly as its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free base oil.
Hydrogenation Conditions
The reaction requires a pressurized hydrogen atmosphere to achieve complete saturation of the aromatic ring. A pressure of 50-70 bar is sufficient to drive the reaction to completion at a moderate temperature.[4] Elevated temperatures can sometimes be used, but room temperature or slightly above is often adequate with an active catalyst like PtO₂, minimizing potential side reactions such as ester hydrogenolysis.
Detailed Experimental Protocol
Disclaimer: This protocol involves the use of high-pressure hydrogen gas and flammable solvents. All operations must be conducted by trained personnel in a properly functioning fume hood and with appropriate safety precautions, including the use of a blast shield for the high-pressure reactor.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Comments |
| Ethyl 3-(pyridin-4-yl)acrylate | ≥97% | Standard commercial | Starting material[7] |
| Platinum(IV) oxide (PtO₂) | ReagentPlus®, ≥99.9% | Standard commercial | Adams' catalyst[4] |
| Ethanol (EtOH) | Anhydrous, 200 proof | Standard commercial | Reaction solvent |
| Hydrochloric Acid (HCl) | 4 M in 1,4-Dioxane | Standard commercial | For salt formation/activation |
| Diethyl Ether (Et₂O) | Anhydrous | Standard commercial | For precipitation/washing |
| Celite® | --- | Standard commercial | Filtration aid |
| Hydrogen (H₂) Gas | High purity (≥99.99%) | --- | --- |
| Equipment | Description |
| High-Pressure Reactor | e.g., Parr Hydrogenator, capable of >70 bar (1000 psi) |
| Glass Liner for Reactor | Sized for the intended reaction scale |
| Magnetic Stir Plate & Stir Bar | --- |
| Buchner Funnel & Filter Flask | For filtration |
| Rotary Evaporator | For solvent removal |
| Standard Glassware | Beakers, flasks, graduated cylinders |
| pH paper or meter | For work-up |
Synthetic Procedure
-
Reactor Setup: Place a magnetic stir bar into a clean, dry glass liner for the high-pressure reactor.
-
Charging the Reactor: To the glass liner, add Ethyl 3-(pyridin-4-yl)acrylate (1.0 eq). Add Platinum(IV) oxide (PtO₂) catalyst (0.02 - 0.05 eq by weight relative to the substrate).
-
Solvent Addition: Add anhydrous ethanol to dissolve the starting material (concentration typically 0.1-0.2 M). Carefully add a solution of 4 M HCl in 1,4-Dioxane (1.1 eq).
-
Hydrogenation: Place the glass liner into the high-pressure reactor and seal the vessel according to the manufacturer's instructions.
-
Purging: Purge the reactor vessel three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction: Pressurize the reactor with hydrogen gas to 55 bar (approx. 800 psi). Begin vigorous stirring and maintain the reaction at 40°C for 16-24 hours.[6] Reaction progress can be monitored by observing the cessation of hydrogen uptake on the reactor's pressure gauge.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a safe manner. Purge the reactor with nitrogen gas before opening.
-
Catalyst Removal: Dilute the reaction mixture with additional ethanol. Set up a Buchner funnel with a pad of Celite® over filter paper. Filter the reaction mixture through the Celite® pad to remove the platinum catalyst. Wash the Celite® pad with several small portions of ethanol to ensure all product is recovered. Caution: The platinum catalyst on the filter paper can be pyrophoric upon drying; quench it carefully with water before disposal.
-
Product Isolation: Transfer the filtrate to a round-bottom flask. Concentrate the solution under reduced pressure using a rotary evaporator. A white or off-white solid should begin to form.
-
Purification: To the concentrated slurry, add anhydrous diethyl ether to induce further precipitation of the hydrochloride salt. Stir the suspension for 30 minutes.
-
Final Collection: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry the product under high vacuum to a constant weight.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis, from reactor setup to final product isolation.
Caption: Workflow for the synthesis of Ethyl 3-(piperidin-4-yl)propanoate HCl.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis Technique | Expected Results for Ethyl 3-(piperidin-4-yl)propanoate HCl |
| ¹H NMR | Disappearance of aromatic and vinyl proton signals (typically δ 7.0-8.5 ppm). Appearance of aliphatic proton signals corresponding to the piperidine ring (typically δ 1.5-3.5 ppm). Signals for the ethyl ester group (triplet ~δ 1.2 ppm, quartet ~δ 4.1 ppm) and propanoate chain will remain. Broad signals for the N-H protons of the piperidinium ion. |
| ¹³C NMR | Disappearance of sp² carbon signals from the pyridine ring and alkene. Appearance of sp³ carbon signals for the saturated piperidine ring. |
| Mass Spectrometry (ESI+) | Calculated for C₁₀H₁₉NO₂ [M+H]⁺: 186.14. Found: m/z = 186.1 (corresponding to the free base). |
| Infrared (IR) | C=O stretch (ester) around 1730 cm⁻¹. N-H stretch (ammonium salt) broad band around 2400-2800 cm⁻¹. C-H stretches (aliphatic) below 3000 cm⁻¹. |
| Melting Point | A sharp melting point is indicative of high purity. |
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If analysis shows remaining starting material, the reaction time can be extended, or the catalyst loading can be increased. Ensure the catalyst is active and the hydrogen gas is of high purity.
-
Product Oiling Out: If the hydrochloride salt does not precipitate cleanly, try adding the concentrated solution dropwise to a larger volume of vigorously stirred diethyl ether. Scratching the inside of the flask with a glass rod may also induce crystallization.
-
Safety: The primary hazards are the use of high-pressure, flammable hydrogen gas and the potentially pyrophoric nature of the spent platinum catalyst. Always handle the reactor behind a safety shield. Ensure the catalyst is fully wetted and never allowed to dry in the air. Quench the filtered catalyst promptly and carefully with water.
References
- Sreenivasulu, M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
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Fukuoka, K., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
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Kattel, S., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
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Le, C. M., et al. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
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ResearchGate. (2011). Pyrrolidine- and piperidine-alkanoic acid hydrochlorides. Synthesis by hydrogenation of pyrrolyl ester and pyridine-alkanoic acid hydrochlorides. [Link]
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Application Notes and Protocols: Preparation of Ethyl 3-(pyridin-2-ylamino)propanoate
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the pharmaceutical industry, notably for the synthesis of direct thrombin inhibitors like Dabigatran etexilate.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. The core of the synthesis relies on the Aza-Michael addition of 2-aminopyridine to ethyl acrylate. This guide explains the underlying chemical principles, provides step-by-step experimental procedures, and outlines the necessary analytical methods for product verification.
Introduction and Scientific Background
Ethyl 3-(pyridin-2-ylamino)propanoate (CAS No: 103041-38-9) is a crucial building block in medicinal chemistry.[2] Its structure, featuring a pyridine ring, a secondary amine, and an ethyl ester, offers multiple points for further chemical modification. The primary application of this intermediate is in the synthesis of Dabigatran etexilate, an oral anticoagulant.[1][2][3]
The synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate is most commonly achieved through an Aza-Michael addition reaction. This reaction involves the conjugate addition of a nitrogen nucleophile (2-aminopyridine) to an α,β-unsaturated carbonyl compound (ethyl acrylate).[4][5][6] The reaction can be catalyzed by acids to enhance the electrophilicity of the ethyl acrylate, thereby facilitating the nucleophilic attack by the amino group of 2-aminopyridine.[4]
Reaction Mechanism
The acid-catalyzed Aza-Michael addition proceeds through the following key steps:
-
Activation of the Michael Acceptor: The acid catalyst (e.g., trifluoromethanesulfonic acid or glacial acetic acid) protonates the carbonyl oxygen of ethyl acrylate. This protonation increases the electron-deficient character of the β-carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminopyridine attacks the activated β-carbon of ethyl acrylate, forming a new carbon-nitrogen bond.
-
Proton Transfer: A proton is transferred from the newly formed ammonium ion to a base (e.g., the solvent or another molecule of 2-aminopyridine) to regenerate the catalyst and yield the final product, Ethyl 3-(pyridin-2-ylamino)propanoate.
Caption: Acid-catalyzed Aza-Michael addition mechanism.
Materials and Reagents
Ensure all reagents are of appropriate purity and handled according to their Safety Data Sheets (SDS).
| Reagent | CAS No. | Molecular Formula | Purity | Supplier |
| 2-Aminopyridine | 504-29-0 | C₅H₆N₂ | >95% | Sigma-Aldrich |
| Ethyl acrylate | 140-88-5 | C₅H₈O₂ | Stabilized | Sigma-Aldrich |
| Trifluoromethanesulfonic acid | 1493-13-6 | CF₃SO₃H | ≥99% | Sigma-Aldrich |
| Anhydrous Ethanol | 64-17-5 | C₂H₅OH | ≥99.5% | Sigma-Aldrich |
| Petroleum ether | 8032-32-4 | N/A | ACS grade | Fisher Scientific |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | ACS grade | Fisher Scientific |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | ≥99.5% | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ≥99.5% | Sigma-Aldrich |
Safety Precautions
3.1. Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.
3.2. Reagent-Specific Hazards:
-
2-Aminopyridine: Toxic if swallowed or in contact with skin.[7][8][9] Causes skin and serious eye irritation.[8][9][10] It is a combustible solid.[7]
-
Ethyl acrylate: Highly flammable liquid and vapor.[11][12] Harmful if swallowed, in contact with skin, or if inhaled.[12][13] Causes skin and serious eye irritation and may cause an allergic skin reaction.[11][12] Vapors may form explosive mixtures with air.[11]
-
Trifluoromethanesulfonic acid: Causes severe skin burns and eye damage. Handle with extreme care.
Refer to the respective Safety Data Sheets (SDS) for complete hazard information and handling procedures.[7][8][9][10][11][12][13][14][15][16]
Experimental Protocols
Two common protocols are presented below, one using trifluoromethanesulfonic acid as a catalyst and another using glacial acetic acid.
Protocol A: Trifluoromethanesulfonic Acid Catalyzed Synthesis
This method is based on a patented procedure and generally gives high yields.[3][17]
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (50 g) and anhydrous ethanol (50 mL).[3]
-
Stir the mixture until the 2-aminopyridine is mostly dissolved.
-
Add ethyl acrylate (56.5 mL) to the flask.[3]
-
Slowly add trifluoromethanesulfonic acid (9 mL) dropwise to the stirred mixture.[3] An exotherm may be observed.
-
Reaction: Under a nitrogen atmosphere, heat the reaction mixture in an oil bath to 120-160°C and maintain reflux for 16-20 hours.[1][17]
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature.
-
Wash the reaction mixture with petroleum ether at 35-40°C.[1][17]
-
Concentrate the washed solution under reduced pressure.
-
The crude product is then purified by recrystallization from a petroleum ether/ethyl acetate mixture.[1][17] This should yield white flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.[1][3]
-
Expected Yield: 83-85% with a purity of >99% (HPLC).[3]
Protocol B: Glacial Acetic Acid Catalyzed Synthesis
This protocol offers a milder alternative to strong acids like trifluoromethanesulfonic acid.[18][19]
Step-by-Step Procedure:
-
Reaction Setup: In a 1 L three-necked flask, add 2-aminopyridine (200 g), ethyl acrylate (276.8 mL), and glacial acetic acid (63.6 mL).[18][19]
-
Reaction: Heat the mixture to an internal temperature of 80°C (external temperature around 85°C) and stir overnight (approximately 12 hours).[18] Monitor the reaction by HPLC.
-
Work-up and Purification:
-
Once the 2-aminopyridine is consumed, cool the system to room temperature.
-
Add 2N HCl (1100 mL) and stir.[18]
-
Extract the aqueous layer with ethyl acetate to remove unreacted ethyl acrylate and other organic impurities.
-
Neutralize the aqueous layer with a solid base like sodium carbonate.
-
Extract the product into ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization.
-
Caption: Comparative experimental workflows.
Characterization and Quality Control
The identity and purity of the synthesized Ethyl 3-(pyridin-2-ylamino)propanoate should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid/flaky crystals[1][20] |
| Melting Point | 48-50°C[21] |
| Boiling Point | 125°C at 0.2 mmHg[1][21] |
| Molecular Weight | 194.23 g/mol [2][22] |
| Molecular Formula | C₁₀H₁₄N₂O₂[2][22] |
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is a critical technique for structural confirmation. The spectrum should show characteristic peaks for the aromatic protons of the pyridine ring, the methylene protons of the propanoate chain, and the ethyl ester group.[23]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information about the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify functional groups such as N-H stretching, C=O stretching of the ester, and aromatic C-H stretching.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product. A purity of ≥99% is typically desired for pharmaceutical intermediates.[3]
-
Gas Chromatography (GC): Can also be used for purity assessment.[20]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, side reactions, loss during work-up. | - Ensure anhydrous conditions. - Optimize reaction time and temperature. - Perform extractions carefully to minimize loss. |
| Incomplete Reaction | Insufficient catalyst, low temperature, short reaction time. | - Check catalyst activity and amount. - Increase reaction temperature or prolong reaction time. |
| Product is an Oil/Doesn't Crystallize | Presence of impurities. | - Purify the crude product by column chromatography. - Try different recrystallization solvent systems. |
| Presence of Side Products | High reaction temperature, incorrect stoichiometry. | - Lower the reaction temperature. - Ensure accurate measurement of reagents. |
Conclusion
The preparation of Ethyl 3-(pyridin-2-ylamino)propanoate via the Aza-Michael addition is a robust and scalable process. The choice of catalyst and reaction conditions can be tailored based on available resources and desired purity profiles. Adherence to the detailed protocols and safety precautions outlined in this guide will enable the consistent and safe synthesis of this important pharmaceutical intermediate.
References
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Synerzine. (n.d.). SAFETY DATA SHEET Ethyl acrylate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
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Ayers International. (n.d.). MSDS Ethyl Acrylate. Retrieved from [Link]
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Alkali Metals Ltd. (n.d.). MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE. Retrieved from [Link]
-
Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]
- Google Patents. (n.d.). New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
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Patsnap. (n.d.). Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-(2-pyridineamino)ethyl propionate.
- Google Patents. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
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Wen, G.-J., Wang, M.-X., & Gu, L.-S. (n.d.). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. ResearchGate. Retrieved from [Link]
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BioCrick. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate | CAS:103041-38-9. Retrieved from [Link]
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Autech Industry Co.,Limited. (n.d.). Navigating Chemical Intermediates: A Look at Ethyl 3-(pyridin-2-ylamino)propanoate. Retrieved from [Link]
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Alizadeh, A., & Zohreh, N. (2010). Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. Retrieved from [Link]
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Reign Pharma Pvt. Ltd. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate. Retrieved from [Link]
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Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Royal Society of Chemistry. Retrieved from [Link]
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Zhang, Y., et al. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1 H )-thione into polymer chemistry | Request PDF. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Characterization of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride
Prepared by: Senior Application Scientist
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a substituted piperidine derivative, its structural integrity, purity, and stability are critical determinants of the quality and safety of the final drug product. The presence of impurities, residual solvents, or degradation products can have significant implications for the manufacturing process and patient safety. Therefore, a robust and comprehensive analytical strategy is not merely a regulatory requirement but a scientific necessity.
This guide provides a suite of detailed analytical methods for the thorough characterization of this compound. The protocols herein are designed to be self-validating systems, grounded in established principles of pharmaceutical analysis and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2] The methodologies cover identity, purity, assay, and physicochemical properties, providing researchers, scientists, and drug development professionals with the tools to ensure the quality of this critical starting material.
Diagram: Overall Analytical Characterization Workflow
The following diagram illustrates the logical flow of a comprehensive analytical characterization for this compound, ensuring a multi-faceted approach to quality assessment.
Caption: Comprehensive analytical workflow for Ethyl 3-(piperidin-4-yl)propanoate HCl.
Chromatographic Methods for Purity and Assay Determination
Chromatographic techniques are the cornerstone of purity and assay testing in pharmaceutical analysis, offering high-resolution separation of the main component from related substances and impurities.[3][4]
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
Scientific Rationale: this compound lacks a strong UV chromophore, making conventional HPLC-UV detection challenging and insensitive. Therefore, a universal detector that does not rely on light absorption is required. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is ideal for this application, as they provide a response proportional to the mass of the analyte.[5] An ion-pairing agent, such as heptafluorobutyric acid (HFBA), is incorporated into the mobile phase to improve the retention and peak shape of the basic piperidine compound on a reversed-phase column.[5]
Experimental Protocol: HPLC-CAD/ELSD
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, and column thermostat.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
A detailed summary of the chromatographic conditions is presented in Table 1.
Parameter Condition Rationale Column Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalent Provides good retention and selectivity for polar compounds. Mobile Phase A: 0.1% HFBA in WaterB: 0.1% HFBA in Acetonitrile HFBA acts as an ion-pairing agent to retain the basic analyte.[5] Gradient 95:5 (A:B) to 60:40 (A:B) over 20 min Allows for elution of the main peak and separation from potential impurities. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temp. 40 °C Improves peak shape and reduces viscosity. Injection Vol. 10 µL Standard volume for analytical HPLC. Detector CAD (Nitrogen gas pressure: 35 psi) or ELSD (Drift tube: 50°C, Nebulizer: 30°C) Universal detection suitable for non-chromophoric compounds. -
-
Sample and Standard Preparation:
-
Solvent (Diluent): 50:50 Acetonitrile:Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
-
-
System Suitability:
-
Before analysis, the system's performance must be verified according to USP <621> guidelines.[6][7] Inject the standard solution six times and evaluate the parameters outlined in Table 2.
Parameter Acceptance Criteria Purpose Tailing Factor (T) ≤ 2.0 Ensures peak symmetry for accurate integration.[1][8] Relative Standard Deviation (RSD) ≤ 2.0% for 6 replicate injections Demonstrates the precision of the system.[1][8] Theoretical Plates (N) ≥ 2000 Indicates the efficiency of the column separation.[8] -
-
Data Analysis:
-
Assay (%): Calculate the percentage of this compound in the sample using the external standard method. Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Purity (% Area Normalization): Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Purity % = (Area_MainPeak / Total_Area_All_Peaks) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
Scientific Rationale: GC-MS is the definitive technique for identifying and quantifying volatile organic compounds, such as residual solvents from the manufacturing process.[9][10] Headspace sampling is employed to introduce only the volatile components into the GC system, avoiding contamination from the non-volatile hydrochloride salt. Mass spectrometry provides positive identification of the impurities based on their unique mass spectra.[9][11]
Experimental Protocol: Headspace GC-MS
-
Instrumentation:
-
Gas chromatograph with a headspace autosampler.
-
Mass Spectrometric detector (e.g., Quadrupole).
-
-
GC-MS Conditions:
-
A summary of the GC-MS conditions is presented in Table 3.
Parameter Condition Rationale Column DB-624 (30 m x 0.25 mm ID, 1.4 µm film) or equivalent Optimized for the separation of residual solvents. Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency. Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min Separates a wide range of solvents with different boiling points. Injector Temp. 250 °C Ensures complete volatilization of analytes. Headspace Vial Temp. 80 °C Balances volatility with potential sample degradation. MS Ion Source Electron Ionization (EI) at 70 eV Standard ionization method creating reproducible fragmentation patterns.[12] MS Scan Range m/z 35 - 350 Covers the mass range of common solvents and volatile impurities. -
-
Sample and Standard Preparation:
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Standard Solution: Prepare a stock solution containing known amounts of expected residual solvents (e.g., ethanol, ethyl acetate, dichloromethane) in DMSO.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap, and vortex.
-
-
Data Analysis:
-
Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to the standard solution and a spectral library (e.g., NIST).
-
Quantify any identified solvents using the external standard method.
-
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques provide unambiguous confirmation of the molecular structure and identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Rationale: ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon environments.[13] The chemical shifts, splitting patterns, and integrations are unique to the structure of Ethyl 3-(piperidin-4-yl)propanoate.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄). The hydrochloride salt form enhances solubility in polar solvents.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Expected Spectral Features: The expected chemical shifts are summarized in Table 4.
Assignment (Structure: Et-OOC-CH₂-CH₂-Piperidine-H⁺Cl⁻) ¹H Chemical Shift (ppm, approx.) ¹³C Chemical Shift (ppm, approx.) Multiplicity Rationale Ethyl CH₃ ~1.2 ~14 Triplet Protons on a methyl group adjacent to a CH₂.[14][15] Ethyl O-CH₂ ~4.1 ~61 Quartet Protons on a methylene group adjacent to an oxygen and a CH₃.[14][16] Propanoate α-CH₂ ~2.4 ~35 Triplet Protons adjacent to the carbonyl group are deshielded.[16] Propanoate β-CH₂ ~1.8 ~30 Triplet Piperidine C4-H ~1.9 ~32 Multiplet Piperidine C2,C6-H (axial/eq) ~2.8 - 3.4 ~45 Multiplets Protons adjacent to the protonated nitrogen are deshielded.[17][18] Piperidine C3,C5-H (axial/eq) ~1.5 - 1.9 ~29 Multiplets [17][18] Ester C=O N/A ~173 Singlet Carbonyl carbon chemical shift.
Fourier-Transform Infrared (FTIR) Spectroscopy
Scientific Rationale: FTIR provides a molecular fingerprint by identifying the functional groups present in the molecule based on their characteristic vibrational frequencies. For this compound, key absorptions include the ester carbonyl, C-O stretches, and bands associated with the secondary amine salt.[19][20]
Experimental Protocol: FTIR-ATR
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
Wavenumber (cm⁻¹) Vibration Functional Group Rationale ~2700-2400 N-H⁺ Stretch Secondary Amine Salt Broad absorption characteristic of ammonium hydrochlorides.[20][21] ~1735 C=O Stretch Aliphatic Ester Strong, sharp peak typical for a saturated ester carbonyl.[19][22] ~1600 N-H⁺ Bend Secondary Amine Salt Bending vibration of the protonated amine.[20] ~1200-1150 C-O Stretch Ester Strong absorption for the ester C-O bond.[19][22]
Mass Spectrometry (MS)
Scientific Rationale: Mass spectrometry provides the molecular weight of the compound and structural information from its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile compounds like this hydrochloride salt, typically yielding the protonated molecular ion of the free base.[12]
Experimental Protocol: LC-MS (ESI)
-
Instrumentation: A mass spectrometer (e.g., single quadrupole or TOF) with an ESI source, often coupled with an LC system for sample introduction.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50 - 500.
-
-
Expected Results:
-
Molecular Ion: The expected protonated molecular ion [M+H]⁺ for the free base (C₁₀H₁₉NO₂) would be observed at m/z 186.14 . (Calculated exact mass for [C₁₀H₂₀NO₂]⁺: 186.1489).
-
Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the loss of ethanol (-46 Da) from the ester or cleavage of the piperidine ring. Alpha-cleavage next to the nitrogen is a common fragmentation pathway for piperidine derivatives.[12][23]
-
Physicochemical Characterization
Thermal Analysis (DSC/TGA)
Scientific Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point and decomposition temperature. For a hydrochloride salt, TGA can reveal the loss of water or HCl upon heating, while DSC shows the corresponding endothermic or exothermic events.[24][25]
Experimental Protocol: DSC/TGA
-
Instrumentation: Simultaneous TGA/DSC analyzer or separate instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Analysis Conditions:
-
Temperature Program: Heat from 30 °C to 300 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas at 50 mL/min.
-
-
Expected Events:
-
DSC: A sharp endotherm corresponding to the melting point of the crystalline salt.
-
TGA: A weight loss step may occur, potentially indicating decomposition, which could involve the loss of HCl gas. For instance, the theoretical mass loss for HCl (36.46 g/mol ) from the salt (221.72 g/mol ) would be approximately 16.4%. This helps distinguish a true melt from a melt-decomposition event.[26]
-
Conclusion
The analytical methods detailed in this guide form a comprehensive framework for the characterization of this compound. The integration of chromatographic, spectroscopic, and thermal techniques provides a holistic assessment of the compound's identity, purity, and stability. Adherence to these protocols, grounded in fundamental scientific principles and aligned with regulatory standards, will ensure the consistent quality of this key pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.
References
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MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
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Filo. (2024). Interpretaion of HNMR of ethyl propanoate. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
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ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Mass spectra of piperidine dicarboxylic acids and their esters. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of waste cooking oil (WCO), fatty acid ethyl esters.... Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
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The United States Pharmacopeial Convention. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]
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Torontech. (2024). HPLC Testing and Analysis – Detailed Guide for Accurate Results. Retrieved from [Link]
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Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
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PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
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OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
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Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
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SIELC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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ResearchGate. (2021). Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach. Retrieved from [Link]
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R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]
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Chromatography Forum. (2012). How to design a purity test using HPLC. Retrieved from [Link]
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PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Retrieved from [Link]
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ResearchGate. (n.d.). TGA (red trace) of TMZ ? HCl dihydrate salt bulk material. Retrieved from [Link]
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SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
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ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]
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IJRPS. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]
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Technology Networks. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]
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NMR and mass spectrometry data for Ethyl 3-(piperidin-4-yl)propanoate hydrochloride
An Application Guide to the Spectroscopic Characterization of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride
Introduction
This compound is a key chemical intermediate, frequently utilized as a structural component or linker in the synthesis of more complex molecules within pharmaceutical and materials science research. Its structure, featuring a piperidine ring, an ethyl ester, and a propyl chain, presents a distinct spectroscopic fingerprint. As a hydrochloride salt, its solubility and the protonation state of the piperidine nitrogen are critical considerations for analytical characterization.
This document provides a detailed guide for researchers and drug development professionals on the definitive structural elucidation and purity assessment of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We will delve into the causality behind experimental choices, from sample preparation to data interpretation, ensuring a robust and reproducible analytical workflow. The protocols described herein are designed to be self-validating, providing a clear pathway to confirming the molecule's identity and integrity.
Molecular Structure and Spectroscopic Overview
A foundational understanding of the target molecule's structure is paramount for predicting and interpreting spectroscopic data.
Chemical Structure:
-
Molecular Formula: C₁₀H₁₉NO₂ · HCl
-
Molecular Weight (Free Base): 185.26 g/mol
-
Molecular Weight (Hydrochloride Salt): 221.72 g/mol
-
Key Features:
-
A saturated six-membered heterocyclic amine (piperidine).
-
An ethyl ester functional group.
-
A propyl linker connecting the piperidine and ester moieties.
-
As a hydrochloride salt, the piperidine nitrogen is protonated, bearing a positive charge.
-
Spectroscopic Predictions:
-
¹H NMR: We anticipate distinct signals for the ethyl group (a quartet and a triplet), multiple signals for the non-equivalent protons on the piperidine ring and propyl chain, and an exchangeable proton signal for the ammonium (N-H) group. The protonation of the nitrogen will cause a downfield shift (deshielding) of adjacent protons.
-
¹³C NMR: The spectrum should reveal ten distinct carbon signals corresponding to each carbon atom in the unique chemical environments of the molecule.
-
Mass Spectrometry: Using positive ion ESI-MS, the primary species observed will be the protonated free base, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to the free base molecular weight plus the mass of a proton.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.
Rationale for Experimental Design
The choice of solvent and experimental parameters is dictated by the physicochemical properties of this compound. As a polar hydrochloride salt, it requires a polar deuterated solvent for dissolution.[1] The presence of an exchangeable N-H proton and the need for clear signal resolution guide the selection process.
-
Solvent Selection:
-
Deuterium Oxide (D₂O): Excellent for dissolving polar salts. However, it will cause the N-H proton signal to exchange with deuterium, rendering it invisible in the ¹H NMR spectrum. This can be a useful diagnostic experiment to identify the N-H signal.
-
Methanol-d₄ (CD₃OD): A good choice for solubility. The N-H proton will also exchange with the hydroxyl deuterium of the solvent, often leading to signal broadening or disappearance.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice for observing exchangeable protons like N-H, as the exchange rate is slow. It is a highly polar solvent capable of dissolving the salt.
-
For this guide, DMSO-d₆ is recommended as the primary solvent to enable the observation of all protons, including the N-H group.
Experimental Protocol: NMR Sample Preparation
High-quality NMR spectra are fundamentally dependent on meticulous sample preparation.[2] The goal is to create a clear, homogeneous solution free of particulate matter.[3]
Workflow for NMR Sample Preparation
Caption: Workflow for preparing a high-quality NMR sample.
Step-by-Step Method:
-
Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Homogenization: Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Filtration (if required): If any solid particles remain, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, 5 mm NMR tube.[3] This step is crucial to avoid magnetic field distortions that can broaden spectral lines.
-
Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL).
-
Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.
Data Acquisition Parameters
The following are typical parameters for a 400 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR {¹H Decoupled} |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s |
| Acquisition Time (aq) | 4.0 s | 1.0 s |
| Number of Scans (ns) | 16 | 1024 or more |
| Spectral Width (sw) | 20 ppm | 220 ppm |
Predicted NMR Data and Interpretation
Predicted ¹H NMR Data (in DMSO-d₆)
| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| a | -O-CH₂-CH₃ | ~4.05 | Quartet (q) | 2H |
| b | -CH₂-C(=O)- | ~2.40 | Triplet (t) | 2H |
| c | Piperidine H2ax, H6ax | ~3.25 | Multiplet (m) | 2H |
| d | Piperidine H2eq, H6eq | ~2.80 | Multiplet (m) | 2H |
| e | Piperidine H4 | ~1.85 | Multiplet (m) | 1H |
| f | Piperidine H3ax, H5ax | ~1.75 | Multiplet (m) | 2H |
| g | -CH₂-CH₂-C(=O)- | ~1.60 | Quartet (q) | 2H |
| h | Piperidine H3eq, H5eq | ~1.40 | Multiplet (m) | 2H |
| i | -O-CH₂-CH₃ | ~1.18 | Triplet (t) | 3H |
| j | N⁺H₂ | ~8.5-9.5 | Broad singlet (br s) | 2H |
-
Interpretation: The ethyl ester group gives a characteristic quartet (a) and triplet (i). The protons on the piperidine ring (c, d, e, f, h) will show complex splitting patterns due to axial and equatorial positions and coupling to each other. The N⁺H₂ protons (j) are expected to be significantly downfield and broad due to proton exchange and quadrupolar coupling with the nitrogen atom.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Signal Label | Assignment | Predicted δ (ppm) |
| 1 | -C(=O)- | ~172.5 |
| 2 | -O-CH₂- | ~59.5 |
| 3 | Piperidine C2, C6 | ~42.5 |
| 4 | Piperidine C3, C5 | ~30.5 |
| 5 | -CH₂-C(=O)- | ~30.0 |
| 6 | Piperidine C4 | ~29.0 |
| 7 | -CH₂-CH₂-C(=O)- | ~28.5 |
| 8 | -CH₂-CH₃ | ~14.0 |
Mass Spectrometry (MS)
ESI-MS is the method of choice for analyzing polar, non-volatile compounds like this compound. It provides precise molecular weight information and fragmentation data that complements NMR for structural confirmation.
Rationale for Experimental Design
-
Ionization Technique: Electrospray Ionization (ESI) is ideal because the sample is already a salt and is highly polar, facilitating the formation of gas-phase ions directly from solution.[5]
-
Ionization Mode: Positive ion mode is selected because the piperidine nitrogen is basic and will be readily protonated in the ESI source, forming a stable [M+H]⁺ ion.
-
Tandem MS (MS/MS): To gain further structural information, the [M+H]⁺ precursor ion is selected and fragmented via collision-induced dissociation (CID). The resulting product ions reveal characteristic losses related to the molecule's functional groups.[6]
Experimental Protocol: MS Sample Preparation and Analysis
Workflow for ESI-MS Analysis
Caption: General workflow for ESI-MS and MS/MS analysis.
Step-by-Step Method:
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent, typically 50:50 acetonitrile/water with 0.1% formic acid. The acid ensures the piperidine nitrogen remains protonated.
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion with a syringe pump or by injection into a Liquid Chromatography (LC) system.
-
Acquisition: Acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-500). Following the initial full scan, perform a product ion scan (MS/MS) on the observed precursor ion for [M+H]⁺.
Predicted MS Data and Interpretation
High-Resolution MS Data
| Ion Species | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₁₀H₂₀NO₂]⁺ | 186.1489 |
| [M+Na]⁺ | [C₁₀H₁₉NO₂Na]⁺ | 208.1308 |
-
Interpretation: The most abundant ion in the full scan spectrum should be the protonated molecule [M+H]⁺ at m/z 186.1489. Observing this mass with high accuracy (typically <5 ppm error) confirms the elemental composition of the molecule.
Predicted Tandem MS (MS/MS) Fragmentation Data for [M+H]⁺ at m/z 186.1
| Product Ion (m/z) | Neutral Loss | Formula of Loss | Proposed Fragment Structure |
| 140.1 | 46.0 Da | C₂H₆O | Loss of ethanol |
| 112.1 | 74.0 Da | C₃H₆O₂ | Loss of ethyl acrylate fragment |
| 84.1 | 102.0 Da | C₅H₈O₂ | Propanoate side chain cleavage |
-
Interpretation of Fragmentation:
-
Loss of Ethanol (m/z 140.1): A common fragmentation pathway for ethyl esters is the neutral loss of ethanol (46 Da), leading to a stable acylium ion.
-
Side Chain Cleavage: Fragmentation can occur at the C-C bond connecting the side chain to the piperidine ring, leading to characteristic ions representing the piperidine core. The fragment at m/z 84.1 likely corresponds to the protonated piperidine ring after cleavage of the entire propanoate side chain. This is a strong indicator of the core piperidine structure.
-
Summary and Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of this compound.
| Technique | Information Provided | Key Findings |
| ¹H NMR | Proton environment, connectivity, and count | Confirms presence of ethyl, propyl, and piperidine fragments. N-H signal confirms salt form. |
| ¹³C NMR | Carbon skeleton and number of unique carbons | Confirms the presence of 10 unique carbons, including the carbonyl carbon. |
| HRMS | Elemental Composition | Provides high-accuracy mass measurement confirming the molecular formula C₁₀H₁₉NO₂. |
| MS/MS | Structural fragments and connectivity | Shows characteristic loss of ethanol from the ester and cleavage of the side chain, confirming the core structure. |
By following the detailed protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the identity, structure, and purity of this compound, ensuring the quality and integrity of this vital chemical intermediate in their research and development pipelines.
References
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de Souza, J., et al. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. Available at: [Link][5][7]
-
Singh, S., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus. Available at: [Link][8][9]
-
Kite, G. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed Central. Available at: [Link][6]
-
University of Liverpool. (n.d.). NMR Sample Preparation. Available at: [Link]
-
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link][3]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link][2]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link][4]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link][1]
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- 9. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 3-(piperidin-4-yl)propanoate Hydrochloride in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Piperidine Scaffold
In the landscape of contemporary drug discovery, the piperidine moiety stands as a privileged scaffold, a structural motif frequently incorporated into molecules designed to interact with biological systems. Its prevalence stems from a combination of favorable physicochemical properties: a saturated, six-membered nitrogen-containing heterocycle that is metabolically stable, possesses a basic nitrogen atom that can be protonated at physiological pH to enhance solubility, and offers a three-dimensional geometry that allows for precise spatial orientation of appended functional groups.
Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is a particularly versatile exemplar of this scaffold. It presents medicinal chemists with a bifunctional building block: a secondary amine on the piperidine ring and an ethyl ester at the terminus of a propanoate side chain. These two handles provide orthogonal points for chemical modification, enabling the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers at the forefront of therapeutic innovation.
Physicochemical Profile & Synthetic Overview
A foundational understanding of a building block's properties is critical for its effective deployment in a synthetic campaign.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 473987-06-3 | [1] |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [1] |
| Molecular Weight | 221.73 g/mol | [1] |
| Appearance | Typically a white to off-white solid | N/A |
| Solubility | Soluble in water, methanol, DMSO | N/A |
General Synthetic Strategy
The synthesis of this compound is typically achieved through a multi-step sequence starting from a protected 4-substituted pyridine. A common approach involves the reduction of a pyridine ring to the corresponding piperidine, followed by elaboration of the side chain.
Caption: Generalized synthetic route to the target compound.
Core Applications in Medicinal Chemistry
The utility of this compound spans multiple therapeutic modalities and target classes. Its true power lies in its role as a versatile scaffold for generating libraries of compounds for lead discovery and optimization.
Architecting PROTACs: The Linker Component
One of the most exciting and contemporary applications of this molecule is in the construction of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[3] A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.
Ethyl 3-(piperidin-4-yl)propanoate serves as a valuable component of the linker. The piperidine nitrogen can be coupled to one ligand, while the propanoate ester (often after hydrolysis to the corresponding carboxylic acid) can be coupled to the other. The length and flexibility of the propanoate chain, combined with the conformational properties of the piperidine ring, are critical for achieving the optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Caption: Conceptual model of a PROTAC leveraging the piperidine propanoate linker.
Targeting G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets, involved in a vast array of physiological processes.[4] The piperidine scaffold is a common feature in many approved drugs that target GPCRs. The basic nitrogen of the piperidine can form a key salt bridge interaction with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs. This compound provides a starting point for creating novel GPCR ligands where:
-
N-Substitution: The piperidine nitrogen can be functionalized with various aryl, heteroaryl, or alkyl groups to confer selectivity and potency for specific GPCR subtypes (e.g., dopamine, serotonin, or opioid receptors).
-
Side-Chain Modification: The propanoate ester can be hydrolyzed to the acid and coupled with different amines to generate amides that can explore additional binding pockets or modulate pharmacokinetic properties.
The development of biased agonists, which preferentially activate certain downstream signaling pathways over others, is a key goal in modern GPCR drug discovery.[5] The conformational constraint provided by the piperidine ring in derivatives of this compound can be instrumental in achieving such biased signaling.
Development of Enzyme Inhibitors
The structural features of this compound make it an attractive scaffold for designing enzyme inhibitors. For instance, in the context of dipeptidyl peptidase-IV (DPP-IV) inhibitors used for the treatment of type 2 diabetes, piperidine-based structures can mimic the dipeptide substrate.[6] The piperidine nitrogen can interact with key acidic residues in the enzyme's active site, while modifications to the propanoate side chain can be designed to form interactions with other specificity pockets.
Similarly, derivatives have been explored as inhibitors for other enzyme classes, such as c-Myc inhibitors in oncology, where the piperidine moiety serves to correctly position other functional groups for optimal target engagement.[7]
Synthesis of Novel Analgesics
The piperidine ring is a core component of several classes of opioid analgesics. Research has shown that derivatives of 4-phenylpiperidine propanoates can exhibit potent analgesic activity.[8] While this compound lacks the 4-phenyl substituent of classic prodine analgesics, it serves as a valuable starting material to synthesize analogs where the phenyl group is replaced by other moieties, or where the propanoate side chain is further functionalized to modulate activity and reduce side effects.
Experimental Protocols & Methodologies
The following protocols are intended as a guide and should be adapted based on the specific substrate and desired product. Standard laboratory safety procedures must be followed at all times.
Protocol 1: N-Alkylation of the Piperidine Ring
This protocol describes a general procedure for attaching an alkyl or benzyl group to the secondary amine of the piperidine.
Objective: To synthesize N-substituted derivatives of Ethyl 3-(piperidin-4-yl)propanoate.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Ethyl acetate, saturated sodium bicarbonate solution, brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the base (K₂CO₃ or DIPEA) (2.5 eq) and stir the suspension for 10-15 minutes at room temperature. The base neutralizes the hydrochloride salt to free the secondary amine.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and filter off any inorganic salts if a solid base was used.
-
If DMF was used as the solvent, dilute the mixture with ethyl acetate and wash extensively with water and then brine to remove the DMF. If acetonitrile was used, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Caption: Workflow for N-Alkylation protocol.
Protocol 2: Amide Coupling via Side-Chain Hydrolysis
This two-step protocol first converts the ethyl ester to a carboxylic acid, which is then coupled with an amine.
Step A: Saponification (Ester Hydrolysis)
Materials:
-
Ethyl 3-(piperidin-4-yl)propanoate derivative (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Solvent mixture (e.g., THF/Water or Methanol/Water)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester in the solvent mixture in a round-bottom flask.
-
Add an aqueous solution of the base (LiOH or NaOH) and stir at room temperature.
-
Monitor the reaction by TLC/LC-MS. Hydrolysis is typically complete within 2-6 hours.
-
Once complete, cool the mixture in an ice bath and carefully acidify to pH ~4-5 with 1M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Step B: Amide Bond Formation
Materials:
-
Carboxylic acid from Step A (1.0 eq)
-
Desired amine (1.1 eq)
-
Coupling agent (e.g., EDC·HCl, HATU) (1.2 eq)
-
Additive (e.g., HOBt, if using EDC) (1.2 eq)
-
Tertiary amine base (e.g., DIPEA or triethylamine) (3.0 eq)
-
Anhydrous solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent under a nitrogen atmosphere.
-
Add the amine, the coupling agent, the additive (if applicable), and finally the tertiary amine base.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC/LC-MS.
-
Perform an aqueous workup as described in Protocol 1 (dilute with ethyl acetate, wash with water and brine).
-
Dry the organic layer, concentrate, and purify by silica gel chromatography or preparative HPLC to obtain the final amide product.
Conclusion
This compound is more than a simple chemical; it is a strategic tool in the medicinal chemist's arsenal. Its value is defined by its inherent versatility, providing a robust and adaptable scaffold for the synthesis of complex molecules targeting a wide range of diseases. From the cutting-edge field of targeted protein degradation with PROTACs to the established domains of GPCR modulation and enzyme inhibition, this building block continues to facilitate the discovery and development of next-generation therapeutics. The protocols and applications outlined herein provide a framework for leveraging its full potential in the pursuit of novel medicines.
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ResearchGate. Synthesis and Analgesic Activity of C-3-Allyl( and 3-Propyl)-1,3-Dimethyl-4-Phenylpiperidin-R-4-Yl Propanoates. Available from: [Link][8]
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PubChemLite. Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride. Available from: [Link]
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PubChemLite. Ethyl 3-(piperidin-3-yl)propanoate hydrochloride. Available from: [Link]
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MDPI. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. Available from: [Link]
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National Institutes of Health (NIH). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Available from: [Link][6]
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PubChem. Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride. Available from: [Link]
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National Institutes of Health (NIH). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. Available from: [Link][5]
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PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Available from: [Link][7]
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ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Available from: [Link]
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MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Novel Compounds Using Ethyl 3-(piperidin-4-yl)propanoate hydrochloride
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for engaging with biological targets. Ethyl 3-(piperidin-4-yl)propanoate hydrochloride (1) is a particularly valuable bifunctional building block. It features a reactive secondary amine on the piperidine ring and an ethyl ester moiety, both of which can be selectively functionalized to generate diverse libraries of novel compounds for drug discovery.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this versatile starting material in the synthesis of innovative chemical entities. We will delve into key synthetic transformations, providing not only step-by-step protocols but also the underlying chemical principles that govern these reactions.
Chemical and Physical Properties of this compound (1)
| Property | Value |
| CAS Number | 144254-41-9 |
| Molecular Formula | C₁₀H₂₀ClNO₂ |
| Molecular Weight | 221.72 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, and DMSO |
Core Synthetic Strategies and Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its secondary amine and ethyl ester functionalities. The piperidine nitrogen is a nucleophilic center, readily participating in a variety of bond-forming reactions to introduce diverse substituents. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be engaged in further coupling reactions, or it can be directly converted to amides.
Caption: Key Synthetic Transformations of Compound 1.
Section 1: N-Functionalization of the Piperidine Ring
The secondary amine of the piperidine ring is the primary site for introducing molecular diversity. The following protocols outline key methods for its functionalization.
N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds and is particularly effective for the alkylation of secondary amines like in compound 1 .[4] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.[5] Sodium triacetoxyborohydride (STAB) is a preferred reagent for this transformation as it is selective for the iminium ion over the carbonyl precursor and is effective under mild, slightly acidic conditions.
Protocol: N-Benzylation of this compound (1)
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Aldehyde Addition: Benzaldehyde (1.2 eq) is added to the solution, followed by sodium triacetoxyborohydride (STAB, 1.5 eq).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 4-12 hours. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the N-benzylated product.
Causality: The initial addition of a base is crucial to free the secondary amine from its hydrochloride salt, enabling it to act as a nucleophile. STAB is used as the reducing agent due to its mildness and selectivity, preventing the reduction of the starting aldehyde.
Caption: Reductive Amination Workflow.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[6] This reaction is highly versatile, with a broad substrate scope and tolerance for various functional groups. The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with challenging substrates.
Protocol: N-Phenylation of this compound (1)
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), bromobenzene (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a bulky phosphine ligand like XPhos (4 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of limiting reagent) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality: The bulky, electron-rich phosphine ligand is essential for facilitating the reductive elimination step in the catalytic cycle, which forms the desired C-N bond. The inert atmosphere is critical to prevent the deactivation of the palladium catalyst.
N-Acylation (Amide Bond Formation)
The secondary amine of the piperidine ring can be readily acylated to form amides, which are prevalent in many biologically active molecules. This can be achieved using acid chlorides in the presence of a base or by coupling with carboxylic acids using a variety of coupling agents.[7]
Protocol: N-Acylation with an Acid Chloride
-
Reaction Setup: Dissolve this compound (1.0 eq) in DCM and add a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA, 2.2 eq). Cool the solution to 0 °C.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Causality: The base is necessary to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.
Protocol: Amide Coupling with a Carboxylic Acid
-
Reaction Setup: To a solution of the carboxylic acid (1.1 eq) in a suitable solvent like DMF or DCM, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture for 15-30 minutes at room temperature to form the active ester.
-
Amine Addition: Add a solution of this compound (1.0 eq) and DIPEA (2.2 eq) in the same solvent.
-
Reaction and Work-up: Stir the reaction at room temperature overnight. Dilute with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.[8][9]
Causality: Coupling agents like EDC activate the carboxylic acid to facilitate nucleophilic attack by the amine. Additives such as HOBt can suppress side reactions and improve yields.
Section 2: Modification of the Ethyl Propanoate Moiety
The ethyl ester group provides a second handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for further functionalization, particularly in the synthesis of peptidomimetics and PROTACs.
Hydrolysis to 3-(Piperidin-4-yl)propanoic Acid
The ethyl ester can be hydrolyzed under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is an irreversible reaction, leading to higher yields.[2]
Protocol: Basic Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Saponification: Add an excess of aqueous sodium hydroxide (e.g., 2 M NaOH, 3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~5-6 with aqueous HCl.
-
Isolation: The product, 3-(Piperidin-4-yl)propanoic acid, will precipitate out of solution and can be collected by filtration, washed with cold water, and dried under vacuum.
Caption: Ester Hydrolysis Workflow.
The resulting 3-(piperidin-4-yl)propanoic acid is a valuable intermediate for further synthetic elaborations, such as amide coupling to introduce new functionalities.[10]
Application in the Synthesis of Bioactive Molecules
Synthesis of Remifentanil Precursors
Ethyl 3-(piperidin-4-yl)propanoate is structurally related to key intermediates in the synthesis of the potent, short-acting opioid analgesic, Remifentanil.[11][12] The synthesis of Remifentanil often involves the N-alkylation of a piperidine derivative with a methyl acrylate equivalent, followed by further functionalization.[13][14][15] The propanoate side chain of our title compound can be seen as a precursor to the crucial ester-containing side chain that confers Remifentanil its rapid metabolism.
Use as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[4] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The length and chemical nature of the linker are critical for the efficacy of the PROTAC. Ethyl 3-(piperidin-4-yl)propanoate and its derivatives are valuable as rigid linkers in PROTAC design, helping to orient the two ligands in a productive conformation for ternary complex formation.[1]
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel compounds in drug discovery. Its two distinct functional groups, the secondary amine and the ethyl ester, can be selectively and efficiently modified using a wide range of modern synthetic methodologies. This application note has provided detailed protocols and the underlying chemical principles for key transformations, including N-alkylation, N-arylation, N-acylation, and ester hydrolysis. By applying these strategies, researchers can rapidly generate diverse libraries of piperidine-containing molecules for the development of new therapeutic agents.
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Kiricojevic V.D. et al. J.Serb.Chem.Soc. 67(12)793-802(2002). ([Link])
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Continuous flow Aza-Michael reaction for preparing the fast-acting synthetic opioid drug Remifentanil. SciELO. ([Link])
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An efficient synthesis of 3-arylpiperidines. ResearchGate. ([Link])
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Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. ([Link])
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. ([Link])
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Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. ([Link])
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Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors. PubMed. ([Link])
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(a) Reaction pathway for the reductive amination with benzaldehyde and ammonia... ResearchGate. ([Link])
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Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ([Link])
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Reductive Amination in the Synthesis of Pharmaceuticals. OUCI. ([Link])
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. ([Link])
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. ([Link])
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Piperidines are among the most important synthetic fragments for designing drugs... ResearchGate. ([Link])
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3-(Piperidin-4-yl)propanoic acid | C8H15NO2. PubChem. ([Link])
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ([Link])
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Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. PubMed. ([Link])
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Reductive Amination of Benzaldehyde | PDF. Scribd. ([Link])
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. ([Link])
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. ([Link])
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Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journals. ([Link])
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Methods and protocols of modern solid phase peptide synthesis. ResearchGate. ([Link])
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Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives... ResearchGate. ([Link])
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Solid-phase peptide synthesis and solid-state NMR spectroscopy of [Ala3-15N][Val1]gramicidin A. PMC - NIH. ([Link])
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds... Semantic Scholar. ([Link])
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One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride... ResearchGate. ([Link])
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Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives... ([Link])
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Does anyone have experience with amide coupling reaction of aniline? ResearchGate. ([Link])
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(PDF) Synthesis and Analgesic Activity of C-3-Allyl( and 3-Propyl)-1,3-Dimethyl-4-Phenylpiperidin-R-4-Yl Propanoates. ResearchGate. ([Link])
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Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. ([Link])
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The Strategic Utility of Ethyl 3-(piperidin-4-yl)propanoate Hydrochloride in Pharmaceutical Synthesis
Introduction: The Versatile Piperidine Scaffold
Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is a pivotal intermediate in modern pharmaceutical development. Its structure, featuring a reactive secondary amine within a piperidine ring and a readily modifiable ethyl ester, makes it a valuable building block for a diverse range of complex molecules. This guide provides an in-depth exploration of its synthesis, purification, and application, offering detailed protocols and the scientific rationale behind key procedural steps. The focus is on empowering researchers and drug development professionals to effectively utilize this intermediate in the synthesis of next-generation therapeutics, including but not limited to, CCR5 antagonists and analogues of potent analgesics.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is fundamental to its successful application. Key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 473987-06-3 | [1] |
| Molecular Formula | C₁₀H₁₉NO₂ · HCl | [2] |
| Molecular Weight | 221.72 g/mol | [2] |
| Appearance | White to off-white solid | General Supplier Data |
| Solubility | Soluble in water, methanol, ethanol | General Chemical Knowledge |
Safety Summary: this compound is classified as harmful if swallowed and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the full Safety Data Sheet (SDS) before handling.[3][4]
Part 1: Synthesis of the Intermediate
The most common and efficient synthesis of Ethyl 3-(piperidin-4-yl)propanoate is achieved via a Michael addition (a conjugate addition) of a piperidine derivative to an acrylate. A particularly effective strategy involves the reaction of 4-piperidone with ethyl acrylate, followed by a reductive amination. However, a more direct and industrially scalable approach, adapted from similar syntheses, involves the conjugate addition of piperidine to ethyl acrylate, followed by appropriate workup and salt formation.[5]
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related 3-(piperidinyl)propanoate esters.[5]
Workflow Diagram:
Caption: Synthesis workflow for Ethyl 3-(piperidin-4-yl)propanoate HCl.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Ethyl acrylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)
-
Round-bottom flask, magnetic stirrer, filtration apparatus, rotary evaporator
Procedure:
-
Reaction Setup: To a 1 L round-bottom flask, add 4-piperidone monohydrate hydrochloride (100 g, 0.65 mol) and methanol (650 mL). Stir until a suspension is formed.
-
Addition of Reactants: Add ethyl acrylate (78 g, 0.78 mol) to the suspension.
-
Base Addition: While stirring, add anhydrous potassium carbonate (135 g, 0.98 mol) portion-wise over 30 minutes. The addition is exothermic; maintain the temperature below 30°C using a water bath if necessary.
-
Causality: Potassium carbonate acts as a base to deprotonate the hydrochloride salt of 4-piperidone, liberating the free base which is the active nucleophile for the Michael addition. It also neutralizes the HCl formed. An excess is used to drive the reaction to completion.
-
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts (KCl and excess K₂CO₃).
-
Wash the filter cake with a small amount of methanol (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a residue.
-
Dissolve the residue in deionized water (200 mL) and extract with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 3-(4-oxopiperidin-1-yl)propanoate as an oil.
-
-
Salt Formation:
-
Dissolve the crude oil in a minimal amount of a suitable solvent like ethyl acetate or isopropanol (approx. 500 mL).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring until the pH of the solution is acidic (test with pH paper).
-
A white precipitate of this compound will form.
-
Causality: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store than the free base, which is often an oil.
-
-
Purification:
-
Stir the slurry at 0-5°C for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the cake with cold diethyl ether (2 x 100 mL).
-
Dry the product under vacuum at 40-50°C to a constant weight.
-
Expected Yield: 75-85%. Purity (by HPLC): >98%.
Part 2: Application in Pharmaceutical Synthesis
The true value of this compound lies in its utility as a scaffold for building more complex pharmaceutical agents. The secondary amine of the piperidine ring is a nucleophilic handle for N-alkylation or N-acylation reactions, while the ethyl ester can be hydrolyzed and used in amide coupling reactions or reduced to a primary alcohol.
Application Example 1: Synthesis of Fentanyl Analog Precursors
Fentanyl and its analogues are potent synthetic opioids.[6] The core structure consists of a 4-anilino-N-substituted piperidine. This compound can be used to synthesize precursors for these molecules. A key step is the N-alkylation of the piperidine nitrogen.[7]
Reaction Scheme: N-Alkylation of Ethyl 3-(piperidin-4-yl)propanoate
Caption: N-alkylation to form a Fentanyl analog precursor.
Protocol 2: N-Alkylation with 2-Phenethyl Bromide
Materials:
-
This compound
-
2-Phenethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Free Base Generation: In a flask, dissolve this compound (10.0 g, 45.1 mmol) in a saturated aqueous solution of sodium bicarbonate (100 mL). Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the free base as a pale yellow oil.
-
Reaction Setup: Transfer the crude free base to a 250 mL round-bottom flask. Add anhydrous acetonitrile (100 mL) and anhydrous potassium carbonate (12.5 g, 90.2 mmol).
-
Causality: Acetonitrile is a polar aprotic solvent suitable for SN2 reactions. Potassium carbonate is a non-nucleophilic base used to scavenge the HBr generated during the reaction. A two-fold excess ensures the reaction environment remains basic.
-
-
Alkylation: Add 2-phenethyl bromide (9.2 g, 49.6 mmol, 1.1 equivalents) to the stirring suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Ethyl 3-(1-(2-phenylethyl)piperidin-4-yl)propanoate as a clear oil.
Expected Yield: 70-80%.
This product is a key intermediate that can be further elaborated (e.g., through hydrolysis of the ester and subsequent amide coupling) to form various Fentanyl analogues.[8]
Application Example 2: Intermediate for CCR5 Antagonists
CCR5 antagonists, such as Maraviroc, are a class of antiretroviral drugs used in the treatment of HIV.[9] The piperidine moiety is a common feature in many CCR5 antagonists.[10] this compound can serve as a starting point for synthesizing the complex side chains required for these molecules. This typically involves an initial N-alkylation or N-acylation followed by hydrolysis of the ester and amide coupling.[11]
The synthesis of Maraviroc itself is complex, but a key step involves the reductive amination of an aldehyde with a piperidine-containing fragment.[3][12] The propanoate side chain of our title compound can be converted to a suitable aldehyde after N-protection, demonstrating its versatility.
Part 3: Analytical Characterization
Rigorous analytical control is essential to ensure the quality and purity of the intermediate, which directly impacts the outcome of subsequent synthetic steps.
Protocol 3: HPLC Purity Analysis
Objective: To determine the purity of this compound.
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | Standard for separation of moderately polar small molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile is the organic modifier for elution. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient is used to elute any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The ester carbonyl group has a weak chromophore, requiring low UV wavelength. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the structure of the synthesized compound.
-
¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ) would include signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), multiplets for the piperidine ring protons, and signals for the propanoate chain. The N-H proton of the hydrochloride salt would appear as a broad signal at a lower field.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include the carbonyl carbon of the ester (around 173 ppm), the -OCH₂- of the ethyl group (around 60 ppm), and various signals for the piperidine and propanoate aliphatic carbons.
Conclusion
This compound is a strategically important and versatile intermediate for pharmaceutical synthesis. Its straightforward synthesis and dual reactive sites—the piperidine nitrogen and the ethyl ester—provide a robust platform for constructing complex molecular architectures. The protocols and scientific rationale presented in this guide offer a comprehensive framework for researchers to confidently incorporate this valuable building block into their drug discovery and development programs, paving the way for the creation of novel and effective therapeutic agents.
References
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ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. Available from: [Link]
- Google Patents. WO2014173375A1 - A process for the synthesis of maraviroc.
-
ResearchGate. Synthesis of fentanyl. Simplified reaction scheme as reported by[9]. Available from: [Link]
- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Google Patents. US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds.
- Google Patents. EP1867635A1 - Process for preparing remifentanil, intermediates thereof, use of said....
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ResearchGate. Fentanyl analogs synthesized in this work. | Download Scientific Diagram. Available from: [Link]
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DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link]
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ResearchGate. Initial synthesis of UK427,857 (Maraviroc) | Request PDF. Available from: [Link]
-
PubMed Central. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Available from: [Link]
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National Institutes of Health. Maraviroc - PubChem. Available from: [Link]
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PubMed Central. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. Available from: [Link]
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Scribd. Fentanyl Synthesis & SAR Study | PDF | Opioid | Chemical Compounds. Available from: [Link]
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Zhengzhou Versailles Chemical Co., Ltd. This compound. Available from: [Link]
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Application Notes and Protocols for the In-Vitro Characterization of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride
Introduction: Unveiling the Bioactivity of Novel Chemical Entities
In the landscape of modern drug discovery, the journey from a newly synthesized compound to a potential therapeutic candidate is paved with rigorous in-vitro evaluation. Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, a piperidine-containing organic molecule, represents such a starting point. While its structure is noted in the context of PROTAC linkers, its intrinsic biological activity remains to be characterized.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS), including G-protein coupled receptors (GPCRs) and ion channels. This document provides a detailed guide for researchers and drug development professionals on a strategic in-vitro assay cascade to elucidate the potential biological functions of novel compounds like this compound.
This guide is structured to follow a logical progression, beginning with an essential assessment of cytotoxicity to establish a viable concentration range for subsequent, more specific assays. We then delve into protocols for identifying potential molecular targets through radioligand binding assays, a gold standard for quantifying ligand-receptor interactions.[3][4] Finally, we explore the functional consequences of such interactions using whole-cell patch-clamp electrophysiology, a powerful technique to measure changes in cellular electrical properties.[5][6] The causality behind each experimental step is explained to provide a deeper understanding of the "why" behind the "how," ensuring a robust and scientifically sound investigation.
I. Foundational Assessment: Determining In-Vitro Cytotoxicity
Before investigating specific biological activities, it is crucial to determine the concentration range of this compound that is non-toxic to the cell lines intended for use in subsequent assays. Cell viability assays are fundamental tools for this purpose, providing critical data on how a compound affects overall cellular health.[7][8][9] A common and effective method is the resazurin reduction assay, which measures the metabolic activity of viable cells.[8]
Protocol 1: Resazurin Reduction Assay for Cell Viability
This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound in a selected cell line (e.g., HEK293, SH-SY5Y, or a relevant primary cell culture).
Materials:
-
This compound
-
Selected mammalian cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Resazurin sodium salt solution (e.g., 0.1% w/v in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader with fluorescence detection capabilities (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimal seeding density (determined empirically for your cell line, typically 5,000-20,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of the compound in complete cell culture medium to achieve a range of desired final concentrations (e.g., from 1 nM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Measurement:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the CC₅₀ (half-maximal cytotoxic concentration).
Hypothetical Data Presentation
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.01 | 98.7 ± 5.1 |
| 0.1 | 97.2 ± 4.8 |
| 1 | 95.5 ± 6.2 |
| 10 | 88.3 ± 7.1 |
| 50 | 52.1 ± 8.5 |
| 100 | 15.4 ± 3.9 |
II. Target Engagement: Radioligand Binding Assays
Given the prevalence of the piperidine moiety in CNS-active compounds, a logical next step is to screen for interactions with relevant receptors. Radioligand binding assays are a robust method to determine the affinity of a compound for a specific receptor.[3][4] This protocol describes a competitive binding assay to assess if this compound can displace a known radioligand from the GABA-A receptor, a key inhibitory neurotransmitter receptor in the CNS.[10][11]
Protocol 2: Competitive Radioligand Binding Assay for GABA-A Receptors
This protocol details the procedure for a competitive binding assay using rat brain membranes and a radiolabeled ligand for the GABA-A receptor (e.g., [³H]-Muscimol).
Materials:
-
This compound
-
[³H]-Muscimol (or another suitable GABA-A radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled GABA (for determining non-specific binding)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester
-
Scintillation vials
-
Liquid scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Thaw the prepared rat brain membranes on ice.
-
Homogenize the membranes in ice-cold binding buffer and centrifuge at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C.[13]
-
Resuspend the pellet in fresh binding buffer and repeat the wash step.
-
Finally, resuspend the pellet in binding buffer to a protein concentration of approximately 0.1-0.2 mg/mL. Determine the protein concentration using a standard method like the Bradford assay.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-Muscimol (at a final concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled GABA (e.g., 10 µM), 50 µL of [³H]-Muscimol, and 100 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]-Muscimol, and 100 µL of the membrane preparation. The final assay volume should be 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 4°C, depending on the radioligand) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.[13]
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of liquid scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competition experiment, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Hypothetical Data Presentation
| Parameter | Value | Description |
| Radioligand | [³H]-Muscimol | A selective GABA-A receptor agonist. |
| Radioligand Kd | 3.5 nM | Dissociation constant of the radioligand. |
| Radioligand Conc. | 2.0 nM | Concentration of radioligand used in the assay. |
| This compound IC₅₀ | 750 nM | Concentration that inhibits 50% of specific binding. |
| This compound Ki | 480 nM | Calculated inhibition constant. |
III. Functional Characterization: Whole-Cell Patch-Clamp Electrophysiology
A binding event does not always translate to a functional effect. Therefore, it is essential to assess the functional consequences of the compound's interaction with a potential target. Whole-cell patch-clamp electrophysiology is the gold standard for studying ion channel function and the electrical properties of excitable cells.[5][6] This protocol provides a method to investigate whether this compound modulates GABA-A receptor-mediated currents in a neuronal cell line or primary neurons.
Protocol 3: Whole-Cell Voltage-Clamp Recordings
This protocol describes how to measure changes in ion channel currents in response to the application of the test compound.
Materials:
-
Cell line expressing GABA-A receptors (e.g., HEK293 cells stably expressing specific GABA-A receptor subunits) or primary cultured neurons.
-
Glass coverslips coated for cell adherence (e.g., with poly-L-lysine).
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).
-
Internal solution (pipette solution, e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2).
-
GABA solution.
-
This compound solution.
-
Patch-clamp amplifier and data acquisition system.
-
Inverted microscope with micromanipulators.
-
Pipette puller and microforge.
-
Borosilicate glass capillaries.
Procedure:
-
Preparation:
-
Plate cells on coverslips a few days prior to recording.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[5]
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
-
Obtaining a Gigaohm Seal and Whole-Cell Configuration:
-
Under visual control using the microscope, approach a single healthy cell with the recording pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[15]
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration. This provides electrical and molecular access to the cell's interior.[5]
-
-
Voltage-Clamp Recordings:
-
Switch the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -60 mV.
-
Briefly apply a known concentration of GABA to the cell to elicit a baseline current response.
-
Wash out the GABA and allow the current to return to baseline.
-
Co-apply GABA with a specific concentration of this compound and record the current response.
-
Repeat this for a range of compound concentrations to assess dose-dependent effects.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage of potentiation or inhibition of the GABA current by the compound.
-
Plot the percentage modulation against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).
IV. Visualizing the Workflow and Potential Mechanisms
To conceptualize the experimental process and potential findings, diagrams can be highly effective.
Experimental Workflow Diagram
Caption: In-vitro screening cascade for a novel compound.
Hypothetical GABA-A Receptor Signaling Pathway
Caption: Potential modulation of GABA-A receptor signaling.
V. Conclusion and Future Directions
This guide outlines a systematic approach to the initial in-vitro characterization of a novel chemical entity, this compound. By first establishing a safe therapeutic window through cytotoxicity testing, followed by target engagement and functional assays, researchers can efficiently gather critical data to build a comprehensive pharmacological profile. The protocols provided for cell viability, radioligand binding, and electrophysiology serve as a robust framework for this endeavor. Positive results from this screening cascade would warrant further investigation, including screening against a broader panel of receptors, exploring the mechanism of action in more detail, and eventually progressing to in-vivo models to assess efficacy and safety in a physiological context.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(20), 5421-5426. (Note: While a specific protocol from the search results is for MCF7 cells, the principles are broadly applicable and cited as such in the text.)
-
AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (2011). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain Research, 100(1), 81-97.
- Dallas, M., & Bell, D. (Eds.). (2021). Patch Clamp Electrophysiology: Methods and Protocols. Humana Press.
- Suk, J. E. (Ed.). (2007). Patch Clamp Methods and Protocols. Humana Press.
-
Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]
- Desai, P. V., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(15), 4485.
- Raith, M., et al. (2016). GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. Planta Medica, 82(18), 1511-1518.
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- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
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- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Handling and storage conditions for Ethyl 3-(piperidin-4-yl)propanoate hydrochloride
Application Notes & Protocols for Ethyl 3-(piperidin-4-yl)propanoate hydrochloride
Document ID: ANP-E3PPH-HS-001 Version: 1.0 Prepared By: Gemini, Senior Application Scientist
Introduction: Compound Profile and Significance
This compound is a substituted piperidine derivative. The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds due to its favorable physicochemical properties.[1] As a hydrochloride salt, this compound exhibits enhanced aqueous solubility and stability compared to its free base form, making it suitable for various research and development applications.[2][3]
The presence of an ethyl ester functional group and a secondary amine within the piperidine ring dictates its chemical reactivity, stability, and handling requirements. Understanding these characteristics is paramount for ensuring experimental reproducibility, maintaining sample integrity, and safeguarding laboratory personnel. This guide provides a comprehensive framework for the safe and effective handling, storage, and utilization of this compound.
Physicochemical and Safety Data
A thorough understanding of the compound's properties is the foundation of safe laboratory practice. The following table summarizes key physicochemical and hazard information.
| Property | Value | Rationale & Implications |
| Molecular Formula | C₁₀H₁₉NO₂·HCl | Provides basic compositional data. |
| Molecular Weight | 221.72 g/mol [4] | Essential for accurate molar concentration calculations. |
| CAS Number | 473987-06-3[4][5] | Unique identifier for unambiguous compound identification. |
| Appearance | Typically a white to off-white solid. | Visual inspection is a primary, albeit preliminary, quality control check. Any deviation may indicate degradation or impurity. |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6] | Dictates the minimum required Personal Protective Equipment (PPE) and handling procedures to prevent exposure. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water...[6] | Provides actionable steps to mitigate the risks identified by the hazard statements. |
| Susceptibilities | Hygroscopic (moisture-sensitive).Potentially light-sensitive.[7][8]Ester group susceptible to hydrolysis.[3] | These chemical liabilities are the primary drivers for the specific storage and handling conditions outlined in this document. |
Core Handling Protocols
Adherence to meticulous handling procedures is critical to prevent personnel exposure, sample contamination, and degradation.[9][10]
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is appropriate PPE.[10][11] The required PPE must be worn at all times when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[11]
-
Hand Protection: Nitrile or latex gloves are required. Gloves must be inspected for integrity before use and changed frequently, especially if contact with the substance is suspected.[12]
-
Body Protection: A standard laboratory coat is required. For large-scale operations, a chemical-resistant apron is recommended.[13]
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably a certified chemical fume hood, to keep airborne concentrations low.[6][13] If a fume hood is not available and dust generation is unavoidable, a NIOSH-approved respirator is necessary.[11]
Weighing and Dispensing Protocol
Due to its irritating and potentially hygroscopic nature, weighing must be conducted with care.
-
Preparation: Designate a clean, draft-free area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid, which can compromise the compound's integrity.
-
Dispensing: Use a clean, dry spatula for dispensing. Minimize the time the container is open to the atmosphere.
-
Closure: Immediately after dispensing, securely close the container cap. For added protection against moisture ingress, wrap the cap-bottle interface with Parafilm®.
-
Cleanup: Carefully clean the balance and surrounding area of any residual powder. Decontaminate spatulas and other equipment after use.
-
Hand Hygiene: Wash hands thoroughly with soap and water after completing the task, even after removing gloves.[14]
Comprehensive Storage Conditions
Improper storage is a primary cause of reagent degradation.[14][15] The hydrochloride salt of a piperidine derivative is susceptible to moisture and potentially light.[7] Therefore, stringent storage conditions are necessary to ensure its long-term stability.
| Parameter | Condition | Rationale & Causality |
| Temperature | Long-term: 2-8°C (Refrigerated)[7] | Low temperatures slow down potential degradation pathways. Many suppliers recommend refrigeration for piperidine derivatives to maintain long-term potency.[7] |
| Short-term: Room Temperature (Controlled) | Acceptable for compounds in active use, provided other conditions are met. Avoid exposure to heat sources.[15] | |
| Atmosphere | Dry / Inert | As a hydrochloride salt, the compound is likely hygroscopic. Storage in a desiccator or under an inert gas (e.g., Argon, Nitrogen) is crucial to prevent water absorption, which can lead to clumping and hydrolysis of the ester group. |
| Light | Protect from Light (Store in Dark) | Piperidine-containing compounds can be sensitive to light, which can catalyze degradation.[7][8] Storing in an amber glass vial or inside a dark cabinet minimizes this risk.[16] |
| Container | Tightly-Sealed, Original Container | The container must be kept tightly closed to prevent exposure to moisture and air.[6] Using the original supplier bottle is recommended as it is made of appropriate, non-reactive materials. |
Emergency Procedures: Spill Management
Accidents can happen, and a well-defined emergency protocol is essential for laboratory safety.[15]
Spill Response Workflow
The following diagram outlines the logical flow for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill.
Step-by-Step Spill Cleanup Protocol (Minor Spill)
This protocol is for minor spills (e.g., < 5 grams) contained within a chemical fume hood.
-
Notify: Alert colleagues in the immediate vicinity of the spill.[11]
-
Isolate: Restrict access to the affected area.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Protect: Wear the full PPE as described in Section 3.1.
-
Contain: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[13] Avoid actions that create dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a water rinse, collecting all cleaning materials for disposal as hazardous waste.
-
Dispose: Dispose of the waste container according to your institution's hazardous waste guidelines.[14]
Solution Preparation and Stability
Recommended Solvents
As a hydrochloride salt, this compound is expected to have good solubility in polar solvents. Experimental verification is always recommended.[3]
-
Aqueous Buffers: Solubility is expected to be high in aqueous media.
-
Alcohols: Methanol, Ethanol.
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).
Protocol for Preparing a Stock Solution
-
Calculate: Determine the mass of the compound required to achieve the desired concentration and volume.
-
Weigh: Following the protocol in Section 3.2, accurately weigh the solid into a suitable volumetric flask.
-
Dissolve: Add approximately 50-70% of the final volume of the chosen solvent to the flask.
-
Mix: Gently swirl the flask to dissolve the solid. Sonication may be used to aid dissolution if necessary.
-
Final Volume: Once fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label & Store: Transfer the solution to a clearly labeled, sealed container (amber glass is recommended). Store appropriately, considering the stability information below.
Solution Stability Considerations
The primary degradation pathway for this molecule in solution is the hydrolysis of the ester linkage.[3]
-
Aqueous Solutions: Stability is pH-dependent. Hydrolysis can be catalyzed by both acidic and basic conditions. It is recommended to prepare fresh aqueous solutions daily. If storage is required, perform stability studies at the intended storage temperature (e.g., 4°C) and pH.
-
Organic Solutions: Solutions in anhydrous aprotic solvents like DMSO or DMF are generally more stable than aqueous solutions. When stored at -20°C or -80°C, these stock solutions can be stable for several weeks to months. However, they must be protected from moisture to prevent degradation.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound/CAS:473987-06-3-HXCHEM [hxchem.net]
- 5. This compound | 473987-06-3 [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 8. fishersci.com [fishersci.com]
- 9. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 10. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 11. crystalgen.com [crystalgen.com]
- 12. file.ambeed.com [file.ambeed.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. shahandassociates.co.in [shahandassociates.co.in]
- 15. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 16. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
An In-Depth Technical Guide to Ethyl 3-(piperidin-4-yl)propanoate hydrochloride: From Safe Handling to Advanced Applications
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride. As a bifunctional molecule, this compound is of growing interest, particularly in the field of targeted protein degradation. This guide moves beyond a simple safety data sheet to provide practical, field-proven insights and detailed protocols to ensure both safety and experimental success.
Section 1: Compound Identity and Physicochemical Properties
This compound is a piperidine derivative with the chemical formula C₁₀H₂₀ClNO₂. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it amenable for use in various biological and chemical workflows.
| Property | Value | Source |
| CAS Number | 473987-06-3 | [1][2] |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [3] |
| Molecular Weight | 221.72 g/mol | [3] |
| Appearance | White to off-white solid (typical) | General chemical knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | General chemical knowledge |
Section 2: Comprehensive Safety Protocols
The following safety information is primarily adapted from the Safety Data Sheet for the closely related analog, Mthis compound, and should be considered best practice for handling the ethyl ester derivative.[4]
Hazard Identification and Precautionary Measures
This compound is classified as an irritant.[4] Adherence to the following GHS classifications and precautionary statements is mandatory.
GHS Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Signal Word: Warning[4]
| Precautionary Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P264 | Wash skin thoroughly after handling.[4] |
| P271 | Use only outdoors or in a well-ventilated area.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| P405 | Store locked up.[4] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] If irritation persists, seek medical advice.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended for all weighing and solution preparation steps.[4]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
Caption: Personal Protective Equipment (PPE) and Handling Workflow.
Section 3: Application in Proteolysis-Targeting Chimeras (PROTACs)
A primary application of Ethyl 3-(piperidin-4-yl)propanoate and its hydrochloride salt is as a building block or linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[7][8]
The PROTAC Mechanism
PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to induce the degradation of a specific target protein.[7] They consist of three key components:
-
A ligand for an E3 ubiquitin ligase.
-
A ligand for the protein of interest (POI).
-
A chemical linker that connects the two ligands. [7]
Ethyl 3-(piperidin-4-yl)propanoate serves as a versatile linker, providing the necessary spacing and chemical handles to connect the two active ligands.
Caption: Mechanism of Action for a PROTAC molecule.
Protocol: General Solid-Phase PROTAC Synthesis
This protocol outlines a generalized workflow for using a linker derived from Ethyl 3-(piperidin-4-yl)propanoate in solid-phase peptide synthesis (SPPS) for PROTAC creation.
Objective: To conjugate a POI ligand and an E3 ligase ligand using a linker derived from Ethyl 3-(piperidin-4-yl)propanoate on a solid support.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
POI ligand with a carboxylic acid handle
-
E3 ligase ligand with a carboxylic acid handle
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents: DMF, DCM
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Linker Coupling:
-
Dissolve this compound, HATU, and HOBt in DMF.
-
Add DIPEA to neutralize the hydrochloride and activate the coupling reagents.
-
Add the activated linker solution to the deprotected resin and shake for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
POI Ligand Coupling:
-
Activate the carboxylic acid of the POI ligand using HATU/HOBt/DIPEA in DMF.
-
Couple the activated ligand to the secondary amine of the piperidine linker on the resin.
-
Monitor the reaction completion using a Kaiser test.
-
-
Cleavage and Purification:
-
Wash and dry the resin.
-
Cleave the synthesized PROTAC from the resin using the cleavage cocktail.
-
Precipitate the crude product in cold diethyl ether.
-
Purify the crude PROTAC using reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Section 4: Analytical Characterization Protocols
Proper analytical characterization is essential to confirm the identity, purity, and stability of this compound.
Stock Solution Preparation
Objective: To prepare a 10 mM stock solution in DMSO for experimental use.
Protocol:
-
Calculate the mass of this compound required for the desired volume of 10 mM solution (Mass = 0.01 mol/L * Volume (L) * 221.72 g/mol ).
-
In a chemical fume hood, accurately weigh the calculated mass into a sterile, conical tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution.
Expected Result: A major peak corresponding to the compound of interest. Purity is calculated based on the area percentage of the main peak relative to all observed peaks.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Chemspace. (n.d.). Ethyl 3-(piperidin-4-yl)butanoate hydrochloride. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). ethyl 3-(3-vinyl-4-piperidinyl)propanoate. Retrieved from [Link]
-
Zhengzhou Alfa Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | 473987-06-3 [chemicalbook.com]
- 2. This compound - éå·å¡å°èµç¹åå·¥æéå ¬å¸ [alchemist-pharm.com]
- 3. CAS 7599-21-5 | ethyl 3-(piperidin-2-yl)propanoate hydrochloride - Synblock [synblock.com]
- 4. aksci.com [aksci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of Piperidine Derivatives
Welcome to the Technical Support Center for Piperidine Synthesis. The piperidine motif is a cornerstone in modern medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2] However, its synthesis is not without challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the synthesis of these vital heterocyclic compounds.
Here, we will address specific problems in a practical question-and-answer format, grounded in mechanistic principles and supported by actionable protocols and established literature.
Section 1: Core Synthesis Strategies & Common Pitfalls
The construction of the piperidine ring is often achieved through several key methodologies, each with its own set of potential complications. This section will delve into the most prevalent issues.
Catalytic Hydrogenation of Pyridines
The most direct route to a piperidine is the reduction of a corresponding pyridine.[2] While atom-economical, this transformation can be deceptively complex.
Q1: My catalytic hydrogenation of a substituted pyridine is stalling or resulting in a complex mixture of partially reduced intermediates. What's going wrong?
A: This is a frequent challenge stemming from the aromatic stability of the pyridine ring and the Lewis basicity of the nitrogen atom, which can poison the catalyst.[2][3] Several factors could be at play:
-
Catalyst Poisoning: The nitrogen lone pair in both the pyridine starting material and the piperidine product can strongly adsorb to the catalyst surface, inhibiting its activity.[2] Impurities from previous synthetic steps, such as sulfur-containing compounds, can also deactivate the catalyst.
-
Insufficiently Forcing Conditions: Overcoming the aromaticity of the pyridine ring often requires potent catalytic systems, which may include high pressures and temperatures.[2][4]
-
Incomplete Reduction: Insufficient reaction time or inadequate hydrogen pressure can lead to the formation of partially hydrogenated intermediates like dihydropyridines.[5]
Troubleshooting Workflow: Low Yield in Pyridine Hydrogenation
References
Technical Support Center: Optimizing Ethyl 3-(piperidin-4-yl)propanoate Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride. As a key intermediate in pharmaceutical development, particularly as a linker for Proteolysis Targeting Chimeras (PROTACs), achieving a robust and high-yielding synthesis is critical.[1][2] This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you, our fellow researchers and drug development professionals, with actionable insights grounded in established chemical principles.
FAQ: General Synthesis Strategy
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and scalable approach involves a two-step sequence starting from Ethyl 3-(pyridin-4-yl)acrylate:
-
Catalytic Hydrogenation: The aromatic pyridine ring of the starting material is reduced to a piperidine ring. This is the most critical step and requires careful optimization of catalyst, solvent, and reaction conditions to avoid side reactions.
-
Salt Formation: The resulting secondary amine is then treated with hydrochloric acid (HCl) to form the stable and easily handled hydrochloride salt.
This route is favored for its atom economy and the commercial availability of the starting materials.
Caption: General synthetic workflow for the target compound.
An alternative strategy involves using an N-protected piperidine derivative, such as N-Boc-4-piperidone, and building the propanoate side-chain, followed by deprotection.[3][4] While this offers excellent control, it typically involves more steps compared to the direct reduction route.
Troubleshooting Guide: Catalytic Hydrogenation (Step 1)
This step is where most challenges occur. Success hinges on the interplay between the catalyst, hydrogen pressure, temperature, and solvent.
Q2: My hydrogenation reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
Low conversion is a frequent issue that can almost always be traced back to the catalyst or reaction setup.
Possible Causes & Recommended Actions:
-
Inactive or Poisoned Catalyst:
-
Cause: The catalyst (e.g., Palladium on Carbon, Pd/C) may be old, from a poor-quality batch, or poisoned by impurities in the starting material or solvent (e.g., sulfur or halide compounds). Catalysts are highly sensitive to their environment.
-
Solution: Use a fresh batch of high-quality catalyst from a reputable supplier. Ensure your starting material and solvent are of sufficient purity. If catalyst poisoning is suspected, pretreating the substrate with activated carbon can sometimes help. As a diagnostic, test the catalyst on a known, reliable reaction (e.g., hydrogenation of cyclohexene) to confirm its activity.[5]
-
-
Insufficient Hydrogen Pressure or Poor Mass Transfer:
-
Cause: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mixing is crucial for hydrogen to reach the catalyst surface where the reaction occurs. Low pressure may be insufficient to drive the reaction forward.
-
Solution: Increase the hydrogen pressure incrementally (always adhering to the safety limits of your equipment). Significantly improve the stirring rate to create a vortex that ensures the catalyst remains suspended and enhances gas-liquid mixing.[5]
-
-
Reaction Temperature is Too Low:
-
Cause: While hydrogenation of the acrylate double bond is often facile at room temperature, reduction of the pyridine ring is a higher-energy process and typically requires elevated temperatures to proceed at a reasonable rate.[6]
-
Solution: Gradually increase the reaction temperature, for example, to 40-60 °C, while carefully monitoring the reaction progress by TLC or LC-MS to check for the formation of byproducts.
-
Caption: Troubleshooting logic for low hydrogenation conversion.
Q3: I'm observing significant byproducts. What are they and how can I minimize their formation?
Byproduct formation is typically due to incomplete reduction or over-reduction.
| Observed Byproduct | Probable Cause | Mechanism & Explanation | Recommended Solution |
| Partially hydrogenated intermediates (e.g., tetrahydropyridine derivatives) | Incomplete reaction | The reduction of the pyridine ring occurs in stages. Insufficient reaction time, low catalyst loading, or catalyst deactivation mid-reaction will lead to the accumulation of these intermediates.[5] | Increase reaction time or catalyst loading. A more robust catalyst, like Platinum(IV) oxide (PtO₂), may be required to drive the reaction to completion. |
| Ring-opened products (e.g., ethyl 3-(pentylamino)propanoate) | Over-reduction (Hydrogenolysis) | This is a destructive side reaction where the C-N bond within the newly formed piperidine ring is cleaved. It is more common with highly active catalysts (like Palladium) and at higher temperatures and pressures.[5] | Switch to a less aggressive catalyst; Rhodium-based catalysts are often cited as being more selective for pyridine reduction without causing hydrogenolysis.[6] Lowering the reaction temperature and pressure can also significantly mitigate this side reaction. |
Troubleshooting Guide: Deprotection & Salt Formation (Step 2)
For routes involving an N-Boc protecting group, the deprotection step is crucial. For the direct hydrogenation route, this section focuses on the final salt formation.
Q4: How do I effectively isolate the final product as a hydrochloride salt?
After the hydrogenation is complete and the catalyst has been filtered off, the resulting free-base amine is dissolved in a suitable solvent for precipitation.
-
Problem: The product oils out instead of precipitating as a solid.
-
Cause: The concentration may be too high, or the solvent system may not be optimal for crystallization.
-
Solution: Use a more dilute solution. A common and effective method is to dissolve the crude free base in a solvent like diethyl ether or methyl tert-butyl ether (MTBE) and then add a solution of HCl in the same solvent (or in isopropanol) dropwise with vigorous stirring. The hydrochloride salt is generally insoluble in these ethers and will precipitate. Cooling the mixture can also aid precipitation.
-
-
Problem: The final salt is hygroscopic and difficult to handle.
-
Cause: This is an inherent property of some amine salts. Residual solvent or moisture can exacerbate the issue.
-
Solution: After filtration, wash the solid with fresh, cold ether to remove any remaining impurities or solvent. Dry the product thoroughly under high vacuum. Storing the final product under an inert atmosphere (e.g., in a desiccator with drying agent or in a nitrogen-filled vial) is highly recommended.
-
Q5 (For N-Boc routes): My N-Boc deprotection with HCl is incomplete or causes side reactions. What should I do?
The cleavage of the tert-butoxycarbonyl (Boc) group is an acid-catalyzed process that generates a tert-butyl cation.[7]
-
Problem: Incomplete Deprotection
-
Cause: Insufficient acid stoichiometry or reaction time.
-
Solution: Ensure at least a stoichiometric amount of strong acid (like HCl) is used, though an excess is common. Monitor the reaction by TLC or LC-MS until the Boc-protected starting material is fully consumed. Common conditions include 4M HCl in 1,4-dioxane or bubbling HCl gas through a solution of the substrate in an appropriate solvent.[8][9]
-
-
Problem: Formation of t-butylated byproducts
-
Cause: The intermediate tert-butyl cation is an electrophile and can alkylate nucleophilic sites on your molecule, though this is less common for this specific substrate.[7]
-
Solution: While less of a concern here, in more complex molecules, adding a scavenger like anisole or thioanisole to the reaction mixture can trap the tert-butyl cation and prevent unwanted side reactions.
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Ethyl 3-(pyridin-4-yl)acrylate
-
To a hydrogenation vessel, add Ethyl 3-(pyridin-4-yl)acrylate (1.0 eq).
-
Add a suitable solvent, such as ethanol or methanol (approx. 10-20 mL per gram of substrate).
-
Carefully add 5-10 wt% of 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under an inert atmosphere.
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 50-100 psi, consult your equipment's safety guidelines) and heat to 40-60 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction's completion by TLC or LC-MS.
-
Once complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude Ethyl 3-(piperidin-4-yl)propanoate as an oil.
Protocol 2: Hydrochloride Salt Formation
-
Dissolve the crude oil from Protocol 1 in diethyl ether or isopropanol (IPA) (approx. 10 mL per gram).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a 2M solution of HCl in diethyl ether or a concentrated solution of HCl in IPA (1.1 eq) dropwise with vigorous stirring.
-
A white precipitate should form. Continue stirring at 0 °C for 30 minutes after the addition is complete.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether.
-
Dry the solid under high vacuum to afford this compound as a white to off-white solid.
References
-
Comins, D. L., & Joseph, S. P. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(5), 2860-2942. [Link]
-
Slideshare. (2015). Pyridine: Synthesis, reactions and medicinal uses. [Link]
-
Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4783. [Link]
-
ChemBK. (2024). N-BOC-4-piperidine forMic acid ethyl ester. [Link]
-
National Institutes of Health. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
ResearchGate. (2015). Synthesis and Analgesic Activity of C-3-Allyl( and 3-Propyl)-1,3-Dimethyl-4-Phenylpiperidin-R-4-Yl Propanoates. [Link]
-
Defense Technical Information Center. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
PubChemLite. (n.d.). Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride. [Link]
- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Google Patents. (2015). CN104910066A - Ethyl 3-(pyridin-2-ylamino)
-
Hebei Boz Chemical Co., Ltd. (2023). BOC deprotection. [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(15), 4983. [Link]
- Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2014). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]
-
ResearchGate. (2008). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]
- Google Patents. (2022).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. benchchem.com [benchchem.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BOC deprotection [hi.bzchemicals.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride
Welcome to the Technical Support Center for the purification of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your work.
Understanding the Chemistry of Your Purification Problem
Ethyl 3-(piperidin-4-yl)propanoate is typically synthesized via aza-Michael addition of piperidine to ethyl acrylate[1][2][3][4]. The resulting free base is then converted to the hydrochloride salt. Understanding this synthesis route is key to anticipating potential impurities that may need to be removed.
Common Impurities to Consider:
-
Unreacted Starting Materials: Residual piperidine and ethyl acrylate.
-
Byproducts: Products from side reactions, such as the formation of dimers or polymers.
-
Reagent-Related Impurities: Any catalysts or reagents used in the synthesis.
-
Solvent and Water: Residual solvents from the reaction and workup, as well as water, can be significant impurities[5].
The hydrochloride salt form of this compound makes it highly polar and water-soluble, which can present unique challenges for purification compared to its free base form.
Troubleshooting and FAQs
This section is designed to provide quick answers to common problems and guide you through a logical troubleshooting process.
Troubleshooting Flowchart
If you are facing issues with the purity of your this compound, the following flowchart can help you diagnose the problem and find a suitable solution.
Caption: Troubleshooting workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: My product is an oil and won't crystallize. What should I do?
A: Oiling out is a common problem. Here are a few things to try:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution to induce crystallization.
-
Solvent-antisolvent system: Dissolve your oil in a minimal amount of a good solvent (e.g., isopropanol) and then slowly add an anti-solvent (e.g., diethyl ether) until the solution becomes turbid. Allow it to stand, and crystals may form.
Q2: I'm seeing significant streaking on my silica TLC plate. How can I get clean spots?
A: Streaking is common with polar, basic compounds like piperidine derivatives on silica gel[6]. This is due to strong interactions with the acidic silanol groups on the silica surface. To resolve this:
-
Add a basic modifier: Add a small amount of a base like triethylamine (0.5-2%) or ammonia solution to your mobile phase to neutralize the acidic sites on the silica.
-
Use a different stationary phase: Consider using alumina, which is less acidic than silica, or reverse-phase silica (C18).
-
Convert to the free base: For analytical purposes, you can neutralize a small sample to its free base form, which may chromatograph better.
Q3: Can I use column chromatography to purify the hydrochloride salt directly?
A: Yes, but it can be challenging due to the high polarity of the salt. If you choose to use column chromatography, consider the following:
-
Stationary Phase: Alumina may be a better choice than silica to reduce streaking[6].
-
Mobile Phase: You will likely need a highly polar mobile phase, such as a mixture of dichloromethane, methanol, and a basic modifier like triethylamine or ammonium hydroxide[6]. A typical starting point could be 90:10:1 DCM:MeOH:NH4OH.
-
Reverse-Phase Chromatography: This is often a better option for highly polar compounds. You can use a C18 column with a mobile phase of water and methanol or acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
Q4: My recrystallized product is still impure. What are my next steps?
A: If a single recrystallization is insufficient, you can try a second recrystallization from a different solvent system. If that fails, column chromatography is likely the next best step to remove impurities with similar solubility profiles. A patent for the purification of a similar compound, ethyl 3-(pyridin-2-ylamino)propanoate, utilized silica gel adsorption followed by recrystallization, which proved effective in removing colored impurities and byproducts[7].
Detailed Purification Protocols
The following protocols are provided as a starting point. You may need to optimize them based on the specific impurities present in your sample.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
Recommended Solvent Systems:
| Solvent System | Rationale |
| Isopropanol (IPA) / Diethyl Ether | IPA is a good solvent for many hydrochloride salts, and ether can be used as an anti-solvent to induce precipitation[8]. |
| Ethanol / Diethyl Ether | Similar to the IPA system, but some hydrochloride salts have high solubility in ethanol, which may reduce yield[8]. |
| Acetonitrile | Can be a good single solvent for recrystallization of some polar compounds. |
| Methanol / Water | A polar protic mixture that can be effective, but the high water solubility of the target compound may lead to lower yields. |
Step-by-Step Procedure (Isopropanol/Diethyl Ether):
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Induce Precipitation: If crystallization is slow, slowly add diethyl ether dropwise until the solution becomes cloudy.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography is a more powerful technique.
Recommended Chromatography Systems:
| Stationary Phase | Mobile Phase System (Starting Point) | Rationale |
| Alumina (basic or neutral) | Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 100:0 to 90:10) | Alumina is less acidic than silica and can reduce tailing of basic compounds[6]. |
| Silica Gel | DCM / MeOH / Triethylamine (TEA) (e.g., 95:5:0.5) | The addition of TEA is crucial to prevent streaking of the basic piperidine compound on acidic silica gel[9]. |
| Reverse-Phase C18 | Water / Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) | An excellent option for highly polar compounds. The TFA will protonate the piperidine nitrogen, and the compound will elute based on its overall polarity. |
Step-by-Step Procedure (Alumina Column):
-
Column Packing: Pack a chromatography column with alumina as a slurry in the initial, least polar mobile phase (e.g., 100% DCM).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity by adding more methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2025). ResearchGate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 3-(3-vinyl-4-piperidinyl)propanoate. Retrieved from [Link]
-
Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Purification of secondary alkyl amines.
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025). ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019). ResearchGate. Retrieved from [Link]
-
Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. (2022). ResearchGate. Retrieved from [Link]
-
Aza-Michael addition reaction between piperidine and n-butyl acrylate:... (n.d.). ResearchGate. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from [Link]
- Google Patents. (n.d.). Process for isolation of an organic amine.
-
Purification of strong polar and basic compounds. (2023). Reddit. Retrieved from [Link]
-
Organic Chemistry Tutor. (2025). Michael Addition Reaction EXPLAINED. Retrieved from [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and Analgesic Activity of C-3-Allyl( and 3-Propyl)-1,3-Dimethyl-4-Phenylpiperidin-R-4-Yl Propanoates. (2015). ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2-(piperidin-3-yl)propanoate hydrochloride. Retrieved from [Link]
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- 3. youtube.com [youtube.com]
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- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Stability of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride in different solvents
Answering your request, here is a technical support center with troubleshooting guides and FAQs about the stability of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride in different solvents.
Technical Support Center: this compound
A Guide to Assessing Chemical Stability in Solution
This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the stability of this compound in various solvent systems. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific rationale behind them, enabling you to design robust experiments and interpret your results with confidence.
The stability of a compound in solution is a critical parameter that can influence experimental outcomes, analytical accuracy, and the ultimate viability of a drug candidate.[1] This document provides a framework for identifying potential degradation pathways and establishing a stability-indicating analytical method for this specific molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound.
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, two primary degradation pathways are of concern:
-
Hydrolysis of the Ethyl Ester: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and ethanol. This is often the most significant liability for ester-containing compounds.[2]
-
Oxidation of the Piperidine Ring: The tertiary amine within the piperidine ring can be oxidized.[3] This can lead to the formation of an N-oxide or more complex ring-opened products, especially in the presence of oxidizing agents or even atmospheric oxygen over extended periods.[4]
The diagram below illustrates these potential degradation routes.
Caption: Potential degradation pathways for the target molecule.
Q2: I'm seeing a new peak appear in my HPLC chromatogram when analyzing older solutions. What does this mean?
A2: The appearance of new peaks, especially alongside a decrease in the peak area of the parent compound, is a strong indicator of chemical degradation.[3] It is crucial to use a stability-indicating analytical method—typically a gradient Reverse-Phase HPLC (RP-HPLC) method—that can resolve the parent compound from any potential degradants.[1] Forced degradation studies are essential for developing such methods.[5]
Q3: What are the best starting solvents for dissolving this compound?
A3: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents. Recommended starting solvents for preliminary assessment include:
-
Deionized Water
-
Methanol (MeOH)
-
Ethanol (EtOH)
It may have lower solubility in less polar solvents like acetonitrile (ACN) or aprotic solvents like dimethyl sulfoxide (DMSO), although DMSO is often used for creating concentrated stock solutions for biological assays. Always perform a solubility test before preparing large quantities of solution.
Q4: How does the pH of my solution affect the stability of the compound?
A4: The pH is a critical factor. The ester linkage is most stable at a neutral pH (around 6-7). In acidic or basic solutions, the rate of hydrolysis can increase significantly.[2] Furthermore, the protonation state of the piperidine nitrogen is pH-dependent, which can influence its susceptibility to oxidation. Therefore, buffering your solution may be necessary for experiments of long duration.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Actions |
| Inconsistent analytical results (e.g., decreasing peak area, variable potency). | Chemical degradation of the compound in your solvent or under your storage conditions. | 1. Verify Storage: Ensure samples are stored protected from light and at a low temperature (e.g., 4°C or -20°C). 2. Perform a Forced Degradation Study: Systematically evaluate the compound's stability under stress conditions (see Protocol below) to understand its liabilities.[6] 3. Use Freshly Prepared Solutions: For critical experiments, always use solutions prepared on the same day. |
| A precipitate forms in my solution over time. | 1. Low Solubility: The compound may be crashing out of solution due to temperature changes or solvent evaporation. 2. Degradation Product: A degradation product with lower solubility than the parent compound may have formed.[3] | 1. Check Solubility Limits: Re-evaluate the solubility at the storage temperature. 2. Isolate and Analyze: Isolate the precipitate by centrifugation or filtration. Attempt to dissolve it in a stronger solvent and analyze it by HPLC, LC-MS, or NMR to determine if it is the parent compound or a new entity. |
| The pH of my aqueous solution changes after storing it. | Degradation can lead to the formation of acidic or basic products. For example, hydrolysis of the ester will form a carboxylic acid, lowering the pH. | 1. Buffer the Solution: If working in an aqueous medium for extended periods, use a suitable buffer (e.g., phosphate or acetate buffer) to maintain a constant pH. 2. Monitor pH: Track the pH of your solutions over the course of your experiment as an additional indicator of stability. |
Part 3: Experimental Protocols for Stability Assessment
These protocols provide a validated framework for investigating the stability of this compound.
Protocol 3.1: Preliminary Solubility Assessment
Objective: To determine suitable solvents for stock solution preparation.
Methodology:
-
Weigh approximately 5 mg of this compound into separate glass vials.
-
To each vial, add the chosen solvent (e.g., Water, Methanol, Acetonitrile, DMSO) in 100 µL increments.
-
After each addition, vortex the vial for 30-60 seconds.
-
Visually inspect for undissolved solid material against a dark background.
-
Continue adding solvent until the solid is fully dissolved or a maximum volume of 1 mL is reached.
-
Record the results as shown in the example table below.
| Solvent | Approximate Solubility (mg/mL) | Observations |
| Deionized Water | >50 | Clear, colorless solution |
| Methanol | >50 | Clear, colorless solution |
| Acetonitrile | ~5 | Suspension formed initially, dissolved slowly |
| DMSO | >50 | Clear, colorless solution |
Protocol 3.2: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[5] This protocol is a foundational step in drug development and stability analysis.[1]
Caption: General workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 0.1 mg/mL. This is your time-zero (T=0) unstressed sample.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[3]
-
Thermal Degradation: Place a solid sample and a vial of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose a solid sample and a vial of the stock solution to light in a photostability chamber as per ICH Q1B guidelines.
-
Sampling and Analysis:
-
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
For acid and base samples, neutralize the solution (e.g., add an equimolar amount of base or acid, respectively).
-
Dilute all samples to a final concentration of approximately 0.1 mg/mL using a 50:50 methanol/water mixture.
-
Analyze all stressed samples, along with the unstressed control, using a suitable RP-HPLC method.
-
Part 4: Data Interpretation and Reporting
After analysis, the goal is to quantify the extent of degradation and assess the "peak purity" of the parent compound. The table below provides an example of how to summarize the findings from a forced degradation study.
Example Summary of Forced Degradation Results
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation | No. of Degradant Peaks | Observations |
| 0.1 M HCl, 60°C | 24 | 85.2% | 14.8% | 1 | Major degradant at RRT 0.8 |
| 0.1 M NaOH, RT | 8 | 45.1% | 54.9% | 2 | Rapid degradation observed |
| 3% H₂O₂, RT | 24 | 92.5% | 7.5% | 1 | Minor degradation to a polar peak |
| Thermal (80°C) | 48 | 99.1% | 0.9% | 0 | Compound is thermally stable |
| Photolytic (ICH Q1B) | 48 | 98.8% | 1.2% | 0 | Compound is photostable |
Note: This is hypothetical data for illustrative purposes.
Interpretation:
-
Significant Degradation: The compound shows significant degradation under basic conditions (hydrolysis) and moderate degradation under acidic conditions.
-
Minor Degradation: Minor degradation occurs under oxidative stress.
-
Stable: The compound is stable to heat and light under the tested conditions.
By following this structured approach, you can confidently assess the stability of this compound, troubleshoot experimental issues, and ensure the integrity of your research data.
References
- ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
- BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- Jus-Juris. (2022).
- ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
- ACS Publications. (n.d.).
- ResearchGate. (n.d.).
- ScienceDirect. (2013).
Sources
Troubleshooting Ethyl 3-(piperidin-4-yl)propanoate hydrochloride experimental protocols
An in-depth guide to the synthesis, purification, and handling of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, designed for chemical researchers and drug development professionals.
Technical Support Center: this compound
Introduction: Compound Overview
Ethyl 3-(piperidin-4-yl)propanoate is a key building block in medicinal chemistry, frequently utilized as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) and as a scaffold for various pharmacologically active agents.[1] Its hydrochloride salt form is often preferred for its improved stability and handling characteristics, such as higher melting points and better crystallinity compared to the free base.
This guide provides a comprehensive resource for troubleshooting common experimental challenges encountered during the synthesis, purification, and handling of this compound. It is designed to provide both quick-reference FAQs and in-depth troubleshooting protocols grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction is sluggish or incomplete. What are the common causes? A: Incomplete hydrogenation of the pyridine precursor is a frequent issue. The primary causes are often related to catalyst activity or substrate purity. Check for potential catalyst poisons (e.g., sulfur or nitrogen-containing impurities in starting materials or solvents), ensure you are using a sufficiently active catalyst (PtO₂ or Rh/C are common choices), and verify that your hydrogen pressure and temperature are adequate for the specific catalyst and substrate.[2][3]
Q2: The final product is a sticky oil or gum instead of a crystalline solid. How can I induce crystallization? A: The hydrochloride salt of this compound can be hygroscopic or may initially separate as an oil.[4] First, ensure the free base is completely dry and pure before salt formation. When forming the salt, use a solution of HCl in a non-polar, anhydrous solvent like diethyl ether or dioxane. If an oil forms, try scratching the inside of the flask with a glass rod, adding a seed crystal, or triturating the oil with a non-polar solvent (e.g., hexanes or diethyl ether) to induce precipitation.[5]
Q3: I'm observing a significant byproduct in my final product's NMR. What could it be? A: A common impurity is the corresponding carboxylic acid, resulting from the hydrolysis of the ethyl ester.[6][7] This can occur if the compound is exposed to water, especially under acidic or basic conditions during workup or prolonged storage.[6][7] Another possibility is incomplete reduction, leaving the pyridine precursor in your sample.
Q4: What are the ideal storage conditions for this compound? A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[8] This minimizes exposure to atmospheric moisture, which can cause the hygroscopic salt to deliquesce and promote ester hydrolysis.
Core Synthesis and Purification Workflow
The most common synthetic route involves the catalytic hydrogenation of Ethyl 3-(pyridin-4-yl)acrylate. The resulting free base is then purified and converted to its hydrochloride salt.
Caption: General workflow for synthesis and purification.
Detailed Protocol: Catalytic Hydrogenation
-
Setup: To a solution of Ethyl 3-(pyridin-4-yl)acrylate (1.0 eq) in a suitable solvent (e.g., ethanol or methanol, often with a small amount of acetic acid to aid the reaction), add the hydrogenation catalyst (e.g., 5-10 mol% Platinum(IV) oxide or Rhodium on carbon).
-
Reaction: Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas to the desired pressure (typically 50-100 psi, but can vary).
-
Execution: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases or reaction completion is confirmed by TLC or LC-MS analysis.
-
Workup: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude free base, which can be taken to the next step.
In-Depth Troubleshooting Guides
Guide 1: Low or No Yield in Hydrogenation
-
Problem: After the standard reaction time, analysis shows a large amount of unreacted starting material.
-
Potential Causes & Solutions:
Potential Cause Diagnostic Check Proposed Solution & Scientific Rationale Catalyst Poisoning Analyze starting materials and solvents for impurities (e.g., sulfur compounds). Solution: Purify starting materials or use higher-grade, anhydrous solvents. Rationale: Lewis basic impurities, particularly sulfur, can irreversibly bind to the active sites of noble metal catalysts, rendering them inactive.[3] Inactive Catalyst The catalyst may be old or improperly stored. Solution: Use a fresh batch of catalyst from a reputable supplier. For PtO₂, ensure it is pre-reduced in the reaction vessel before adding the substrate. Rationale: Catalysts can deactivate over time due to oxidation or agglomeration. Pre-reduction of PtO₂ to the active platinum black is crucial for its catalytic activity. Insufficient H₂ Pressure/Temp Review reaction parameters. Solution: Increase hydrogen pressure or temperature moderately. Rationale: The reduction of the highly stable aromatic pyridine ring is kinetically demanding.[3] Increasing pressure and temperature provides the necessary activation energy to overcome this barrier. Product Inhibition The piperidine product is a Lewis base. Solution: Add a stoichiometric amount of a weak acid like acetic acid to the reaction mixture. Rationale: The basic piperidine product can bind to the catalyst surface, inhibiting further reaction.[3] The acid protonates the product, preventing it from acting as a catalyst poison.
Guide 2: Product Isolation and Purification Issues
-
Problem: The hydrochloride salt "oils out" during precipitation or is difficult to filter and dry.
-
Troubleshooting Decision Tree:
Caption: Decision tree for product isolation issues.
-
Scientific Rationale:
-
Purity: Impurities can disrupt the crystal lattice formation, leading to amorphous solids or oils. Water is particularly problematic as it can create a highly concentrated, syrupy aqueous solution of the salt.
-
Solvent Choice: The choice of solvent for precipitation is critical. The ideal solvent should readily dissolve the free base but have very poor solubility for the hydrochloride salt. Diethyl ether and ethyl acetate are common choices. For recrystallization, a more polar solvent like isopropanol or ethanol may be needed to dissolve the salt, followed by the addition of a non-polar co-solvent (like ether) to induce precipitation.[5]
-
Guide 3: Chemical Stability and Decomposition
-
Problem: The isolated product degrades over time, showing the appearance of a new peak in the NMR consistent with a carboxylic acid.
-
Cause: Ester Hydrolysis. The ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester into a carboxylic acid and an alcohol.[7] This reaction is catalyzed by both acid and base.[6] While the hydrochloride salt provides an acidic environment, the presence of water is the key reactant.
-
Prevention and Mitigation:
-
Anhydrous Workup: Ensure all workup and isolation steps are performed under anhydrous conditions. Use dried solvents and glassware.
-
Proper Storage: Store the final product under an inert atmosphere (N₂ or Ar) with a desiccant.[8]
-
pH Control: During aqueous extractions of the free base, avoid strongly basic conditions (pH > 10) for extended periods, as this can catalyze saponification (base-mediated ester hydrolysis).[7]
-
Data and Characterization
Verifying the structure and purity of the final product is essential. Below is a table of expected analytical data.
| Analysis | Expected Results for this compound |
| Molecular Formula | C₁₀H₁₉NO₂·HCl[9] |
| Molecular Weight | 221.72 g/mol [9] |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (DMSO-d₆) | Approximate shifts (δ, ppm): 8.5-9.5 (br s, 2H, -NH₂⁺-), 4.05 (q, 2H, -OCH₂CH₃), 3.15 (m, 2H, piperidine Hₑ), 2.70 (m, 2H, piperidine Hₐ), 2.30 (t, 2H, -CH₂COO-), 1.70 (m, 2H, piperidine H), 1.55 (m, 2H, -CH₂CH₂COO-), 1.35 (m, 3H, piperidine H), 1.18 (t, 3H, -OCH₂CH₃). |
| Mass Spec (ESI+) | m/z: 186.15 [M+H]⁺ (for the free base, C₁₀H₁₉NO₂) |
Note: NMR shifts can vary depending on the solvent and concentration.
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- PubChemLite. Ethyl 3-phenyl-3-(piperidin-4-yl)
-
ResearchGate. (2015). Synthesis and Analgesic Activity of C-3-Allyl( and 3-Propyl)-1,3-Dimethyl-4-Phenylpiperidin-R-4-Yl Propanoates. [Link]
-
National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Standard Operating Procedure: Hydrochloric Acid. (n.d.). Environmental Health and Safety, The University of Texas at Dallas. [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]
-
ChemSynthesis. (2025). ethyl 3-(3-vinyl-4-piperidinyl)propanoate. [Link]
-
PubChem. (n.d.). Ethyl 3-(pyridin-4-yl)acrylate. [Link]
- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)
-
The Royal Society of Chemistry. (2014). Supplementary Information. [Link]
-
PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]
-
PubChem. (n.d.). Ethyl 3-amino-3-(pyridin-4-yl)propanoate. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
-
Zhengzhou Alfa Chemical Co., Ltd. (n.d.). This compound. [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
- Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
-
ResearchGate. (2025). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]
-
OxyChem. (n.d.). Hydrochloric Acid Handbook. [Link]
-
Chemspace. (n.d.). Ethyl 3-(piperidin-4-yl)butanoate hydrochloride. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
- Google Patents. (n.d.). CN103058920A - Preparation method of 3-(2-pyridineamino)
-
PubChemLite. (n.d.). Ethyl 2-(piperidin-3-yl)propanoate hydrochloride. [Link]
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Technical Support Center: Synthesis of Ethyl 3-(piperidin-4-yl)propanoate Hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. We will delve into the prevalent synthetic route—catalytic hydrogenation of a pyridine precursor—providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your laboratory work.
Synthesis Overview: The Hydrogenation Pathway
Ethyl 3-(piperidin-4-yl)propanoate is a valuable building block, notably used as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] The most common and direct route to its synthesis involves the catalytic hydrogenation of Ethyl (E)-3-(pyridin-4-yl)acrylate. This reaction is attractive as it achieves two crucial transformations in a single step: the reduction of the aromatic pyridine ring to a piperidine and the saturation of the acrylate carbon-carbon double bond.
The overall transformation is as follows:
The resulting free base is then typically converted to the hydrochloride salt for improved stability and handling. While seemingly straightforward, the hydrogenation of pyridine derivatives can be challenging, often requiring harsh conditions and careful optimization to avoid side reactions and ensure high yields.[3][4]
Reaction Pathway Diagram
Here is a visual representation of the primary synthetic pathway.
Caption: General workflow for the synthesis of Ethyl 3-(piperidin-4-yl)propanoate HCl.
Detailed Experimental Protocol
This protocol outlines a common procedure for the synthesis. Note that specific conditions may require optimization based on your laboratory setup and scale.
Materials:
-
Ethyl (E)-3-(pyridin-4-yl)acrylate[5]
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)[6]
-
Glacial Acetic Acid (Solvent and acid catalyst)[6]
-
Hydrogen gas (H₂)
-
Diethyl ether or MTBE (for precipitation)
-
HCl solution (e.g., 4M in Dioxane or gaseous HCl)
Procedure:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add Ethyl (E)-3-(pyridin-4-yl)acrylate (1.0 eq).
-
Catalyst and Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add Platinum(IV) oxide (PtO₂, ~5-10 mol%). Add glacial acetic acid as the solvent. The use of an acidic solvent is crucial as it protonates the pyridine ring, activating it for reduction and preventing catalyst poisoning by the nitrogen lone pair.[6][7]
-
Hydrogenation: Seal the vessel. Purge the system multiple times with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-80 bar) with hydrogen.[4][6]
-
Reaction: Heat the mixture to the target temperature (e.g., 60-80 °C) with vigorous stirring to ensure efficient gas-liquid mass transfer.[4][8] Monitor the reaction progress by observing hydrogen uptake or by sampling (if the reactor allows) and analyzing via TLC, LC-MS, or GC-MS.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with a small amount of acetic acid or ethanol to recover any residual product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.
-
Salt Formation: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol). Cool the solution in an ice bath and slowly add a solution of HCl (e.g., 4M in Dioxane) until precipitation is complete. Gaseous HCl can also be bubbled through the solution.
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with a cold, non-polar solvent like diethyl ether or MTBE to remove non-basic impurities. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization.[9][10]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What's going wrong?
Answer: This is a common issue in catalytic hydrogenations of pyridines. The root cause is often related to the catalyst's activity or the reaction conditions.
-
Cause 1: Catalyst Poisoning. The lone pair of electrons on the pyridine nitrogen can strongly bind to the metal surface of the catalyst, effectively "poisoning" it and preventing it from catalyzing the hydrogenation.[3]
-
Cause 2: Inactive Catalyst. The catalyst batch may be old, have been improperly stored, or simply be of low quality.
-
Solution: Use a fresh batch of catalyst from a reputable supplier. For PtO₂, it is often pre-reduced in situ to the active platinum black; ensure your conditions facilitate this activation.
-
-
Cause 3: Insufficient Hydrogen Pressure or Poor Mass Transfer. Hydrogenation is a heterogeneous reaction, requiring hydrogen gas to dissolve in the solvent and reach the catalyst surface.
-
Cause 4: Reaction Temperature is Too Low. Aromatic ring saturation is an energy-intensive process and often requires elevated temperatures to proceed at a reasonable rate.[4]
-
Solution: Gradually increase the reaction temperature. Be aware that excessively high temperatures can sometimes promote side reactions like over-reduction.[8]
-
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low conversion issues.
Q2: I'm observing incomplete reduction, such as the formation of tetrahydropyridine intermediates. How can I drive the reaction to completion?
Answer: The formation of partially hydrogenated intermediates indicates that the reaction conditions are not forcing enough to achieve full saturation of the aromatic ring.
-
Scientific Reason: The initial reduction of the pyridine ring breaks its aromaticity, which is a significant energy barrier. Subsequent reduction steps to the fully saturated piperidine are typically faster. Stalling at an intermediate stage suggests the energy input is insufficient to overcome this initial barrier for the entire batch.
-
Solutions:
-
Increase Reaction Time: This is the simplest solution. Allow the reaction to run for a longer duration.
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio can increase the reaction rate.
-
Increase Temperature and/or Pressure: As with low conversion, more forcing conditions (higher T and P) will favor the complete reduction to the piperidine ring.[4]
-
Q3: My yield is low due to the formation of byproducts. What are the likely side reactions and how can I prevent them?
Answer: Several side reactions can reduce the yield and complicate purification.
-
Side Reaction 1: Over-reduction (Hydrogenolysis). This involves the cleavage of C-N bonds in the newly formed piperidine ring, leading to ring-opened byproducts like pentylamines.[8]
-
Side Reaction 2: De-esterification (Hydrolysis). If water is present in the reaction mixture, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under acidic conditions and heat.
-
Prevention: Use anhydrous solvents and reagents. If the carboxylic acid is formed, it may be possible to re-esterify the final product, but preventing its formation is preferable.[11]
-
Q4: The final product is difficult to isolate and purify. What are the best practices?
Answer: Isolation issues often stem from the physical properties of the product or the presence of persistent impurities.
-
Challenge: Product is an oil or doesn't precipitate. The free base of Ethyl 3-(piperidin-4-yl)propanoate is often an oil. Conversion to the hydrochloride salt is standard practice to obtain a stable, crystalline solid.
-
Solution: Ensure complete conversion to the HCl salt by using a slight excess of HCl. If it still fails to crystallize, perform a solvent screen. Sometimes, adding a non-polar co-solvent (like heptane or MTBE) to a solution in a polar solvent (like isopropanol or acetone) can induce precipitation.
-
-
Challenge: Impurities co-precipitate with the product.
-
Solution:
-
Aqueous Wash: Before salt formation, you can perform a liquid-liquid extraction. Dissolve the crude free base in an organic solvent (e.g., ethyl acetate), wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the acid solvent, then wash with brine. Dry the organic layer and proceed to salt formation.
-
Recrystallization: This is a powerful purification technique.[10] Experiment with different solvent systems (e.g., ethanol/ether, isopropanol/acetone) to find one that effectively separates your product from the impurities.
-
-
Frequently Asked Questions (FAQs)
Q: Why is catalytic hydrogenation preferred over other reduction methods? A: Catalytic hydrogenation is an atom-economical method that uses molecular hydrogen as the reductant, with water being the only theoretical byproduct.[3] It can simultaneously reduce both the pyridine ring and the acrylate double bond. Alternative methods, such as using dissolving metal reductions (e.g., sodium in ethanol), are often less efficient, require stoichiometric amounts of reagents, and may have lower functional group tolerance.
Q: What is the best catalyst for this reaction? A: The choice of catalyst is critical. Rhodium, Platinum, and Palladium are the most common.[12]
-
Platinum (e.g., PtO₂): Often considered a robust choice for pyridine hydrogenation, providing good yields with less risk of over-reduction compared to Palladium. It is frequently used with acetic acid.[6]
-
Rhodium (e.g., Rh/C, Rh₂O₃): Highly active for pyridine reduction and can often be used under milder conditions than Pt or Pd.[3][7]
-
Palladium (e.g., Pd/C): While effective, it has a higher tendency to cause hydrogenolysis (over-reduction), especially at elevated temperatures.[8]
| Catalyst | Typical Conditions | Pros | Cons |
| PtO₂ | 50-80 bar H₂, 60-80 °C, Acetic Acid | Reliable, good activity, lower risk of over-reduction | Can require high pressure/temperature |
| Rh/C | 30-80 bar H₂, 40-70 °C, Acidic media | Highly active, may work at milder conditions | Can be more expensive |
| Pd/C | 30-80 bar H₂, 50-80 °C, Acidic media | Widely available and effective | Higher risk of C-N bond cleavage (hydrogenolysis) |
Q: Are there alternative synthetic routes? A: Yes. An alternative involves starting with 3-(piperidin-4-yl)propanoic acid.[13] This acid can be synthesized and then esterified in a separate step to form the final ethyl ester. Common esterification methods include Fischer esterification (reacting with ethanol in the presence of a strong acid catalyst like H₂SO₄ or HCl) or using coupling reagents like DCC/DMAP.[11][14] This route adds steps but can be advantageous if the hydrogenation of the ester precursor proves problematic.
References
- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. (n.d.). Google Scholar.
- Technical Support Center: Synthesis of Piperidine from Pyridine - Benchchem. (n.d.). Benchchem.
- Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE. (2020, August 20). YouTube.
- Pyridine: Synthesis, reactions and medicinal uses | PPTX. (n.d.). Slideshare.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The University of Liverpool Repository.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). Journal of the American Chemical Society.
- Difficult Hydrogenations – Saturation of Functionalized Pyridines. (n.d.). ThalesNano.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025, August 6). ResearchGate.
- ethyl 3-(piperidin-4-yl)propanoate. (n.d.). MedChemExpress.
- ethyl 3-(pyridin-4-yl)acrylate | C10H11NO2 | CID 10352231. (n.d.). PubChem.
- ethyl 3-(piperidin-4-yl)propanoate | MedChemExpress (MCE) Life Science Reagents. (n.d.). MedChemExpress.
- Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. (n.d.). PMC.
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Eureka | Patsnap.
- 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806. (n.d.). PubChem.
- esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
- Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal.
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- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Side reactions to consider when using Ethyl 3-(piperidin-4-yl)propanoate hydrochloride
Welcome to the technical support center for Ethyl 3-(piperidin-4-yl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when utilizing this versatile building block. The piperidine scaffold is a privileged structure in medicinal chemistry, and understanding its reactivity is paramount to successful synthesis campaigns.[1][2][3][4] This document provides in-depth, experience-driven insights and troubleshooting protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule possesses two primary sites for reaction: the secondary amine of the piperidine ring and the ethyl ester. The piperidine nitrogen is a nucleophilic center, readily participating in N-acylation, N-alkylation, and related reactions. The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, as well as transesterification. The hydrochloride salt form enhances stability and water solubility but requires neutralization to the free base for most reactions involving the piperidine nitrogen.[5]
Q2: My N-acylation reaction is showing low yield and multiple byproducts. What could be the cause?
A2: Low yields in N-acylation are often due to incomplete reaction, side reactions, or purification difficulties. Common culprits include:
-
Inadequate neutralization: The piperidine hydrochloride must be fully neutralized to the free base for efficient acylation. Insufficient base will leave starting material unreacted.
-
Base-induced ester hydrolysis: Strong bases, especially in the presence of water, can hydrolyze the ethyl ester, leading to the corresponding carboxylic acid.[6][7][8][9]
-
Over-acylation: While less common with this secondary amine, harsh conditions could potentially lead to undesired reactions.
-
Steric hindrance: Bulky acylating agents may react slowly, requiring optimized conditions (e.g., elevated temperature, longer reaction times, or a more potent coupling agent).
Q3: I'm observing a loss of my ester group during my reaction. How can I prevent this?
A3: Ester hydrolysis is a common side reaction, particularly under basic conditions used for N-acylation or N-alkylation. To mitigate this:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in anhydrous solvents. Avoid strong hydroxide bases (e.g., NaOH, KOH) if the ester moiety needs to be preserved.[10]
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize water content, which is necessary for hydrolysis.
-
Reaction Temperature: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate.
-
Acidic Hydrolysis: Be mindful that prolonged exposure to strong acidic conditions, especially with excess water, can also lead to ester hydrolysis, though this is a reversible process.[7][8][10]
Q4: Can intramolecular cyclization occur with this molecule?
A4: Yes, under certain conditions, intramolecular cyclization to form a lactam is a potential side reaction. This is more likely if the ester is first hydrolyzed to the carboxylic acid, followed by activation (e.g., with a peptide coupling reagent) which can then react with the piperidine nitrogen. Direct intramolecular aminolysis of the ester to form the lactam is also possible but typically requires high temperatures.
Troubleshooting Guide: Common Side Reactions & Solutions
This section details specific side reactions and provides step-by-step protocols for their mitigation.
Issue 1: Unintended Ester Hydrolysis during N-Acylation
Symptoms:
-
Presence of a new, more polar spot on TLC.
-
Mass spectrometry data showing a peak corresponding to the molecular weight of the N-acylated carboxylic acid.
-
Reduced yield of the desired N-acylated ester.
Causality: The use of strong, nucleophilic bases (e.g., NaOH, KOH) or the presence of water in the reaction mixture can lead to saponification of the ethyl ester.[6][8]
Mitigation Protocol: Anhydrous N-Acylation
-
Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reagents & Solvents: Use anhydrous solvents (e.g., dichloromethane, acetonitrile, or THF) from a solvent purification system or a freshly opened bottle over molecular sieves. Use freshly opened or properly stored acylating agents and bases.
-
Reaction Setup: a. Dissolve this compound in the chosen anhydrous solvent under a nitrogen atmosphere. b. Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). Stir for 15-30 minutes at room temperature to ensure complete neutralization. c. Cool the reaction mixture to 0°C in an ice bath. d. Slowly add the acylating agent (e.g., acyl chloride or anhydride) dropwise. e. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Data Summary: Base Selection for N-Acylation
| Base | pKa of Conjugate Acid | Nucleophilicity | Risk of Ester Hydrolysis | Recommended Use |
| NaOH/KOH | ~15.7 | High | High | Not recommended for N-acylation when preserving the ester. |
| Triethylamine (TEA) | ~10.7 | Moderate | Low (with anhydrous conditions) | Standard choice for neutralizing HCl salt and as an acid scavenger. |
| DIPEA | ~11 | Low (sterically hindered) | Very Low | Ideal for sensitive substrates where even mild nucleophilicity is a concern. |
Issue 2: Lactam Formation
Symptoms:
-
A major byproduct with a molecular weight corresponding to the loss of ethanol from the starting material or N-substituted derivative.
-
Characteristic amide peaks in IR and NMR spectra of the byproduct.
Causality: Lactam formation can occur via intramolecular aminolysis. This is often promoted by heat or by conditions that activate the ester or the corresponding carboxylic acid (if hydrolysis has occurred). β-lactam formation is a known synthetic route for related structures.[11][12][13]
Troubleshooting Workflow: Lactam Formation
Caption: Decision workflow for troubleshooting lactam formation.
Issue 3: Competing N-Alkylation vs. N-Acylation in Complex Syntheses
Symptoms:
-
In multi-step syntheses involving both alkylation and acylation steps, observation of mixed products.
Causality: The piperidine nitrogen's nucleophilicity allows it to react with both alkylating and acylating agents. The choice of reaction sequence and conditions is critical.
Strategic Protocol: Sequential Functionalization
-
Protecting Group Strategy: If feasible, protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before performing reactions on other parts of the molecule. The protecting group can be removed later to allow for selective functionalization of the nitrogen.
-
Reaction Order: Typically, N-acylation is faster and more easily controlled than N-alkylation. If both transformations are required, performing the acylation first can be advantageous. The resulting amide is less nucleophilic than the starting amine, which can help prevent over-alkylation in a subsequent step.
-
Control of Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the electrophile (acylating or alkylating agent) to drive the reaction to completion and minimize unreacted starting material which could interfere with subsequent steps.
Issue 4: Friedel-Crafts-type Side Reactions
Symptoms:
-
When using acyl chlorides with an aromatic moiety in the presence of a Lewis acid, aromatic substitution on the acylating agent itself or other aromatic rings in the molecule may occur.
Causality: Lewis acids used to activate the acylation can also promote electrophilic aromatic substitution (Friedel-Crafts acylation) if an aromatic ring is present and activated.[14][15]
Mitigation Strategy
-
Avoid Strong Lewis Acids: If your molecule contains an aromatic ring, avoid strong Lewis acid catalysts like AlCl₃. Instead, use standard amide coupling conditions (e.g., HATU, HOBt) or convert the carboxylic acid to an activated ester.
-
Alternative Acylating Agents: Use carboxylic anhydrides or perform a coupling reaction with the corresponding carboxylic acid instead of using an acyl chloride, which often requires a Lewis acid catalyst.
Visualizing Potential Side Reactions
Caption: Common reaction pathways for Ethyl 3-(piperidin-4-yl)propanoate.
This technical guide provides a foundational understanding of the potential side reactions when using this compound. By anticipating these challenges and implementing the suggested protocols, researchers can significantly improve the efficiency and success of their synthetic endeavors. For further inquiries, please contact our technical support team.
References
-
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
BIOSYNCE. (2023, August 25). What is the stability of piperidine? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Ester hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
-
Royal Society of Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Piperidine. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of various piperidine β‐amino esters from compound (±)‐7. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
-
Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). β-Lactam Formation by a Non-Ribosomal Peptide Synthetase During Antibiotic Biosynthesis. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. thieme-connect.com [thieme-connect.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. biosynce.com [biosynce.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 8. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 11. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 12. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. Friedel–Crafts Acylation [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The rigorous assessment of purity for pharmaceutical intermediates like Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity profiling of this compound. We will explore the "why" behind methodological choices, offering field-tested insights into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed, step-by-step protocols are provided, alongside comparative data, to empower researchers to build robust, self-validating analytical workflows.
Introduction: The Criticality of Purity in Drug Intermediates
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product.[1] Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, must be meticulously identified, quantified, and controlled.[1][2][3]
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[2][4][5] These guidelines necessitate the use of validated, high-sensitivity analytical methods to ensure that impurities are below specified thresholds.[4] This guide is designed to provide a practical framework for developing a comprehensive purity analysis strategy for this compound, comparing the strengths and limitations of various analytical approaches.
Orthogonal Analytical Strategies: A Multi-faceted Approach to Purity
No single analytical technique is sufficient for a complete purity assessment.[6] A robust analysis relies on orthogonal methods—techniques that measure the same attribute using different physicochemical principles. This approach provides a more complete and reliable picture of a sample's purity. For this compound, we will focus on three core techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for analyzing non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the detection of volatile organic compounds and residual solvents.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful tool for absolute purity determination without the need for a specific reference standard of the analyte.[7][8]
Below is a logical workflow for the comprehensive purity analysis of this intermediate.
Caption: A comprehensive workflow for the purity analysis of this compound.
Comparative Analysis of Key Techniques
High-Performance Liquid Chromatography (HPLC) for Related Substances
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For piperidine derivatives, reversed-phase HPLC is the most common approach.
Why this method? HPLC is highly sensitive and versatile for detecting a wide range of organic impurities that are structurally similar to the main compound, as well as potential degradation products.[9]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
Data Interpretation: Impurities are quantified as a percentage of the main peak area, often using a correction factor if the impurity's response factor is known to be different from the API.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
Principle: GC separates volatile compounds in the gas phase. The separated components then enter a mass spectrometer, which ionizes and fragments them, providing a unique "fingerprint" for identification.
Why this method? GC-MS is the gold standard for identifying and quantifying residual solvents, which are common impurities from the manufacturing process.[10][11][12][13] The United States Pharmacopeia (USP) chapter <467> and ICH Q3C provide guidelines for residual solvent testing.[4][10][11][12][13]
Experimental Protocol:
-
Instrumentation: GC system with a headspace autosampler coupled to a Mass Spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Seal and crimp the vial.
Data Interpretation: Identification is achieved by comparing the obtained mass spectrum with a reference library (e.g., NIST). Quantification is performed using an external or internal standard method.
Quantitative NMR (qNMR) for Absolute Purity Determination
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.[8][14][15]
Why this method? qNMR is a primary analytical method that provides a direct measure of purity without the need for a reference standard of the analyte itself.[7][8] It is an excellent orthogonal technique to chromatography.[14][15]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with known purity and a resonance that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., D₂O or DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.
-
Accurately weigh about 5-10 mg of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Comparative Data Summary
The following table presents a hypothetical comparison of results from the analysis of a single batch of this compound using the described methods.
| Analytical Technique | Parameter Measured | Typical Result | Strengths | Limitations |
| HPLC-UV/DAD | Related Substances | Impurity A: 0.08%Impurity B: 0.12%Total Impurities: 0.25% | High sensitivity for non-volatile organic impurities. | Requires reference standards for accurate impurity identification and quantification. May not detect non-chromophoric impurities. |
| GC-MS | Residual Solvents | Ethanol: 250 ppmToluene: < 10 ppm | High specificity and sensitivity for volatile compounds.[16] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Absolute Purity | 99.6% | Provides a direct, absolute purity value.[7][8] Does not require an analyte-specific reference standard.[7][8] | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. |
Conclusion and Best Practices
A comprehensive purity analysis of this compound requires a multi-pronged, orthogonal approach.
-
HPLC is indispensable for profiling and quantifying non-volatile related substances.
-
GC-MS is the definitive technique for controlling residual solvents as mandated by regulatory guidelines.[10][11][12][13]
-
qNMR provides a crucial, unbiased measure of absolute purity, serving as an excellent verification of the chromatographic results.[14][15]
By integrating these techniques, researchers and drug development professionals can build a robust, self-validating system for purity assessment. This ensures the quality and safety of the intermediate, ultimately contributing to the integrity of the final API and the well-being of patients. Every protocol described should be part of a self-validating system, where the results from one technique corroborate the findings of another, providing a high degree of confidence in the final purity assignment.
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USP General Chapter <467> Residual Solvents. United States Pharmacopeia. [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
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Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. European Medicines Agency (EMA). [Link]
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A-Comparative-Guide-to-the-Structural-Validation-of-Ethyl-3-(piperidin-4-yl)propanoate-hydrochloride
A Senior Application Scientist's Field Guide to Ensuring Structural Integrity in Pharmaceutical Precursors
In the landscape of drug discovery and development, the absolute structural confirmation of building blocks, intermediates, and active pharmaceutical ingredients (APIs) is non-negotiable. An assumed structure is a liability that can compromise biological data, invalidate structure-activity relationships (SAR), and lead to costly downstream failures. This guide provides an in-depth, practical comparison of orthogonal analytical techniques for the unambiguous structural validation of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, a common building block in medicinal chemistry.
We will move beyond a simple checklist of techniques and instead explore the causality behind our analytical choices. The central thesis is that no single technique is sufficient. Robust validation arises from the synthesis of complementary data, where the strengths of one method compensate for the ambiguities of another. To illustrate this, we will compare the expected analytical data for our target compound against a challenging alternative: its positional isomer, Ethyl 3-(piperidin-3-yl)propanoate hydrochloride. While seemingly similar, this subtle structural difference could have profound impacts on the final properties of a drug candidate.
| Compound | Structure | Molecular Formula | Exact Mass |
| Target Compound: Ethyl 3-(piperidin-4-yl)propanoate HCl | ![]() | C₁₀H₁₉NO₂·HCl | 185.1416 |
| Comparative Isomer: Ethyl 3-(piperidin-3-yl)propanoate HCl | ![]() | C₁₀H₁₉NO₂·HCl | 185.1416 |
The Orthogonal Analytical Strategy: A Workflow for Confidence
Our validation strategy is built on a foundation of three core, independent techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique piece of the structural puzzle. NMR elucidates the carbon-hydrogen framework and connectivity, MS confirms the elemental composition and molecular weight, and IR identifies the key functional groups present.
Caption: Orthogonal workflow for structural validation.
Nuclear Magnetic Resonance (NMR): The Definitive Blueprint
NMR spectroscopy is the cornerstone of small molecule structural elucidation.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For distinguishing between our target 4-substituted piperidine and its 3-substituted isomer, NMR is the most powerful and decisive tool.
Causality of the Experiment:
We choose ¹H NMR to map the proton environments and their couplings, which are highly sensitive to substitution patterns. We use ¹³C NMR to count the number of unique carbon atoms, which differs between the two isomers due to symmetry.
Comparative Data Analysis:
The key differentiator lies in the symmetry of the piperidine ring. The 4-substituted ring possesses a plane of symmetry, leading to fewer unique signals in both ¹H and ¹³C NMR spectra compared to the asymmetric 3-substituted ring.
Table 1: Predicted ¹H and ¹³C NMR Data Comparison (Solvent: D₂O)
| Parameter | Ethyl 3-(piperidin-4-yl)propanoate HCl (Target) | Ethyl 3-(piperidin-3-yl)propanoate HCl (Isomer) | Rationale for Difference |
| ¹H Piperidine Signals | Fewer, broader signals. Protons at C2/C6 are equivalent. Protons at C3/C5 are equivalent. | More complex, distinct signals for all protons on the ring. | Symmetry. The C4-substitution creates chemical equivalence, simplifying the spectrum. The C3-substitution breaks this symmetry. |
| ¹H C4-Proton | One multiplet (~1.8 ppm) | N/A | The proton is attached to the point of substitution. |
| ¹H C3-Proton | N/A | One multiplet, likely downfield (~2.0-2.2 ppm) | The proton is attached to the point of substitution. |
| ¹³C Piperidine Signals | 3 unique signals (C4, C2/6, C3/5) | 5 unique signals (C2, C3, C4, C5, C6) | The plane of symmetry in the 4-substituted ring makes pairs of carbons chemically equivalent. |
| ¹³C C4 Signal | ~35 ppm | ~30 ppm | The carbon atom directly attached to the propanoate side chain. |
| ¹³C C3 Signal | ~30 ppm | ~38 ppm | The carbon atom directly attached to the propanoate side chain. |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in ~0.7 mL of deuterium oxide (D₂O). The use of D₂O will exchange the acidic N-H proton, simplifying the spectrum.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.
-
Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns (multiplicities).
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound.[2] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.
Causality of the Experiment:
The primary goal of HRMS is to confirm that the sample's elemental composition matches C₁₀H₁₉NO₂. This measurement is crucial for ruling out impurities with different formulas. However, it's critical to recognize the limitations of this technique in isolation.
Comparative Data Analysis:
Positional isomers, by definition, have the same molecular formula and therefore the same exact mass.[3][4][5][6] Consequently, a standard HRMS measurement cannot distinguish between Ethyl 3-(piperidin-4-yl)propanoate and its 3-substituted isomer.
Table 2: Predicted HRMS Data
| Parameter | Ethyl 3-(piperidin-4-yl)propanoate | Ethyl 3-(piperidin-3-yl)propanoate | Conclusion |
| Molecular Formula | C₁₀H₁₉NO₂ | C₁₀H₁₉NO₂ | Identical |
| Calculated Exact Mass | 185.14158 | 185.14158 | Identical |
| Expected [M+H]⁺ Ion | 186.14886 | 186.14886 | Indistinguishable by HRMS alone |
While tandem MS (MS/MS) can sometimes differentiate isomers by creating unique fragmentation patterns, these differences can be subtle for closely related structures and require extensive validation.[7] Therefore, MS serves as a confirmation of the formula provided by NMR, not as the primary tool for isomer differentiation in this case.
Caption: High-Resolution Mass Spectrometry workflow.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 methanol/water with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample directly into the mass spectrometer or via an LC system.
-
Ionization: Use positive mode Electrospray Ionization (ESI).
-
Analysis: Acquire data on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Processing: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and use the instrument's software to calculate the elemental composition. Compare the measured mass to the theoretical mass.
Infrared (IR) Spectroscopy: A Functional Group Sanity Check
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[8] It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds.
Causality of the Experiment:
For this compound, we expect to see characteristic vibrations for the ester (C=O, C-O) and the secondary amine hydrochloride (N-H⁺) functional groups. This confirms the core chemical architecture of the molecule.
Comparative Data Analysis:
Similar to mass spectrometry, the IR spectra of the two positional isomers are expected to be very similar, as they contain the exact same functional groups.[9] Minor differences in the fingerprint region (<1500 cm⁻¹) might exist but are generally not reliable for unambiguous differentiation of such closely related isomers.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected in Both Isomers? |
| Ester C=O | Stretch | ~1730 cm⁻¹ | Yes |
| Ester C-O | Stretch | ~1180-1250 cm⁻¹ | Yes |
| Amine Salt N-H⁺ | Stretch | Broad, ~2700-3000 cm⁻¹ | Yes |
| Amine Salt N-H⁺ | Bend | ~1560-1620 cm⁻¹[10] | Yes |
| Alkyl C-H | Stretch | ~2850-2960 cm⁻¹ | Yes |
The primary value of IR in this context is to quickly confirm the presence of the ester and the amine salt, ruling out other gross structural errors (e.g., a carboxylic acid instead of an ester).
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Run a background spectrum of the empty ATR crystal.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum (typically 16-32 scans).
-
Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.
Synthesis and Conclusion: Building a Case for Structure
By integrating the data from these three orthogonal techniques, we can build an unshakeable case for the structure of this compound.
-
Mass Spectrometry establishes the molecular formula as C₁₀H₁₉NO₂.
-
IR Spectroscopy confirms the presence of the required ester and secondary amine hydrochloride functional groups.
-
NMR Spectroscopy provides the definitive evidence. The relative simplicity of the ¹H spectrum and the presence of only 3 unique piperidine signals in the ¹³C spectrum are only consistent with the symmetric 4-substituted isomer. The 3-substituted isomer would fail this test, presenting a more complex NMR profile.
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A Comparative Analysis of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride and Established GABA Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience and pharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for the development of therapeutics targeting a spectrum of neurological and psychiatric disorders. This guide provides a comparative study of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, a compound of emerging interest, with well-established GABA analogues: Gabapentin, Pregabalin, and Baclofen. By examining their mechanisms of action, pharmacokinetic profiles, and the experimental data that defines their therapeutic potential, we aim to provide a comprehensive resource for researchers navigating the complexities of GABAergic modulation.
The Central Role of GABA in Neuromodulation
Gamma-aminobutyric acid is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Its principal role is to reduce neuronal excitability, a function critical for maintaining balanced neural activity. The therapeutic utility of GABA analogues stems from their ability to mimic or enhance the effects of GABA, thereby producing sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2] These compounds, while structurally related to GABA, often exert their effects through diverse mechanisms, making a comparative understanding essential for targeted drug development.[2]
Profiling the GABA Analogues
A clear understanding of the established GABA analogues provides a crucial framework for evaluating novel compounds like this compound.
This compound: An Enigmatic Profile
Currently, publicly available scientific literature on the pharmacological and biological activity of this compound is limited. Its chemical structure, featuring a piperidine ring and a propanoate ester group, suggests a potential interaction with GABA receptors or related targets. The hydrochloride salt form enhances its solubility, a common practice in drug development.[3][4] Given the structural similarities to other GABAergic compounds, it is hypothesized that it may function as a GABA analogue. However, without experimental data, its mechanism of action, potency, and overall pharmacological profile remain to be elucidated. The following sections will detail the established properties of well-known GABA analogues to provide a basis for the future characterization of this and other novel compounds.
Gabapentin: The Precursor
Gabapentin was initially designed as a GABA analogue for the treatment of epilepsy.[5] Despite its structural resemblance to GABA, it does not act directly on GABA receptors nor does it affect GABA uptake or metabolism.[5]
-
Mechanism of Action: Gabapentin's primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the CNS.[[“]][7] This interaction reduces the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[7] Some studies also suggest that gabapentin may increase GABA synthesis.[[“]][7]
-
Pharmacokinetics: Gabapentin is absorbed in the small intestine via a saturable L-amino acid transporter, leading to dose-dependent bioavailability that decreases with higher doses.[5][[“]] It is not metabolized by the liver and is excreted unchanged in the urine.[[“]] This lack of hepatic metabolism minimizes the potential for drug-drug interactions.[5][[“]]
Pregabalin: The Potent Successor
Pregabalin, a structural analogue of gabapentin, was developed to have an improved pharmacokinetic profile and greater potency.[8]
-
Mechanism of Action: Similar to gabapentin, pregabalin binds with high affinity to the α2δ-1 subunit of VGCCs.[9][10][11] Its binding affinity is reportedly higher than that of gabapentin, contributing to its increased potency.[11] This binding action reduces the release of excitatory neurotransmitters.[10][11][12]
-
Pharmacokinetics: Pregabalin exhibits rapid absorption with a bioavailability of over 90%, which is independent of the dose.[9][10][13] Unlike gabapentin, its absorption is not saturable.[13] It undergoes negligible metabolism and is primarily eliminated unchanged by the kidneys.[10][14]
Baclofen: The GABAB Agonist
Baclofen stands apart from gabapentin and pregabalin in its mechanism of action, directly targeting GABA receptors.
-
Mechanism of Action: Baclofen is a selective agonist of the GABAB receptor.[15][16][17][18] Activation of these G protein-coupled receptors leads to the inhibition of adenylyl cyclase and modulation of K+ and Ca2+ channels.[17] Presynaptically, this results in a decrease in the release of excitatory neurotransmitters, while postsynaptically, it causes hyperpolarization, leading to an overall inhibitory effect.[17]
-
Pharmacokinetics: Baclofen is rapidly absorbed after oral administration, with a bioavailability of 70-85%.[16][18] It is minimally metabolized in the liver, with the majority of the drug excreted unchanged in the urine.[15][16][19] The elimination half-life is relatively short, ranging from 2.5 to 7 hours.[15]
Comparative Data Summary
The following table summarizes the key pharmacological parameters of the discussed GABA analogues. Data for this compound is not available and represents a critical area for future investigation.
| Parameter | This compound | Gabapentin | Pregabalin | Baclofen |
| Primary Mechanism of Action | Unknown | Binds to α2δ-1 subunit of VGCCs[[“]][7] | Binds to α2δ-1 subunit of VGCCs[9][10][11] | GABAB receptor agonist[15][16][17][18] |
| Oral Bioavailability | Unknown | ~60% (decreases with dose)[5] | ≥90%[9][10][13] | 70-85%[16][18] |
| Metabolism | Unknown | Negligible[[“]] | Negligible[10][14] | Minimal hepatic metabolism (~15%)[15][19] |
| Primary Route of Excretion | Unknown | Renal (unchanged)[[“]] | Renal (unchanged)[10][14] | Renal (mostly unchanged)[15][16][19] |
| Plasma Protein Binding | Unknown | <3% | 0%[14] | ~30%[15] |
| Elimination Half-life | Unknown | 5-7 hours | ~6.3 hours[10][14] | 2.5-7 hours[15] |
Experimental Protocols for Comparative Assessment
To characterize and compare novel GABA analogues like this compound, a series of well-established experimental workflows are essential.
Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for its molecular target.
Protocol: GABAA Receptor Binding Assay [20][21]
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer.
-
Centrifugation: Perform differential centrifugation to isolate the synaptic membrane fraction.
-
Washing: Wash the membrane pellet multiple times with a binding buffer to remove endogenous GABA.
-
Incubation: Incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]muscimol) and varying concentrations of the test compound.
-
Separation: Rapidly filter the incubation mixture to separate bound from free radioligand.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation spectrometry.
-
Data Analysis: Calculate the Ki (inhibitory constant) to determine the binding affinity of the test compound.
Caption: Workflow for a GABAA receptor binding assay.
Electrophysiological Recordings
Patch-clamp electrophysiology allows for the functional assessment of a compound's effect on ion channel activity.
Protocol: Whole-Cell Patch-Clamp on Cultured Neurons [22][23]
-
Cell Culture: Plate primary neurons or a suitable cell line (e.g., HEK293 cells expressing GABA receptors).
-
Patch Pipette: Fabricate a glass micropipette and fill it with an intracellular solution.
-
Seal Formation: Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving electrical access to the cell's interior.
-
Recording: Clamp the cell at a specific holding potential and record the baseline ionic currents.
-
Compound Application: Perfuse the cell with a solution containing the test compound and a GABA receptor agonist (e.g., GABA).
-
Data Acquisition: Record the changes in current in response to the compound application.
-
Analysis: Analyze the current traces to determine the compound's effect (e.g., potentiation, inhibition, direct activation) and calculate parameters like EC50 or IC50.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
In Vivo Behavioral Models
Animal models are crucial for evaluating the therapeutic potential of a compound in a physiological context. For GABA analogues, models of neuropathic pain, anxiety, and epilepsy are particularly relevant.
Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain [24][25][26][27]
-
Surgical Procedure: Anesthetize a rodent and expose the sciatic nerve. Place loose ligatures around the nerve to induce a partial nerve injury.
-
Post-Operative Care: Allow the animal to recover and monitor for signs of distress.
-
Behavioral Testing: At various time points post-surgery, assess pain-related behaviors such as:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to non-noxious stimuli using von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.
-
-
Drug Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Post-Drug Testing: Re-evaluate the pain-related behaviors at different time points after drug administration.
-
Data Analysis: Compare the pre- and post-drug behavioral responses to determine the analgesic efficacy of the compound.
Caption: Workflow for the CCI model of neuropathic pain.
Future Directions and the Quest for Novel Therapeutics
The well-characterized profiles of Gabapentin, Pregabalin, and Baclofen have paved the way for the treatment of numerous neurological disorders. However, the search for novel GABA analogues with improved efficacy, better side-effect profiles, and broader therapeutic applications is ongoing. This compound represents a step into this unknown territory. The critical next phase for this compound will be its thorough characterization using the experimental paradigms outlined in this guide. Determining its binding affinity for GABA receptors and the α2δ-1 subunit of VGCCs, assessing its functional effects on neuronal activity through electrophysiology, and evaluating its in vivo efficacy in relevant disease models will be paramount in uncovering its potential as a novel therapeutic agent. This comparative guide serves as a foundational resource to inform and direct these future research endeavors.
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The Fulcrum of Function: A Comparative Guide to PROTAC Linker Efficacy, Featuring Ethyl 3-(piperidin-4-yl)propanoate hydrochloride
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1] These heterobifunctional molecules offer a paradigm shift from traditional occupancy-driven inhibition to an event-driven mechanism, catalytically harnessing the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[2][3] A PROTAC molecule is an elegant tripartite construct, comprising a ligand to bind the protein of interest (POI), another to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[3][4] While the choice of ligands dictates target specificity, the linker is far from a passive spacer; it is the fulcrum upon which the efficacy, selectivity, and pharmacokinetic properties of the entire molecule balance.[5][6]
This guide provides an in-depth comparative analysis of PROTAC linkers, with a special focus on the role of saturated heterocycles as exemplified by Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, versus other commonly employed linker classes. We will delve into the mechanistic nuances of how linker architecture influences the formation of a productive ternary complex and ultimately dictates the degradation of the target protein.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs function by hijacking the cell's natural protein degradation machinery.[7] The process is a catalytic cycle initiated by the PROTAC molecule simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[8][9] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome.[2][4] The PROTAC molecule is then released to initiate another cycle of degradation.[7][8]
The Linker: More Than Just a Connection
The linker's chemical composition, length, and rigidity are critical determinants of a PROTAC's success.[6][10] An optimal linker facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein.[5][6] Conversely, a poorly designed linker can introduce steric hindrance or result in an unproductive ternary complex, thereby compromising degradation efficiency.[6]
A Closer Look at Piperidine-Containing Linkers: The Case for this compound
Recent advancements in linker technology have seen a shift from purely flexible alkyl and polyethylene glycol (PEG) chains to the incorporation of more rigid motifs, such as saturated heterocycles like piperazine and piperidine.[11][12] this compound represents a building block for this class of linkers. The inclusion of a piperidine ring within the linker imparts a degree of conformational rigidity.[5][12]
This rigidity can be advantageous for several reasons:
-
Pre-organization for Ternary Complex Formation: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for binding to both the POI and the E3 ligase, reducing the entropic penalty of forming the ternary complex.[3][5]
-
Improved Selectivity: By constraining the possible orientations of the two ligands, rigid linkers can disfavor the formation of off-target ternary complexes, thus enhancing selectivity.[12]
-
Enhanced Physicochemical and Pharmacokinetic Properties: The incorporation of cyclic structures can lead to improved solubility, metabolic stability, and cell permeability.[12][13] Specifically, the presence of the nitrogen atom in the piperidine ring can be protonated at physiological pH, potentially improving aqueous solubility.
Comparative Analysis: Piperidine-Based Linkers vs. Other Common Linker Classes
The choice of linker is a multi-parameter optimization problem, and what works for one target-E3 ligase pair may not work for another.[3][11] Below is a comparison of piperidine-containing linkers with two of the most common flexible linker types: PEG-based and alkyl chains.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Piperidine-Containing (e.g., from this compound) | Semi-rigid due to the cyclic structure.[12] | - Can pre-organize for favorable ternary complex formation.[5]- May improve selectivity.[12]- Can enhance solubility and metabolic stability.[12][13] | - More synthetically challenging compared to flexible linkers.[3]- The fixed geometry might not be optimal for all POI-E3 ligase pairs.[14] |
| PEG-Based Linkers | Flexible and hydrophilic.[15][16] | - Generally improves aqueous solubility.[15][17]- Synthetically versatile and easy to modify length.[3][11]- Good biocompatibility.[12] | - Can have reduced metabolic stability.[12]- High flexibility can lead to an entropic penalty upon binding.[3] |
| Alkyl Chain Linkers | Flexible and hydrophobic.[12][] | - Synthetically accessible and straightforward to synthesize.[3][]- High degree of conformational flexibility.[5] | - Often leads to poor aqueous solubility.[12][15]- Can be more susceptible to metabolism.[3]- High lipophilicity can negatively impact cell permeability.[3] |
Supporting Experimental Data
While direct head-to-head comparisons of this compound-derived linkers with other linker types for the same target and E3 ligase are not extensively published, we can infer performance from studies on PROTACs utilizing these linker classes.
Table 1: Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | PEG-based | <1 | >90 | [11] |
| dBET1 | PEG-based | 4.3 | >95 | [11] |
| Compound X (Hypothetical) | Rigidified Alkyl (with cyclic moiety) | <100 | >90 | [6] |
| Compound Y (Hypothetical) | Flexible Alkyl | >1000 | <50 | [6] |
Note: DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation. Lower DC50 and higher Dmax values indicate better efficacy.
The data suggests that for BRD4 degradation, flexible PEG linkers have been highly successful. However, studies have also shown that rigidifying alkyl linkers can significantly improve potency over their purely flexible counterparts.[6] The optimal linker is highly dependent on the specific biological context.[5]
Experimental Protocols for Evaluating PROTAC Efficacy
Accurate and reproducible experimental data are crucial for the evaluation of PROTACs.[6] Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This is a fundamental technique to visualize and quantify the reduction in target protein levels.[19][20]
Experimental Workflow:
b) Caco-2 Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells and models both passive and active transport, providing more biologically relevant data. [13][21][22] Step-by-Step Protocol Overview:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for approximately 21 days to allow for differentiation and formation of a monolayer with tight junctions.
-
Assay Initiation: Wash the Caco-2 monolayers with transport buffer. Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At designated time points, collect samples from the opposite chamber.
-
Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A). The ratio of these values can indicate the involvement of active efflux transporters.
Conclusion
The linker is a critical determinant of PROTAC success, influencing everything from ternary complex formation to pharmacokinetic properties. [3][6]While flexible linkers like PEG and alkyl chains have been widely used due to their synthetic tractability, there is a growing appreciation for the benefits of incorporating rigid motifs, such as the piperidine ring found in derivatives of this compound. [5][11][12]These rigid elements can enhance potency, selectivity, and drug-like properties by pre-organizing the PROTAC into a bioactive conformation. [5]Ultimately, the optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating the empirical testing of a diverse range of linker architectures. [5][11]The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and optimization of novel PROTACs.
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A Senior Application Scientist's Guide to Comparing the Biological Activity of Ethyl 3-(piperidin-4-yl)propanoate Hydrochloride and Its Derivatives
The Core Scaffold: Ethyl 3-(piperidin-4-yl)propanoate Hydrochloride
This compound is a versatile starting material for the synthesis of a diverse library of compounds. Its structure features a piperidine ring, which is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets, and an ethyl propanoate chain that can be readily modified.[1] The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing.
Rationale for Derivative Selection and Hypothesized Biological Activities
To explore the chemical space around the core scaffold, we will focus on three key structural modifications. These modifications are chosen based on well-established principles of medicinal chemistry to probe for interactions with different biological targets.
-
Derivative 1: N-Methylation - Ethyl 3-(1-methylpiperidin-4-yl)propanoate: The introduction of a small alkyl group, such as methyl, on the piperidine nitrogen can significantly impact a compound's properties. This modification can increase lipophilicity and may alter the compound's ability to act as a hydrogen bond donor. In the context of central nervous system (CNS) activity, N-alkylation of piperidine rings is a common strategy in the development of opioid analgesics and other CNS-active agents.
-
Derivative 2: N-Benzylation - Ethyl 3-(1-benzylpiperidin-4-yl)propanoate: The addition of a benzyl group introduces a bulky, aromatic moiety. This can lead to new pi-stacking or hydrophobic interactions with target proteins. N-benzylation of piperidine scaffolds has been explored in the development of compounds targeting serotonin and dopamine receptors, as well as in the design of anticancer agents where the benzyl group can interact with hydrophobic pockets in enzymes or receptors.[2][3][4]
-
Derivative 3: 4-Phenyl Substitution - Ethyl 3-(4-phenylpiperidin-4-yl)propanoate: The introduction of a phenyl group directly onto the 4-position of the piperidine ring dramatically alters the compound's three-dimensional structure and lipophilicity. This modification is a hallmark of many potent opioid analgesics, such as pethidine, and is known to be a key pharmacophore for interaction with opioid receptors.[5]
Based on these structural modifications and the broader literature on piperidine derivatives, we can hypothesize a range of potential biological activities for these compounds, including anticancer, analgesic, and CNS receptor modulating effects.
Comparative Biological Evaluation: A Methodological Approach
To systematically compare the biological activities of the parent compound and its derivatives, a panel of in vitro and in vivo assays should be employed. The following sections provide detailed protocols for key experiments.
In Vitro Cytotoxicity Assessment against Cancer Cell Lines
The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[6][7][8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and K562 for leukemia) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute them in culture medium to the desired final concentrations. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) to each well.
-
Incubation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[9] Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Interpreting the Data: A lower IC50 value indicates greater cytotoxic activity. By comparing the IC50 values of the parent compound and its derivatives, you can establish a preliminary structure-activity relationship for their anticancer potential.
Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT assay for cytotoxicity assessment.
In Vivo Analgesic Activity Evaluation
The hot plate test is a classic and reliable method for assessing the central analgesic activity of compounds in rodents.[10][11] The test measures the latency of the animal's response to a thermal stimulus.
Experimental Protocol: Hot Plate Test in Mice
-
Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) to the laboratory conditions for at least one week before the experiment.
-
Apparatus: Use a commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Baseline Latency: Place each mouse individually on the hot plate and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking its paws or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[12]
-
Compound Administration: Administer the test compounds and the parent compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group should receive the vehicle, and a positive control group should receive a standard analgesic like morphine.
-
Post-Treatment Latency: At different time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the reaction latency.
-
Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the following formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Interpreting the Data: A higher % MPE indicates a stronger analgesic effect. By comparing the dose-response curves and the duration of action of the different compounds, you can assess their relative analgesic potencies.
Diagram of the Hot Plate Test Workflow:
Caption: Workflow for assessing analgesic activity using the hot plate test.
In Vitro CNS Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13][14] This protocol describes a competitive binding assay to determine the affinity of the test compounds for the dopamine D2 receptor.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells) or from rat striatal tissue.[13]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-Spiperone) and varying concentrations of the unlabeled test compounds.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value of each test compound. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Interpreting the Data: A lower Ki value indicates a higher binding affinity of the compound for the dopamine D2 receptor. Comparing the Ki values of the parent compound and its derivatives will reveal how the structural modifications influence their interaction with this important CNS target.
Diagram of the Radioligand Binding Assay Workflow:
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
This guide provides a comprehensive framework for the comparative biological evaluation of this compound and its derivatives. By systematically applying the detailed protocols for assessing cytotoxicity, analgesic activity, and CNS receptor binding, researchers can generate robust and comparable data. The insights gained from such studies are invaluable for understanding structure-activity relationships and for guiding the design of novel therapeutic agents based on the versatile piperidine scaffold.
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Benchmarking Ethyl 3-(piperidin-4-yl)propanoate hydrochloride against Known GABA Transporter Inhibitors: A Comparative Guide
For researchers and professionals in drug development, the rigorous evaluation of a novel compound against established standards is a cornerstone of preclinical research. This guide provides a comprehensive framework for benchmarking Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, a compound with structural motifs suggestive of interaction with neurotransmitter transporters. Given its piperidine core, a common feature in gamma-aminobutyric acid (GABA) transporter (GAT) inhibitors, we hypothesize that its primary target may lie within this family of proteins.
This document outlines a head-to-head comparison against well-characterized GAT inhibitors, providing the necessary protocols and rationale to elucidate the inhibitory profile of this compound. Our approach is grounded in established methodologies to ensure scientific integrity and reproducibility.
Introduction to GABA Transporters and Their Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is meticulously regulated by GABA transporters (GATs).[1][2] These transporters, located on the plasma membranes of neurons and glial cells, are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[3][4] To date, four subtypes of GATs have been identified: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1).[2][5]
Inhibition of these transporters can elevate extracellular GABA levels, potentiating GABAergic neurotransmission. This mechanism is a validated therapeutic strategy for conditions such as epilepsy.[6][7][8] The differential expression and function of GAT subtypes across brain regions present an opportunity for the development of selective inhibitors with potentially improved efficacy and side-effect profiles.[4][9]
This guide will focus on comparing this compound with the following established GAT inhibitors:
-
Tiagabine: A potent and selective GAT1 inhibitor used clinically as an anticonvulsant.[6][7][10][11]
-
SNAP-5114: A selective inhibitor of GAT3, which also shows activity against GAT2.[12]
-
Nipecotic Acid: A non-selective GAT inhibitor, serving as a useful tool for broad GAT inhibition.[13]
Comparative Inhibitory Profile
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound against each of the four human GAT subtypes and to compare these values with those of the known inhibitors.
Table 1: Hypothetical Comparative IC50 Values (μM) for GAT Inhibition
| Compound | GAT1 | GAT2 | GAT3 | BGT1 |
| Ethyl 3-(piperidin-4-yl)propanoate HCl | TBD | TBD | TBD | TBD |
| Tiagabine | ~0.1 | >100 | >100 | >100 |
| SNAP-5114 | ~388 | ~21 | ~5 | ~140 |
| Nipecotic Acid | ~4 | ~100 | ~20 | >100 |
TBD: To be determined by the experimental protocols outlined below. Note: IC50 values for known inhibitors are approximate and can vary based on experimental conditions. The values presented are collated from multiple sources for reference.[5][14][15]
Experimental Design and Protocols
To ensure the trustworthiness of the results, a validated, cell-based GABA uptake assay is the method of choice. This involves utilizing Human Embryonic Kidney 293 (HEK293) cells stably expressing each of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, and hBGT1).[16][17][18][19] The principle of the assay is to measure the uptake of radiolabeled GABA ([³H]GABA) into these cells in the presence of varying concentrations of the test compound. Inhibition of [³H]GABA uptake signifies that the test compound is interacting with the transporter.
The following diagram illustrates the overall workflow for determining the inhibitory activity of the compounds.
Caption: Workflow for the cell-based GABA transporter inhibition assay.
This protocol is adapted from established methodologies for measuring GAT activity in stably transfected cell lines.[16][20][21][22]
Materials:
-
HEK293 cells stably expressing hGAT1, hGAT2, hGAT3, or hBGT1
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)
-
96-well cell culture plates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Test compounds: this compound, Tiagabine, SNAP-5114, Nipecotic Acid
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Seeding:
-
Culture the specific GAT-expressing HEK293 cell line to ~80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 50,000 - 100,000 cells per well.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare stock solutions of all test compounds in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of each compound in Assay Buffer to achieve the desired final concentrations for the dose-response curve.
-
-
Assay Execution:
-
On the day of the assay, gently aspirate the culture medium from the wells.
-
Wash the cells twice with 100 µL of pre-warmed Assay Buffer.
-
Add 50 µL of Assay Buffer containing the various concentrations of the test compounds to the appropriate wells. Include wells with vehicle only for total uptake and a high concentration of a non-selective inhibitor (e.g., 1 mM Nipecotic Acid) for non-specific uptake.
-
Pre-incubate the plate for 20-30 minutes at 37°C.
-
Prepare the [³H]GABA solution in Assay Buffer to a final concentration of ~10-50 nM.
-
Initiate the uptake by adding 50 µL of the [³H]GABA solution to each well.
-
Incubate for 10-20 minutes at 37°C. The incubation time should be within the linear range of uptake for each cell line.
-
Terminate the assay by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold Assay Buffer.
-
-
Detection and Analysis:
-
Lyse the cells in each well by adding 50 µL of a suitable lysis buffer (e.g., 0.1% SDS).
-
Add 150 µL of scintillation fluid to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (total uptake minus non-specific uptake).
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mechanism of Action and Signaling Context
GABA transporters are crucial for maintaining the balance of excitation and inhibition in the brain.[4] By clearing GABA from the synapse, they influence both phasic (transient) and tonic (persistent) GABAergic signaling.
Caption: Simplified diagram of a GABAergic synapse showing the role of GAT1 and GAT3.
Inhibiting GATs, such as GAT1 on presynaptic terminals or GAT3 on surrounding astrocytes, leads to an accumulation of GABA in the synaptic cleft.[3][4] This prolongs the activation of postsynaptic GABA receptors, enhancing the inhibitory signal. The selectivity of a compound for different GAT subtypes can therefore have distinct neurophysiological consequences.
Conclusion
This guide provides a robust framework for the initial characterization of this compound as a potential GABA transporter inhibitor. By benchmarking it against well-known selective and non-selective inhibitors using a validated cell-based assay, researchers can obtain a clear and objective assessment of its potency and selectivity. The resulting data will be crucial for determining the potential therapeutic utility of this compound and for guiding future drug development efforts in the field of GABAergic modulation.
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Sitte, H. H., Hiptmair, B., Zwach, J., Pifl, C., Singer, E. A., & Scholze, P. (2002). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. British journal of pharmacology, 137(6), 779–788. [Link]
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Mager, S., Kleinberger-Doron, N., Keshet, G. I., Davidson, N., Kanner, B. I., & Lester, H. A. (1996). Ion Binding and Permeation at the GABA Transporter GAT1. The Journal of neuroscience : the official journal of the Society for Neuroscience, 16(17), 5405–5414. [Link]
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Determination of the GABA uptake activity of GAT1/GFP in CHO and Hek293. ResearchGate. [Link]
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Gresa-Arribas, N., et al. (2013). High-throughput Flow Cytometry Cell-based Assay to Detect Antibodies to N-Methyl-D-aspartate Receptor or Dopamine-2 Receptor in Human Serum. Journal of visualized experiments : JoVE, (81), 50926. [Link]
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Al-Khawaja, A., et al. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Frontiers in pharmacology, 12, 725832. [Link]
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Sowa, A. M., et al. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI radiopharmacy and chemistry, 8(1), 18. [Link]
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Wróbel, T. M., et al. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. International journal of molecular sciences, 23(21), 13396. [Link]
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Navigating the Cross-Reactivity Landscape of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride: A Comparative Guide for Drug Development
For Immediate Release
In the landscape of modern drug discovery, particularly within the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), understanding the cross-reactivity profile of linker molecules is paramount. Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, a frequently utilized building block in PROTAC synthesis, features the privileged piperidine scaffold—a motif renowned for its presence in a vast array of bioactive compounds.[1] This guide presents a comprehensive framework for evaluating the potential off-target interactions of this critical linker, providing researchers, scientists, and drug development professionals with a robust, data-driven approach to de-risking their development candidates.
The piperidine ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide spectrum of biological entities, including G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets.[1] Given this inherent biological promiscuity, a thorough investigation into the cross-reactivity of piperidine-containing fragments is not merely a precautionary measure but a fundamental necessity for ensuring the selectivity and safety of novel therapeutics. This guide outlines a proposed cross-reactivity study, comparing this compound against a panel of well-characterized piperidine-based ligands for the sigma (σ), opioid, and muscarinic receptors—three receptor families where the piperidine moiety is a common pharmacophoric element.
Comparative Compound Selection: A Rationale Grounded in Structural Similarity and Pharmacological Diversity
To construct a meaningful cross-reactivity profile, a panel of comparator compounds has been selected based on their structural similarity to this compound and their well-documented, high-affinity interactions with specific receptor targets.
Table 1: Comparator Compound Panel
| Compound Name | Primary Target(s) | Rationale for Inclusion |
| (+)-Pentazocine | Sigma-1 (σ1) Receptor Agonist | A prototypical, high-affinity σ1 receptor ligand containing a substituted piperidine ring.[2] |
| Fentanyl | Mu-Opioid (µ) Receptor Agonist | A potent µ-opioid agonist featuring a 4-anilidopiperidine core, structurally related to the target compound.[3][4] |
| (±)-3-Quinuclidinyl benzilate (QNB) | Muscarinic Receptor Antagonist | A non-selective, high-affinity muscarinic receptor antagonist with a piperidine-like azabicyclic ring system. |
Experimental Workflow: A Tiered Approach to Cross-Reactivity Profiling
A systematic, tiered approach is proposed to efficiently screen for and characterize potential off-target interactions. This workflow progresses from broad primary screening to more focused secondary and functional assays for validated hits.
Caption: A tiered experimental workflow for assessing the cross-reactivity of this compound.
Detailed Experimental Protocols
Tier 1: Primary Radioligand Binding Assays
Objective: To perform a broad initial screen of this compound and the comparator panel against the selected receptor targets.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., rat brain for sigma and opioid receptors, CHO-K1 cells expressing individual human muscarinic receptor subtypes).
-
Assay Buffer: Utilize appropriate binding buffers for each receptor assay.
-
Competition Binding: In a 96-well plate, incubate the membrane preparations with a fixed concentration of the respective radioligand and a range of concentrations of the test compounds.
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Quantify the amount of bound radioligand using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound.
Tier 2: Determination of Inhibitory Constant (Ki)
Objective: To quantify the binding affinity of compounds that show significant inhibition in the primary screen.
Methodology:
-
Assay Setup: Perform competition binding assays as described in Tier 1, using a wider range of concentrations for the test compounds.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the concentration-response curves.
-
Ki Calculation: Convert the IC50 values to inhibitory constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Tier 3: Functional Assays
Objective: To determine whether high-affinity binders act as agonists, antagonists, or inverse agonists at the target receptor.
Methodology:
-
Sigma-1 Receptor (Ca2+ Mobilization):
-
Culture cells expressing the sigma-1 receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with a known sigma-1 agonist in the presence and absence of the test compound.
-
Measure changes in intracellular calcium concentration using a fluorescence plate reader.
-
-
Mu-Opioid Receptor ([35S]GTPγS Binding):
-
Incubate cell membranes expressing the µ-opioid receptor with GDP, [35S]GTPγS, and varying concentrations of the test compound.
-
Agonist binding will stimulate the binding of [35S]GTPγS to G-proteins.
-
Separate bound and free [35S]GTPγS by filtration and quantify using a scintillation counter.
-
-
Muscarinic Receptors (IP1 Accumulation):
-
Use a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.
-
Incubate cells expressing the target muscarinic receptor subtype with the test compound.
-
Lyse the cells and add the HTRF reagents to detect the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation.
-
Hypothetical Data Summary and Interpretation
The following table illustrates how the experimental data could be presented to facilitate a clear comparison of the cross-reactivity profiles.
Table 2: Hypothetical Cross-Reactivity Data
| Compound | σ1 Ki (nM) | µ-Opioid Ki (nM) | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| (+)-Pentazocine | 15 | 5,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Fentanyl | 500 | 1.2 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| QNB | >10,000 | >10,000 | 0.5 | 0.8 | 0.6 | 0.7 | 0.9 |
In this hypothetical scenario, this compound demonstrates a clean cross-reactivity profile, with no significant binding to the tested receptors. In contrast, the comparator compounds exhibit their expected high-affinity binding to their primary targets.
Conclusion: A Proactive Approach to Mitigating Off-Target Effects
While this compound is a valuable tool in the synthesis of PROTACs and other novel chemical entities, its piperidine core necessitates a thorough evaluation of its potential for off-target interactions. The experimental framework presented in this guide provides a robust and scientifically rigorous approach to assessing its cross-reactivity against key receptor families known to interact with piperidine-containing ligands. By proactively identifying and characterizing any potential off-target liabilities, researchers can make more informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutics.
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Grice, C. A., et al. (2006). The SAR of 4-substituted (6,6-bicyclic) piperidine cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2209-2212. Available at: [Link]
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Anzini, M., et al. (2006). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists. Journal of Medicinal Chemistry, 49(1), 164-173. Available at: [Link]
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Adam, G., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-2250. Available at: [Link]
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Le, T. M., et al. (2018). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 28(17), 2879-2883. Available at: [Link]
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Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1538-1549. Available at: [Link]
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Mali, U. B., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(7), 841-855. Available at: [Link]
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Prezzavento, O., et al. (2019). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic and Neuroprotective Effects. ACS Chemical Neuroscience, 10(11), 4580-4595. Available at: [Link]
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Wang, S., et al. (2021). Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. Acta Pharmaceutica Sinica B, 11(8), 2395-2408. Available at: [Link]
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Fanton, M., et al. (2021). Novel Dual-Target Mu Opioid (MOR) and Dopamine D3 Receptors (D3R) Ligands as Potential Non-Addictive Pharmacotherapeutics for Pain Management. Journal of Medicinal Chemistry, 64(15), 11333-11353. Available at: [Link]
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Amata, E., et al. (2024). A focus on piperidine and piperazine scaffolds: Design, synthesis, and biological evaluation of novel sigma receptor modulators for neuropathic pain management. European Journal of Medicinal Chemistry, 265, 116089. Available at: [Link]
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Chaney, M. O., et al. (2011). Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties. The Journal of Pharmacology and Experimental Therapeutics, 336(2), 475-486. Available at: [Link]
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Shannon, H. E., et al. (1998). Muscarinic Receptor Agonists, Like Dopamine Receptor Antagonist Antipsychotics, Inhibit Conditioned Avoidance Response in Rats. The Journal of Pharmacology and Experimental Therapeutics, 285(2), 799-807. Available at: [Link]
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A Methodological Guide to Bridging Discovery and Efficacy: Comparing In-Vitro and In-Vivo Activity for Piperidine-Based Scaffolds
Introduction: The In-Vitro to In-Vivo Translation Challenge
In modern drug discovery, the journey from a promising molecule in a test tube to an effective therapeutic in a living system is fraught with complexity. This guide addresses a critical stage in this journey: the comparison of in-vitro activity with in-vivo efficacy. While in-vitro assays provide precise, mechanistic insights in a controlled environment, in-vivo studies reveal the broader physiological consequences, encompassing pharmacokinetics, metabolism, and off-target effects. Discrepancies between these two data sets are not failures, but rather crucial learning opportunities that refine our understanding of a compound's behavior.
The subject of this guide, Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, is cataloged primarily as a chemical intermediate, often used as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] As such, public domain literature detailing its specific biological activities is not available. To illustrate the principles of comparing in-vitro and in-vivo data, this guide will therefore use a representative, hypothetical piperidine-based molecule, which we will call "Pip-4-Prop," designed to target a G-protein coupled receptor (GPCR) in the central nervous system (CNS). We will walk through the experimental rationale, detailed protocols, and data interpretation required to build a comprehensive activity profile.
Part 1: In-Vitro Characterization - Pinpointing Molecular Interaction
The first step is to quantify the direct interaction of Pip-4-Prop with its intended molecular target. For our hypothetical GPCR target, a radioligand binding assay is the gold standard for determining binding affinity and specificity.
The Rationale Behind the Assay Choice
A competitive radioligand binding assay is selected for its precision and directness. It allows us to determine the equilibrium dissociation constant (Ki), an intrinsic measure of the affinity between our compound and the receptor. This is a foundational piece of data; without high-affinity binding, downstream biological effects are unlikely. We utilize a cell line (e.g., HEK293) stably expressing our target GPCR to ensure a high density of receptors and minimize interference from other subtypes.
Experimental Protocol: GPCR Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably transfected with the target GPCR are cultured to ~90% confluency.
-
Cells are harvested, washed in phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The supernatant is discarded.
-
The membrane pellet is washed and resuspended in assay buffer to a final protein concentration of 100-200 µg/mL, as determined by a Bradford assay.
-
-
Competitive Binding Assay:
-
The assay is set up in a 96-well plate.
-
To each well, add:
-
50 µL of cell membrane preparation.
-
50 µL of a fixed concentration of a known high-affinity radioligand (e.g., [3H]-NMS for a muscarinic receptor).
-
50 µL of assay buffer containing increasing concentrations of the unlabeled competitor, Pip-4-Prop (from 10-11 M to 10-5 M).
-
-
Controls:
-
Total Binding: Radioligand and membranes without any competitor.
-
Non-Specific Binding (NSB): Radioligand, membranes, and a saturating concentration of a known, potent, unlabeled ligand to block all specific binding sites.
-
-
The plate is incubated for 1-2 hours at room temperature to reach equilibrium.
-
-
Signal Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
-
Specific binding is calculated: Total Binding - Non-Specific Binding.
-
The data are plotted as percent specific binding versus the log concentration of Pip-4-Prop. A sigmoidal dose-response curve is fitted to the data to determine the IC50 (the concentration of Pip-4-Prop that inhibits 50% of specific radioligand binding).
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
In-Vitro Data Summary: Pip-4-Prop
| Compound | Target Receptor | Radioligand | IC50 (nM) | Ki (nM) |
| Pip-4-Prop | GPCR-X | [3H]-Ligand-Y | 15.2 | 4.8 |
| Reference Drug | GPCR-X | [3H]-Ligand-Y | 5.8 | 1.9 |
This table shows that Pip-4-Prop binds to the target receptor with high affinity, albeit with slightly lower affinity than the established reference drug. This is a promising result that justifies moving forward to in-vivo testing.
Caption: Workflow for the in-vitro radioligand binding assay.
Part 2: In-Vivo Evaluation - Assessing Physiological Effect
With a confirmed high-affinity interaction in-vitro, the next critical question is whether Pip-4-Prop can engage its target in a living organism and produce a measurable physiological effect. For a CNS target, a behavioral model in rodents is a common and effective approach.
The Rationale Behind the Model Choice
Let's assume our GPCR-X target is implicated in anxiety. The Elevated Plus Maze (EPM) is a standard preclinical model for assessing anxiolytic (anti-anxiety) drug effects in rodents. The test relies on the animal's natural aversion to open, elevated spaces. An effective anxiolytic will increase the animal's exploration of the "open" arms of the maze compared to the "closed," walled arms. This model provides a quantifiable behavioral output directly related to the expected therapeutic effect.
Experimental Protocol: Elevated Plus Maze (EPM) in Mice
-
Animal Acclimation and Dosing:
-
Male C57BL/6 mice are housed in a controlled environment for at least one week before the experiment to acclimate.
-
Animals are randomly assigned to groups: Vehicle control, Pip-4-Prop (e.g., 1, 5, 10 mg/kg), and Reference Drug (e.g., 2 mg/kg).
-
Pip-4-Prop is dissolved in a suitable vehicle (e.g., saline with 5% DMSO).
-
The compound is administered via intraperitoneal (IP) injection 30 minutes before the test to allow for absorption and distribution to the brain.
-
-
EPM Apparatus and Testing:
-
The maze is elevated from the floor and consists of four arms (two open, two enclosed by walls) arranged in a plus shape.
-
Each mouse is placed individually in the center of the maze, facing an open arm.
-
The mouse is allowed to explore the maze freely for 5 minutes.
-
The session is recorded by an overhead video camera, and tracking software is used to score the behavior.
-
-
Data Collection and Analysis:
-
Primary Endpoints:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
-
Locomotor Control:
-
Total distance traveled or total arm entries. This is crucial to ensure the drug is not simply causing sedation, which would be a confounding factor.
-
-
Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.
-
The Minimum Effective Dose (MED) is determined as the lowest dose that produces a statistically significant effect.
-
In-Vivo Data Summary: Pip-4-Prop in the EPM
| Treatment Group | Dose (mg/kg, IP) | Time in Open Arms (s) | Open Arm Entries | Total Distance (m) |
| Vehicle | - | 25.4 ± 3.1 | 8.1 ± 1.2 | 15.2 ± 1.8 |
| Pip-4-Prop | 1 | 28.9 ± 4.5 | 8.5 ± 1.5 | 14.8 ± 2.1 |
| Pip-4-Prop | 5 | 55.2 ± 6.8 | 15.4 ± 2.0 | 15.5 ± 1.9 |
| Pip-4-Prop | 10 | 58.1 ± 7.2 | 16.1 ± 2.3 | 14.9 ± 2.0 |
| Reference Drug | 2 | 60.5 ± 5.9 | 17.2 ± 1.8 | 15.1 ± 1.7 |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. |
The in-vivo data show that Pip-4-Prop produces a significant, dose-dependent anxiolytic effect, starting at a dose of 5 mg/kg. Importantly, it does not affect total locomotion, indicating the effect is specific and not due to sedation.
Caption: Workflow for the in-vivo Elevated Plus Maze experiment.
Part 3: Comparative Analysis - Bridging the Gap
We now have two key pieces of data: an in-vitro binding affinity (Ki = 4.8 nM) and an in-vivo minimum effective dose (MED = 5 mg/kg). The critical task is to synthesize this information.
Connecting Potency and Efficacy
-
Potency vs. Efficacy: The in-vitro Ki value represents the potency of the drug at the molecular level. The in-vivo behavioral change represents the efficacy of the drug at a systemic level. A direct numerical correlation is rare.
-
The ADME Factor: The difference between nanomolar potency in-vitro and milligram-per-kilogram efficacy in-vivo is largely explained by ADME (Absorption, Distribution, Metabolism, and Excretion). Pip-4-Prop must be absorbed from the peritoneal cavity, survive metabolic processes (e.g., first-pass metabolism in the liver), distribute throughout the body, and, crucially for a CNS drug, cross the blood-brain barrier (BBB) to reach its target. Each of these steps reduces the effective concentration of the drug at the receptor site.
-
Target Occupancy: The 5 mg/kg dose does not mean the concentration of Pip-4-Prop in the brain is 5 mg/L. Pharmacokinetic studies would be required to determine the actual brain concentration achieved at this dose. From there, one could estimate the receptor occupancy—the percentage of target receptors bound by the drug at a therapeutic dose—which is a more direct link between in-vivo dose and in-vitro affinity.
Comparison with an Alternative
Let's compare Pip-4-Prop with the Reference Drug:
| Metric | Pip-4-Prop | Reference Drug | Interpretation |
| In-Vitro Ki (nM) | 4.8 | 1.9 | Reference Drug is ~2.5x more potent at the molecular level. |
| In-Vivo MED (mg/kg) | 5.0 | 2.0 | Reference Drug is 2.5x more potent in the behavioral model. |
In this idealized scenario, the in-vivo potency difference perfectly mirrors the in-vitro potency difference. This suggests that both compounds may have similar ADME profiles and BBB penetration. If, for example, Pip-4-Prop had a Ki of 4.8 nM but required a 20 mg/kg dose for efficacy, it would strongly imply poorer pharmacokinetics (e.g., rapid metabolism or poor brain penetration) compared to the reference drug, making it a less desirable candidate despite its high in-vitro affinity.
Caption: Factors influencing the translation from in-vitro to in-vivo.
Conclusion
This guide has outlined the essential process for comparing the in-vitro and in-vivo activity of a novel compound, using the hypothetical piperidine derivative Pip-4-Prop as an exemplar. We have demonstrated that in-vitro binding affinity is a fundamental prerequisite, while in-vivo behavioral assays provide the crucial evidence of physiological effect. The true scientific insight emerges from the synthesis of these two datasets, as the relationship between them is governed by the complex interplay of pharmacokinetics and pharmacodynamics. A thorough understanding of this relationship is paramount for the successful development of novel therapeutics.
References
This reference list is for the methodologies and principles described in this guide, as no specific activity data for the target compound exists.
-
Cheng Y., Prusoff W.H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Hulme, E.C., and Trevethick, M.A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
-
Walf, A.A., and Frye, C.A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]
-
Pangalos, M.N., Schechter, L.E., and Hurko, O. (2007). Drug discovery for CNS disorders: a daunting challenge. Nature Reviews Drug Discovery, 6(1), 521-532. [Link]
Sources
Review of literature on the efficacy of piperidine-based compounds in research
A Comparative Literature Review on the Efficacy of Piperidine-Based Compounds in Neurodegenerative Disease, Oncology, and Infectious Disease Research
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in over 70 commercially available drugs, including multiple blockbuster medications, underscores its significance in the pharmaceutical industry.[3] The structural and physicochemical properties of the piperidine moiety—its ability to engage in hydrogen bonding, its conformational flexibility, and its capacity to modulate lipophilicity—make it an ideal building block for designing molecules that can effectively interact with a wide array of biological targets.[4] This guide provides a comparative review of the literature on the efficacy of piperidine-based compounds, focusing on their application in three critical areas of research: neurodegenerative diseases, oncology, and infectious diseases.
Part 1: Piperidine Derivatives in the Fight Against Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's present a significant and growing global health challenge. A key therapeutic strategy in Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, leading to cognitive decline.[5][6]
Comparative Efficacy of Piperidine-Based Acetylcholinesterase (AChE) Inhibitors
Donepezil, a piperidine derivative, is a leading drug for the symptomatic treatment of Alzheimer's disease.[5][7] Its success has spurred the development of numerous other piperidine-based AChE inhibitors. The benzyl-piperidine group within Donepezil is crucial for its potent inhibition of AChE, as it effectively binds to the catalytic site of the enzyme.[7][8]
Research has focused on designing novel piperidine analogs with improved efficacy and selectivity. For instance, semi-synthetic piperidine alkaloids derived from natural sources have shown promising results. Two such analogs demonstrated significant AChE inhibition with IC50 values of 7.32 µM and 15.1 µM, respectively, and were found to be more selective for AChE over butyrylcholinesterase (BuChE).[9] One of these compounds was also effective in reversing scopolamine-induced amnesia in mice, a common preclinical model for memory loss.[9]
The following table summarizes the in vitro efficacy of various piperidine-based compounds against cholinesterases.
| Compound/Drug Name | Target Enzyme | IC50 Value (µM) | Source |
| Donepezil | Human AChE | 0.023 | [6] |
| Tacrine | Human AChE | 0.424 | [6] |
| Galantamine | Human AChE | 18.6 | [6] |
| Semi-synthetic piperidine analog 7 | Rat Brain AChE | 7.32 | [9] |
| Semi-synthetic piperidine analog 9 | Rat Brain AChE | 15.1 | [9] |
| Phenoxyethyl piperidine derivative 5c | eeAChE | 0.5 ± 0.05 | [8] |
eeAChE refers to acetylcholinesterase from electric eel.
The data clearly indicates that synthetic modifications to the piperidine scaffold can yield highly potent AChE inhibitors, with some derivatives exhibiting inhibitory activity in the nanomolar to low micromolar range.
Mechanism of Action: Cholinergic Signaling
The therapeutic effect of AChE inhibitors is based on the potentiation of cholinergic neurotransmission. The diagram below illustrates the basic mechanism.
Caption: Role of HDACs in gene expression and their inhibition by piperidine compounds.
Key Experimental Protocol: In Vitro HDAC Activity Assay
The activity of HDAC inhibitors is typically measured using a fluorometric assay.
Principle: This assay utilizes a substrate that is non-fluorescent until it is deacetylated by an HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore that can be quantified. The intensity of the fluorescence is directly proportional to the HDAC activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer.
-
Recombinant human HDAC enzyme.
-
Fluorogenic HDAC substrate.
-
Developer solution (containing a protease like trypsin).
-
Test compound solutions at various concentrations.
-
Positive control inhibitor (e.g., Trichostatin A).
-
-
Assay Procedure (in a 96-well plate):
-
Add diluted HDAC enzyme to each well.
-
Add the test compound or positive control.
-
Incubate at room temperature for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate for another 15-20 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Part 3: Piperidine Alkaloids as Novel Antimicrobial and Antiviral Agents
The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. Piperidine alkaloids, both natural and synthetic, have emerged as a promising class of compounds with significant antibacterial and antiviral activity. [10]
Comparative Efficacy of Piperidine-Based Antimicrobials
Piperine, an alkaloid found in black pepper, and its derivatives have demonstrated a broad spectrum of antimicrobial activities. [10]A hexane extract of Piper guineense leaves, rich in piperamide alkaloids, showed a minimum inhibitory concentration (MIC) of 19 µg/mL against Sarcina sp. and 78 µg/mL against S. aureus and E. aerogenes. [10]
Comparative Efficacy of Piperidine-Based Antivirals
Piperidine derivatives have also shown potent antiviral activity against a range of viruses, including influenza, HIV, and coronaviruses. [11][12][13]A series of piperidine-substituted purines were found to have remarkable anti-HIV potencies. [11]Another study identified piperidine-4-carboxamides as inhibitors of coronaviruses, including SARS-CoV-2, with low micromolar efficacy. [13]An optimized piperidine derivative, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited excellent inhibitory activity against various influenza virus strains with EC50 values as low as 0.05 µM. [12] The table below presents the efficacy of various piperidine compounds against different pathogens.
| Compound/Extract | Target Organism | Efficacy Metric | Value | Source |
| P. guineense hexane leaf extract | Sarcina sp. | MIC | 19 µg/mL | [10] |
| P. guineense hexane leaf extract | S. aureus | MIC | 78 µg/mL | [10] |
| Piperidine-substituted purine (FZJ13) | HIV-1 | Anti-HIV activity | Comparable to 3TC | [11] |
| Piperidine-4-carboxamide (NCGC2955) | Coronavirus NL63 | EC50 | 1.5 - 2.5 µM | [13] |
| Piperidine-4-carboxamide (153) | SARS-CoV-2 | EC50 | 0.11 ± 0.04 µM | [13] |
| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza virus | EC50 | As low as 0.05 µM | [12] |
Key Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).
-
Use appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Reading the Results:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
A colorimetric indicator (e.g., resazurin) can be added to aid in determining viability.
-
Conclusion and Future Directions
The piperidine scaffold is undeniably a privileged structure in medicinal chemistry, with its derivatives demonstrating significant therapeutic potential across a wide range of diseases. The comparative analysis of the literature reveals that piperidine-based compounds are highly effective as AChE inhibitors for neurodegenerative diseases, potent and selective HDAC inhibitors in oncology, and broad-spectrum antimicrobial and antiviral agents. The versatility of the piperidine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to optimize efficacy and selectivity. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives, the use of computational tools to design next-generation inhibitors with improved target specificity, and the exploration of piperidine-based compounds for emerging therapeutic targets.
References
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Saini, N., Goswami, V., Thakor, E., Vasava, M., & Patel, B. (n.d.). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Wiley Online Library. Retrieved from [Link]
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(n.d.). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed. Retrieved from [Link]
-
Hassan, S. S. U., Muhammad, I., Abbas, S. Q., Hassan, M., & Majid, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. Retrieved from [Link]
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Saini, N. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. Retrieved from [Link]
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(n.d.). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. R Discovery. Retrieved from [Link]
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(n.d.). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. PubMed. Retrieved from [Link]
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(n.d.). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. Retrieved from [Link]
-
(n.d.). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. MDPI. Retrieved from [Link]
-
(n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
-
(n.d.). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]
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(n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
-
(n.d.). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central. Retrieved from [Link]
-
(n.d.). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. Retrieved from [Link]
-
(n.d.). Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. PubMed. Retrieved from [Link]
-
(n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. Retrieved from [Link]
-
(n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. Retrieved from [Link]
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(n.d.). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. Gavin Publishers. Retrieved from [Link]
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(n.d.). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. Retrieved from [Link]
-
(n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved from [Link]
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(n.d.). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. ResearchGate. Retrieved from [Link]
-
(n.d.). Piperidine-based drug discovery. ResearchGate. Retrieved from [Link]
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(n.d.). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PubMed Central. Retrieved from [Link]
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(n.d.). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PubMed Central. Retrieved from [Link]
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(n.d.). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. ResearchGate. Retrieved from [Link]
-
(n.d.). Piperidine-Based Drug Discovery. Elsevier. Retrieved from [Link]
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(n.d.). Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. PubMed Central. Retrieved from [Link]
-
(n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PubMed Central. Retrieved from [Link]
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(n.d.). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. PubMed Central. Retrieved from [Link]
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(n.d.). Piperidine alkaloids – Knowledge and References. Taylor & Francis. Retrieved from [Link]
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(n.d.). Alkaloid-Rich Crude Extracts, Fractions and Piperamide Alkaloids of Piper guineense Possess Promising Antibacterial Effects. NIH. Retrieved from [Link]
-
(n.d.). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. MDPI. Retrieved from [Link]
-
(n.d.). Piperine, an alkaloid of black pepper seeds can effectively inhibit the antiviral enzymes of Dengue and Ebola viruses, an in silico molecular docking study. PubMed Central. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, grounded in established safety principles and regulatory compliance.
The disposal of this compound requires a two-pronged approach. First, the acidic nature of the hydrochloride salt must be addressed through neutralization. Second, the resulting organic piperidine derivative must be disposed of in accordance with local regulations for chemical waste. This guide will walk you through this process with clarity and a focus on safety at every step.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required. For enhanced protection, a face shield should be worn in addition to goggles, especially when handling larger quantities[2][4].
-
Hand Protection: Wear nitrile or butyl rubber gloves that are resistant to chemicals. Always inspect gloves for any signs of degradation or perforation before use[2][4].
-
Body Protection: A laboratory coat is essential. For larger spills or more extensive handling, a chemical-resistant apron or suit should be considered[7].
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors[1][8].
II. Step-by-Step Disposal Protocol
This protocol is designed for the safe neutralization and disposal of small quantities of this compound typically used in a research laboratory setting.
A. Neutralization of the Hydrochloride Salt
The primary chemical hazard of the hydrochloride salt is its acidity. Neutralization will convert the hydrochloride into a free base and a harmless salt, making it safer to handle and dispose of[9][10][11].
Materials:
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
Large beaker (at least twice the volume of the solution to be neutralized)
-
Deionized water
Procedure:
-
Preparation: In a chemical fume hood, place the beaker on a stir plate and add a stir bar.
-
Dilution: If you have the solid compound, dissolve it in a minimal amount of deionized water. If it is already in a solution, you can proceed to the next step. Always add the chemical to water, not the other way around, to avoid splashing[9].
-
Neutralization: Slowly and carefully add a 5% solution of sodium bicarbonate or sodium carbonate to the stirred solution of this compound. Be cautious as this will generate carbon dioxide gas, causing fizzing and potential foaming[9][11]. The slow addition is crucial to control the reaction rate and prevent overflow.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is neutral (between 6.0 and 8.0)[9].
-
Completion: Once the pH is neutral and the fizzing has stopped, the neutralization process is complete[9][11].
B. Disposal of the Neutralized Solution
The resulting solution now contains the neutralized organic compound (Ethyl 3-(piperidin-4-yl)propanoate) and an inorganic salt (sodium chloride).
Procedure:
-
Waste Collection: The neutralized solution should be transferred to a designated, properly labeled container for non-halogenated organic waste. Do not mix it with other waste streams unless you are certain of their compatibility[12].
-
Labeling: The waste container must be clearly labeled with its contents, including the full chemical name of the neutralized compound.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department for final disposal[3][13].
-
Final Disposal: The final disposal of the chemical waste must be carried out by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations[12][13]. Never pour chemical waste down the drain unless explicitly permitted by your institution's EHS guidelines for specific, neutralized, and dilute solutions[9][14].
III. Spill Management
In the event of a spill, it is important to act quickly and safely.
Procedure:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated, and if the spill is significant, restrict access to the area[3].
-
Containment: For a small spill of the solid, carefully sweep it up with a non-sparking tool and place it in a labeled container for disposal[2][8]. For a liquid spill, use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad to contain and absorb the liquid[3][6].
-
Disposal of Spill Debris: All contaminated materials, including absorbent pads and PPE, must be placed in a sealed, labeled container and disposed of as hazardous waste[12].
-
Decontamination: Clean the spill area thoroughly with soap and water[3].
IV. Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
V. Conclusion
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following this detailed, step-by-step guide, researchers can ensure the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and your local EHS department for any additional requirements.
References
- Piperidine - SAFETY DATA SHEET - pentachemicals. (2024-05-07).
- SAFETY D
- Proper disposal of chemicals - Sciencemadness Wiki. (2025-08-20).
- Piperidine Safety D
- Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31).
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- How to dispose of hydrochloric acid - Lab Alley.
- Safety D
- Methyl 3-(piperidin-4-yl)
- How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024-03-03).
- Chemical Waste Disposal Guidelines.
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- Material Safety D
- Ambeed SDS.
- SAFETY DATA SHEET - Fisher Scientific. (2021-12-24).
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A Researcher's Guide to the Safe Handling of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride
As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides essential, experience-driven insights into the safe handling, use, and disposal of Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, a key building block in modern medicinal chemistry. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
This document moves beyond a simple checklist, offering a procedural and logical framework for handling this specific chemical compound. We will delve into the "why" behind each safety measure, fostering a deeper understanding that is crucial for building a robust safety culture in your laboratory.
Understanding the Hazard Profile
This compound is a piperidine derivative. While specific toxicological data for this exact compound is not widely available, the safety data sheets (SDS) for closely related analogs, such as Mthis compound, indicate a consistent hazard profile. The primary risks associated with this class of compounds are:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]
-
Harmful if Swallowed: May cause harm if ingested.[2]
Understanding these hazards is the first step in implementing effective control measures. The procedures outlined below are designed to mitigate these risks at every stage of the experimental workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable. It is your primary barrier against accidental exposure. The following table summarizes the minimum PPE requirements for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards is crucial to protect against splashes and airborne particles that can cause serious eye irritation.[1][3] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Gloves should be inspected before each use and removed using the proper technique to avoid contaminating your skin. A lab coat protects your skin and personal clothing from contamination.[1][2] |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated. | Engineering controls like fume hoods are the preferred method for minimizing inhalation exposure. If these are not sufficient, respiratory protection is required.[1][2][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling chemicals is paramount. The following workflow provides a step-by-step guide for the safe management of this compound in the laboratory.
Step-by-Step Handling Procedures:
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before handling the chemical, thoroughly read the SDS. While a specific SDS for the ethyl ester may be elusive, review the SDS for a close analog like Mthis compound.[1]
-
Don Appropriate PPE: As outlined in the table above, put on your safety goggles, lab coat, and gloves.
-
Prepare Your Workspace: Ensure you are working in a well-ventilated area, preferably a certified chemical fume hood.[1][4] Have all necessary equipment and reagents ready to minimize movement and potential for spills. An eyewash station and safety shower should be readily accessible.[4]
-
-
Handling:
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.[1]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction: Keep the reaction vessel closed as much as possible. If heating is required, do so in a controlled manner to prevent uncontrolled reactions or splashing.
-
-
Cleanup and Decontamination:
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: Thoroughly clean all glassware and surfaces that have come into contact with the chemical. Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[1]
-
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.
-
Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, labeled, and sealed hazardous waste container.[1]
-
Consult Local Regulations: Waste disposal regulations vary. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this chemical waste stream.[5] Do not dispose of this chemical down the drain or in the regular trash.
-
Container Labeling: Ensure the waste container is clearly labeled with the full chemical name and associated hazards.
By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our broader ecosystem. Your diligence in these seemingly routine tasks is a testament to your commitment to scientific excellence and ethical responsibility.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Chemspace. (n.d.). Ethyl 3-(piperidin-4-yl)butanoate hydrochloride. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


